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  • Product: 3-Acetamido-5-aminobenzoic acid
  • CAS: 15089-84-6

Core Science & Biosynthesis

Foundational

3-Acetamido-5-aminobenzoic acid chemical properties

An In-depth Technical Guide to 3-Acetamido-5-aminobenzoic Acid Prepared by: Gemini, Senior Application Scientist Introduction 3-Acetamido-5-aminobenzoic acid is a substituted aromatic compound of significant interest to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Acetamido-5-aminobenzoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Acetamido-5-aminobenzoic acid is a substituted aromatic compound of significant interest to researchers in synthetic and medicinal chemistry. Possessing three distinct functional groups—a carboxylic acid, an amino group, and an acetamido group—it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and contrast agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, designed for professionals in research and drug development.

Core Chemical and Physical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its application in research. The key physicochemical data for 3-Acetamido-5-aminobenzoic acid are summarized below. These values are critical for reaction planning, purification, and analytical method development.

PropertyValueSource(s)
IUPAC Name 3-acetamido-5-aminobenzoic acid[1]
CAS Number 15089-84-6[1][2]
Molecular Formula C₉H₁₀N₂O₃[1]
Molecular Weight 194.19 g/mol [1]
Appearance Light brown solid[2]
Melting Point 232-235 °C[2]
Density 1.414 ± 0.06 g/cm³[2]
Solubility Soluble in DMSO[2]
Synonyms 3-Amino-5-acetamidobenzoic acid, 3-Acetylamino-5-aminobenzoic acid[1]

Molecular Structure and Functional Group Analysis

The arrangement of functional groups on the benzene ring dictates the molecule's reactivity and physical properties.

Caption: Chemical structure of 3-Acetamido-5-aminobenzoic acid.

The molecule's functionality is derived from:

  • Carboxylic Acid (-COOH): An acidic group that can be deprotonated to form a carboxylate salt or esterified. It is an electron-withdrawing group, deactivating the ring towards electrophilic substitution.

  • Amino Group (-NH₂): A basic, primary amine. It is a strong electron-donating group, activating the ring towards electrophilic substitution, directing ortho and para.

  • Acetamido Group (-NHCOCH₃): A neutral amide group. It is also an electron-donating group (though less so than -NH₂) and directs ortho and para.

The interplay between these groups governs the molecule's reactivity profile, making selective functionalization a key consideration in synthetic design.

Synthesis Pathway and Rationale

3-Acetamido-5-aminobenzoic acid is not typically synthesized as a final product but rather as a crucial intermediate.[2] A common and logical synthetic route begins with 3,5-dinitrobenzoic acid. The choice of this starting material is strategic, as the two nitro groups can be selectively reduced.

The causality behind the experimental choices in this pathway is paramount:

  • Selective Reduction: The first step involves the selective reduction of one nitro group to an amine. This is often achieved using reagents like sodium sulfide or ammonium polysulfide, which can perform this transformation in the presence of a second nitro group. A more forceful reduction (e.g., H₂/Pd-C) would likely reduce both groups simultaneously.

  • Protection via Acetylation: The newly formed amino group is highly activating and would interfere with subsequent reactions. It is therefore "protected" by converting it into an acetamido group using acetic anhydride or acetyl chloride. This moderately deactivates the ring and prevents unwanted side reactions.

  • Final Reduction: With one amine protected, the remaining nitro group can be unambiguously reduced to the second amino group using standard reduction methods like catalytic hydrogenation (H₂/Pd-C) or metal-acid reduction (e.g., Sn/HCl).

A 3,5-Dinitrobenzoic Acid B 3-Amino-5-nitrobenzoic Acid A->B Selective Reduction C 3-Acetamido-5-nitrobenzoic Acid B->C Acetylation (Protection) D 3-Acetamido-5-aminobenzoic Acid C->D Reduction

Caption: A logical synthetic workflow for 3-Acetamido-5-aminobenzoic acid.

Spectroscopic Characterization

Authenticating the structure of a synthesized compound is non-negotiable. The following spectroscopic data are expected for 3-Acetamido-5-aminobenzoic acid.

  • ¹H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-d₆, the spectrum should reveal distinct signals:

    • A singlet for the methyl protons (-CH₃) around 2.0-2.2 ppm.

    • Several signals in the aromatic region (7.0-8.0 ppm) corresponding to the three protons on the benzene ring.

    • A broad singlet for the primary amine protons (-NH₂).

    • A singlet for the amide proton (-NH-).

    • A very broad singlet at high chemical shift (>10 ppm) for the carboxylic acid proton (-COOH).

  • ¹³C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals, including the carbonyl carbons of the amide and carboxylic acid, the six aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum provides a fingerprint of the functional groups:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • N-H stretching from the primary amine (~3300-3500 cm⁻¹).

    • N-H stretching from the amide group (~3200-3400 cm⁻¹).

    • A sharp C=O stretch from the carboxylic acid (~1700 cm⁻¹).

    • A sharp C=O stretch from the amide (Amide I band) (~1650 cm⁻¹).

  • Mass Spectrometry (MS): LC-MS analysis would confirm the molecular weight.[1] In electrospray ionization (ESI) mode, the expected [M+H]⁺ ion would be at m/z 195.07, and the [M-H]⁻ ion would be at m/z 193.06.

Applications in Drug Development and Research

The primary utility of 3-Acetamido-5-aminobenzoic acid is as a scaffold or intermediate in organic synthesis.[2] Its trifunctional nature allows for sequential, regioselective modifications, making it an ideal starting point for building complex target molecules.

A notable application is its role as a precursor in the synthesis of iodinated X-ray contrast agents, such as derivatives of amidotrizoic acid.[2][3] In this context, the amino groups on the ring facilitate the introduction of iodine atoms, which are responsible for radiopacity, while the carboxylic acid group imparts water solubility.

Safety, Handling, and Storage

While specific toxicity data for 3-Acetamido-5-aminobenzoic acid is limited, a conservative approach based on structurally similar compounds is warranted. The hazards associated with 3-acetamidobenzoic acid include skin irritation, serious eye irritation, and potential respiratory irritation.[4]

Experimental Protocol: Safe Handling
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid creating dust. Prevent contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5][6] An inert atmosphere is recommended for long-term storage to prevent oxidation of the amino group.

Conclusion

3-Acetamido-5-aminobenzoic acid is a valuable chemical intermediate whose utility is defined by the strategic arrangement of its three functional groups. A thorough understanding of its physicochemical properties, synthetic logic, and handling requirements is essential for its effective and safe use in research and development. This guide provides the foundational knowledge required by scientists to incorporate this versatile building block into their synthetic programs.

References

  • Loba Chemie PVT. LTD. (2021). 3-AMINOBENZOIC ACID. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Acetamidobenzoic acid. Retrieved from [Link]

  • IndiaMART. (n.d.). 3-Aminobenzoic acid, CAS NO:99-05-8, Liquid. Retrieved from [Link]

  • Ottokemi. (n.d.). 3-Aminobenzoic acid, 98% 99-05-8 India. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 3-(acetylamino)-5-amino-. Retrieved from [Link]

  • Loba Chemie. (2016). 3-5'-DIAMINOBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • precisionFDA. (n.d.). 3-(ACETYLAMINO)-5-AMINO-2,4,6-TRIIODOBENZOIC ACID. Retrieved from [Link]

Sources

Exploratory

The Untapped Potential of 3-Acetamido-5-aminobenzoic Acid: A Scaffolding Approach for Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 3-Acetamido-5-aminobenzoic acid, a seemingly simple molecule, has historica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Acetamido-5-aminobenzoic acid, a seemingly simple molecule, has historically been relegated to the role of a synthetic intermediate, primarily in the synthesis of iodinated X-ray contrast agents.[1][2] This guide challenges that limited perspective, positing that its unique structural features present a compelling and underexplored scaffold for the development of novel therapeutics across a spectrum of diseases. By examining the rich medicinal chemistry of analogous aminobenzoic acid derivatives, we will illuminate the latent potential of this compound. This document will provide a comprehensive analysis of its synthetic accessibility, delineate key structural motifs ripe for chemical modification, and propose robust experimental workflows for the synthesis and screening of derivative libraries. We will explore its promise in developing next-generation antimicrobial, anti-inflammatory, and anticancer agents, offering a technical roadmap for researchers to unlock the full therapeutic value of this versatile chemical entity.

Introduction: Beyond an Intermediate

For decades, the primary utility of 3-Acetamido-5-aminobenzoic acid has been in the multi-step synthesis of complex molecules like diatrizoic acid, a widely used radiographic contrast medium.[3] This has inadvertently overshadowed its potential as a core structural motif in its own right. A closer look at its architecture reveals a trifecta of functionalities poised for strategic chemical elaboration: a carboxylic acid, a primary amine, and a secondary acetamide. This unique arrangement on a benzene ring provides a rigid framework with specific electronic and steric properties that can be exploited for targeted drug design.

The broader family of aminobenzoic acids has yielded a wealth of bioactive compounds, demonstrating a wide range of therapeutic applications including antimicrobial, anti-inflammatory, and anticancer activities.[4][5] This guide will leverage this established precedent to build a compelling case for the exploration of 3-Acetamido-5-aminobenzoic acid as a privileged scaffold in medicinal chemistry.

Physicochemical Properties and Synthesis

A thorough understanding of the fundamental properties of a scaffold is paramount for its successful application in drug discovery.

PropertyValueReference
Molecular FormulaC₉H₁₀N₂O₃
Molecular Weight194.19 g/mol
Melting Point232-235 °C
SolubilitySoluble in DMSO

The synthesis of 3-Acetamido-5-aminobenzoic acid is well-established, typically commencing from 3,5-dinitrobenzoic acid.[1] A common synthetic route involves a two-step reduction process.

Synthesis Start 3,5-Dinitrobenzoic Acid Intermediate1 3-Amino-5-nitrobenzoic Acid Start->Intermediate1 Partial Reduction (e.g., Na2S/NH4Cl) Intermediate2 3-Acetamido-5-nitrobenzoic Acid Intermediate1->Intermediate2 Acetylation (Acetic Anhydride) Final 3-Acetamido-5-aminobenzoic Acid Intermediate2->Final Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathway for 3-Acetamido-5-aminobenzoic acid.

An alternative, more direct approach involves the complete reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid, followed by selective mono-acetylation.[1] The choice of synthetic route often depends on the desired scale and purity of the final product.

Potential Therapeutic Applications: A Medicinal Chemistry Perspective

The true potential of 3-Acetamido-5-aminobenzoic acid lies in its utility as a versatile scaffold for generating libraries of novel bioactive compounds. Its three distinct functional groups offer multiple handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Novel Antimicrobial Agents

The aminobenzoic acid core is a well-established pharmacophore in antimicrobial drug discovery, most notably in the sulfonamide class of antibiotics which act as competitive inhibitors of dihydropteroate synthase, an essential enzyme in bacterial folate synthesis.[6][7] The structural similarity of 3-Acetamido-5-aminobenzoic acid to p-aminobenzoic acid (PABA), the natural substrate for this enzyme, makes it an attractive starting point for the design of new antibacterial agents.

Medicinal Chemistry Rationale: The free amino group at the 5-position can be diazotized and coupled with various aromatic or heterocyclic moieties to generate a library of azo compounds. Furthermore, the carboxylic acid can be converted to a range of amides and esters, while the acetamido group can be hydrolyzed and subsequently derivatized with different acyl groups. These modifications can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to the target enzyme and improved antibacterial activity.

Antimicrobial_Strategy Scaffold 3-Acetamido-5-aminobenzoic Acid Modification1 Derivatization of Amino Group Scaffold->Modification1 Modification2 Modification of Carboxylic Acid Scaffold->Modification2 Modification3 Variation of Acetamido Group Scaffold->Modification3 Library Diverse Chemical Library Modification1->Library Modification2->Library Modification3->Library Screening Antimicrobial Screening (e.g., MIC assays) Library->Screening Lead Lead Compounds Screening->Lead

Caption: Strategy for developing antimicrobial agents.

Potent Anti-inflammatory Drugs

Several benzoic acid derivatives are known to possess significant anti-inflammatory properties.[8] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or the modulation of inflammatory signaling pathways.

Medicinal Chemistry Rationale: The 3,5-disubstituted pattern of our scaffold offers a unique opportunity to explore interactions within the active sites of inflammatory targets. The carboxylic acid is a key feature for binding to the active site of COX enzymes. By systematically modifying the amino and acetamido groups, it is possible to fine-tune the lipophilicity and electronic properties of the molecule to achieve potent and selective inhibition of these enzymes. For instance, the amino group can be acylated with various substituted benzoyl chlorides to introduce moieties known to confer anti-inflammatory activity.

Next-Generation Anticancer Agents

The benzoic acid scaffold is present in a number of clinically used anticancer drugs.[9][10] Derivatives of benzoic acid have been shown to exert their anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs), disruption of microtubule dynamics, and induction of apoptosis.[11][12]

Medicinal Chemistry Rationale: The 3-Acetamido-5-aminobenzoic acid scaffold can be utilized to design novel compounds that target key cancer-related pathways. For example, the free amino group can serve as a point of attachment for zinc-binding groups, a common feature in many HDAC inhibitors. The carboxylic acid can be derivatized to improve cell permeability and target engagement. Furthermore, the acetamido group can be replaced with other functionalities to explore interactions with specific pockets within the target protein. A particularly interesting avenue would be to explore the synthesis of quinazolinone derivatives from this scaffold, as quinazolinones are a well-known class of anticancer agents.[13]

Experimental Protocols: A Practical Guide

To translate the theoretical potential of 3-Acetamido-5-aminobenzoic acid into tangible therapeutic leads, a systematic and rigorous experimental approach is essential.

Synthesis of 3-Acetamido-5-aminobenzoic Acid

This protocol describes a reliable method for the synthesis of the core scaffold starting from 3,5-dinitrobenzoic acid.

Step-by-Step Methodology:

  • Partial Reduction: To a solution of 3,5-dinitrobenzoic acid in aqueous ammonia, add a solution of sodium sulfide in water dropwise at a controlled temperature. Monitor the reaction by TLC until the starting material is consumed. Acidify the reaction mixture to precipitate the product, 3-amino-5-nitrobenzoic acid.

  • Acetylation: Suspend the 3-amino-5-nitrobenzoic acid in acetic anhydride and heat the mixture under reflux. Cool the reaction mixture and pour it into ice water to precipitate the acetylated product, 3-acetamido-5-nitrobenzoic acid.

  • Final Reduction: Dissolve the 3-acetamido-5-nitrobenzoic acid in a suitable solvent such as ethanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. Monitor the reaction by TLC. Upon completion, filter the catalyst and evaporate the solvent to obtain the final product, 3-Acetamido-5-aminobenzoic acid.

General Protocol for Derivative Library Synthesis

The following is a general workflow for the synthesis of a diverse library of derivatives from the core scaffold.

Library_Synthesis_Workflow Start 3-Acetamido-5-aminobenzoic Acid Amide_Coupling Amide Coupling (e.g., EDC, HOBt) Start->Amide_Coupling Esterification Esterification (e.g., Fischer) Start->Esterification Acylation Acylation of Amino Group (e.g., Acyl Chlorides) Start->Acylation Purification Purification (e.g., Chromatography) Amide_Coupling->Purification Esterification->Purification Acylation->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Library Compound Library Characterization->Library

Sources

Foundational

Technical Guide: Safety and Handling of 3-Acetamido-5-aminobenzoic Acid

Executive Summary This technical guide defines the safe handling, storage, and experimental utilization of 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6). As a critical intermediate in the synthesis of iodinated X-ray...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide defines the safe handling, storage, and experimental utilization of 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6). As a critical intermediate in the synthesis of iodinated X-ray contrast media (e.g., amidotrizoic acid derivatives) and a versatile building block in drug discovery, this compound presents specific challenges related to aniline toxicity, dust explosivity, and chemical stability. This document moves beyond basic Safety Data Sheet (SDS) summaries to provide actionable, field-proven protocols for researchers.

Chemical Profile & Critical Properties

Understanding the physicochemical nature of the analyte is the first step in designing a self-validating safety protocol.

PropertyDataOperational Implication
Chemical Name 3-Acetamido-5-aminobenzoic acidAlso known as 3-Amino-5-acetamidobenzoic acid.[1][2]
CAS Number 15089-84-6 Verify CAS on all incoming containers to distinguish from isomers (e.g., 2-amino-5-acetamido).
Molecular Formula C₉H₁₀N₂O₃MW: 194.19 g/mol .[2][3]
Physical State Solid (Powder/Crystals)High risk of airborne dust generation during weighing.
Melting Point 232–235 °CThermally stable under standard processing, but decomposition emits toxic NOₓ.
Solubility DMSO, Methanol, Hot WaterPoor solubility in cold water/non-polar solvents affects cleaning protocols.
pKa ~3.5 (COOH), ~4-5 (NH₂)Amphoteric nature; pH control is critical during extraction/waste treatment.

Hazard Identification & Risk Assessment

While specific toxicological data for this isomer may be limited compared to parent anilines, the Precautionary Principle dictates treating it with the hazard profile of the broader aminobenzoic acid and acetanilide class.

GHS Classification (Inferred & Consolidated)
  • Skin Irritation (Category 2): Causes skin irritation upon contact.

  • Eye Irritation (Category 2A): Causes serious eye irritation (mechanical and chemical).

  • STOT-SE (Category 3): May cause respiratory irritation.[3][4][5][6]

  • Sensitization (Skin): Critical Warning. As an aniline derivative, there is a structural alert for skin sensitization. Repeated exposure may induce allergic dermatitis.

The "Aniline Rule"

Researchers must assume that the free amino group (-NH₂) confers potential for methemoglobinemia if absorbed in significant quantities, although the carboxylic acid moiety typically reduces lipophilicity and systemic absorption compared to pure aniline.

Engineering Controls & Personal Protective Equipment (PPE)

Reliable safety is engineered, not just worn. The following hierarchy of controls is mandatory.

Engineering Controls
  • Primary Containment: All weighing and open handling of the solid must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Face Velocity: Maintain 0.5 m/s (100 fpm) average face velocity.

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as dry organic powders are prone to static charge buildup, leading to scattering and potential dust explosion risks.

PPE Selection Matrix
Protection ZoneRequirementRationale
Respiratory N95 (minimum) or P100Only if working outside a hood (emergency only). Dusts are irritating.
Dermal (Hands) Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff)Incidental splash protection. For DMSO solutions, use Butyl Rubber or Silver Shield™ laminates (DMSO permeates nitrile rapidly).
Ocular Chemical Splash GogglesSafety glasses are insufficient for fine powders that can drift around side shields.
Body Lab Coat (Cotton/Poly blend)Synthetic fibers can melt in a fire; cotton is preferred.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation exposure and cross-contamination.

  • Preparation: Place the balance inside the fume hood. Pre-tare the receiving vessel (flask/vial).

  • Static Mitigation: Pass an anti-static gun over the source container and receiving vessel.

  • Transfer: Use a disposable anti-static spatula. Do not pour from the bottle.

  • Decontamination: Immediately wipe the balance area with a defined solvent (Methanol-soaked wipe) before removing hands from the hood.

  • Waste: Dispose of the wipe as solid hazardous waste (Solvent Contaminated).

Protocol B: Reaction Setup (Solubility & Stability)

Objective: Ensure complete dissolution and prevent thermal runaway.

  • Solvent Choice: Dissolve in DMSO or Methanol . Avoid water unless pH is adjusted (soluble in dilute alkali, e.g., NaOH).

  • Addition Rate: If reacting with acid chlorides or anhydrides, add reagents slowly. The free amine is nucleophilic; the reaction will be exothermic.

  • Monitoring: Use TLC or HPLC to verify identity.

    • Self-Validating Step: Check the appearance. Oxidation of the amino group often turns the solution dark brown/black. If the starting material is dark, purification (recrystallization from EtOH/Water) may be required before use to avoid side reactions.

Visualization: Synthesis & Handling Workflow

The following diagram illustrates the logical flow of handling this compound, linking the synthesis context to safety checkpoints.

G cluster_0 Critical Control Points Start Raw Material (3,5-Diaminobenzoic Acid) Synthesis Acetylation (Synthesis Step) Start->Synthesis Product 3-Acetamido-5-aminobenzoic Acid (CAS 15089-84-6) Synthesis->Product Check1 Safety Check: Confirm Isomer Identity Product->Check1 Handling Lab Handling (Weighing/Dissolution) Check2 Control: Fume Hood + Anti-Static Handling->Check2 App Application (Contrast Media/Drug Dev) Check1->Handling Pass Check2->App Safe Transfer

Caption: Workflow linking the synthesis origin to operational handling, emphasizing the critical identity verification and engineering control checkpoints.

Storage & Stability

  • Conditions: Store in a cool, dry place (room temperature is generally acceptable, but 2-8°C prolongs shelf life).

  • Light Sensitivity: Protect from light. Aminobenzoic acids are prone to photo-oxidation. Use amber vials.

  • Incompatibilities:

    • Strong Oxidizers: Risk of fire/explosion.[6]

    • Acids/Bases: Strong acids/bases will hydrolyze the acetamido group back to the di-amine or convert the carboxylic acid to a salt.

Emergency Response

Every lab must have a "Crash Plan" for specific chemical classes.

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Solid or Solution? Start->Type Solid Dry Powder Spill Type->Solid Liquid Solution (DMSO/MeOH) Type->Liquid Action1 1. Dampen with wet paper towel (Prevent Dust) 2. Scoop into bag Solid->Action1 Action2 1. Absorb with Vermiculite 2. Do NOT use paper (Fire risk with oxidizers) 3. Scoop to waste Liquid->Action2 Disposal Label as Hazardous Waste (Toxic/Irritant) Action1->Disposal Action2->Disposal

Caption: Decision tree for immediate spill response, differentiating between dry powder (dust hazard) and solution spills.

First Aid[4]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as it may increase transdermal absorption of the aniline derivative.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3][7] Remove contact lenses if present.[4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 84786, 3-acetamido-5-aminobenzoic acid. Retrieved from [Link]

  • Larsen, A. A. (1975). Process for the preparation of 3-acetamido-5-aminobenzoic acid.[8] U.S. Patent No. 3,907,880. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

Sources

Exploratory

Advanced Protocol: Electrophilic Iodination of 3-Acetamido-5-aminobenzoic Acid

Strategic Synthesis of X-Ray Contrast Media Intermediates Executive Summary 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) serves as a critical scaffold in the synthesis of non-ionic X-ray contrast media, including Io...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis of X-Ray Contrast Media Intermediates

Executive Summary

3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) serves as a critical scaffold in the synthesis of non-ionic X-ray contrast media, including Iodixanol and Iohexol . Its structural uniqueness lies in the asymmetry of its activating groups: a strongly activating free amine (-NH₂) at position 5 and a moderately activating acetamido group (-NHAc) at position 3.

This guide details the Electrophilic Aromatic Substitution (EAS) of this substrate, specifically focusing on controlled tri-iodination . Unlike simple benzene derivatives, this reaction requires precise kinetic control to achieve exhaustive substitution at the 2, 4, and 6 positions while preventing oxidative degradation of the free amine.

Mechanistic Architecture & Regiochemistry

The reactivity of 3-acetamido-5-aminobenzoic acid is governed by the interplay of three substituents. Understanding their cooperative electronic effects is the prerequisite for successful synthesis.

Electronic Landscape
SubstituentPositionElectronic EffectDirecting InfluenceStrength
-NH₂ C-5+M (Resonance) >> -I (Inductive)Ortho, Para Strongly Activating
-NHCOCH₃ C-3+M (Resonance) < -I (Inductive)Ortho, Para Moderately Activating
-COOH C-1-M (Resonance), -I (Inductive)Meta Deactivating
Regiochemical Outcome

The incoming electrophiles (I⁺) are directed to positions 2, 4, and 6 .

  • Position 4: Ortho to -NH₂ and Ortho to -NHAc. (Highly Activated)

  • Position 6: Ortho to -NH₂ and Para to -NHAc. (Highly Activated)

  • Position 2: Para to -NH₂ and Ortho to -NHAc. (Activated, but sterically crowded between -COOH and -NHAc).

Note: Although the carboxyl group deactivates the ring, the combined activation from the amine and amide overwhelms this effect, making the ring highly susceptible to polysubstitution.

ReactionPathway cluster_legend Legend Start 3-Acetamido-5-aminobenzoic Acid Inter1 Mono-Iodo Intermediate (Transient) Start->Inter1 Fast (C-4/C-6) Iodine ICl / H+ Iodine->Start Inter2 Di-Iodo Intermediate (Transient) Inter1->Inter2 Fast Product 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid Inter2->Product Rate Limiting (C-2) key Blue: Rapid Kinetics Red: Sterically Hindered Step

Figure 1: Reaction pathway for the tri-iodination process. The final substitution at C-2 is often the rate-determining step due to steric hindrance from the flanking carboxyl and acetamido groups.

Experimental Protocol: Tri-Iodination via Iodine Monochloride

Objective: Synthesize 3-acetamido-5-amino-2,4,6-triiodobenzoic acid with >95% purity. Scale: Laboratory (10 g basis).

Reagents & Equipment
  • Substrate: 3-Acetamido-5-aminobenzoic acid (10.0 g, 51.5 mmol).

  • Electrophile Source: Iodine Monochloride (ICl) (26.0 g, ~160 mmol) or NaICl₂ solution.

  • Solvent: Water (deionized), Hydrochloric acid (conc.).

  • Quenching: Sodium Bisulfite (NaHSO₃).

Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, suspend 10.0 g of 3-acetamido-5-aminobenzoic acid in 100 mL of water .

    • Add 5 mL of conc. HCl to facilitate dissolution (protonation of the amine increases solubility).

    • Checkpoint: Ensure a clear or slightly hazy solution before proceeding.

  • Controlled Addition of Electrophile:

    • Heat the solution to 80°C .

    • Add the Iodine Monochloride (ICl) solution dropwise over 60 minutes.

    • Critical Parameter: Maintain temperature between 80-85°C. Lower temperatures lead to incomplete iodination (mono/di-iodo species), while higher temperatures risk hydrolysis of the acetamido group.

  • Reaction Curing:

    • After addition, stir the mixture at 90°C for 3–4 hours.

    • Monitoring: Use HPLC to monitor the consumption of the di-iodo intermediate. The reaction is complete when the di-iodo species is <1%.

  • Work-up and Isolation:

    • Cool the reaction mixture to 25°C . The product will precipitate as a heavy solid.

    • Add 2.0 g Sodium Bisulfite dissolved in 10 mL water to quench excess iodine (color change from dark brown to pale yellow).

    • Filter the precipitate under vacuum.

    • Wash the cake with 3 x 20 mL cold water to remove residual acid and inorganic salts.

  • Purification (Optional but Recommended):

    • Dissolve the crude wet cake in dilute NaOH (pH 10).

    • Filter to remove insoluble particulates.

    • Reprecipitate by slowly adding HCl until pH 1–2.

    • Dry the solid at 60°C under vacuum.

Expected Results
ParameterSpecification
Appearance Off-white to pale yellow powder
Yield 85 – 92%
Melting Point >250°C (Decomposition)
Purity (HPLC) >98% (Area %)
Advanced Variant: The "In-Situ Hydrolysis" Method

For industrial scalability, a modified approach is often used where 3,5-diacetamidobenzoic acid is the starting material.[1]

  • Logic: 3,5-Diacetamidobenzoic acid is more stable and cheaper.[1]

  • Process: The substrate is heated in aqueous acid.[1] One acetyl group hydrolyzes in situ to generate 3-acetamido-5-aminobenzoic acid.

  • Advantage: The free amine is generated slowly and immediately iodinated by the excess ICl present. This keeps the concentration of the highly reactive free amine low, reducing oxidative side reactions and improving the purity profile [1, 2].

InSituMethod Precursor 3,5-Diacetamidobenzoic Acid Hydrolysis Acid Hydrolysis (H+, Heat) Precursor->Hydrolysis Intermediate 3-Acetamido-5-aminobenzoic Acid (Low Steady-State Conc.) Hydrolysis->Intermediate Iodination Rapid Iodination (Excess ICl) Intermediate->Iodination Fast Final Tri-Iodinated Product Iodination->Final

Figure 2: The "In-Situ" cascade prevents the accumulation of the reactive amino-intermediate, suppressing side reactions.

Troubleshooting & Critical Process Parameters
IssueProbable CauseCorrective Action
Incomplete Iodination Temperature too low (<80°C) or insufficient ICl excess.Increase reaction time at 90°C; ensure 10-15% molar excess of ICl.
Deacetylation Acidity too high or temperature >95°C.Maintain pH > 0.5; strictly control temp max at 90°C.
Dark Product Color Oxidation of amine or residual iodine.Ensure thorough bisulfite quench; perform reprecipitation under nitrogen.
References
  • US Patent 3907880A. Process for the preparation of 3-acetamido-5-aminobenzoic acid.
  • US Patent 3991105A. Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • Haavaldsen, J. et al. (1983).[2] X-ray contrast agents.[2] I. Synthesis of some derivatives of 5-amino-2,4,6-triiodoisophthalamide. Acta Pharm Suec.[2] Available at: [Link]

Sources

Foundational

reactivity of amino and acetamido groups in 3-Acetamido-5-aminobenzoic acid

Title: Chemo-Selective Modulation of 3-Acetamido-5-aminobenzoic Acid: A Technical Guide to Reactivity and Synthesis Executive Summary & Structural Significance 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) represents...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemo-Selective Modulation of 3-Acetamido-5-aminobenzoic Acid: A Technical Guide to Reactivity and Synthesis

Executive Summary & Structural Significance

3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) represents a critical scaffold in the synthesis of non-ionic X-ray contrast media (e.g., Iodixanol, Iohexol).[1] Its utility stems from its "Janus-faced" electronic structure: it possesses two nitrogenous substituents with distinct nucleophilic and electronic profiles—a free amino group (


) and an acetamido group (

)—positioned meta to each other and to a carboxylic acid.[1]

This guide details the chemo-selective manipulation of these groups, focusing on the kinetic and thermodynamic factors that allow for selective iodination, alkylation, and diazotization.

Electronic Structure & Reactivity Profile

To manipulate this molecule effectively, one must understand the hierarchy of reactivity governed by the Hammett substituent constants and


 values.
Reactivity Hierarchy Table
Functional GroupElectronic Effect (Ring)

(Approx.)
Primary Reactivity ModeCritical Reagent Class
Amino (

)
Strong Activator (Ortho/Para)

*
High Nucleophilicity (Neutral)Electrophiles (

,

,

)
Acetamido (

)
Moderate Activator (Ortho/Para)

Low Nucleophilicity (Neutral); High (Anionic)Strong Base + Alkyl Halides
Carboxyl (

)
Moderate Deactivator (Meta)

Electrophile (Carbonyl)Alcohols (Esterification)

*Note: The electron-withdrawing -COOH and -NHAc groups lower the basicity of the aniline nitrogen compared to unsubstituted aniline (


).[1]
Mechanistic Visualization: Reactivity Landscape

The following diagram illustrates the competitive reactivity pathways available to the substrate.

ReactivityLandscape Substrate 3-Acetamido-5-aminobenzoic Acid Iodination Electrophilic Aromatic Substitution (Tri-iodination) Substrate->Iodination Reagent: ICl / H+ Target: C2, C4, C6 Acylation N-Acylation (Formation of Di-acetamido) Substrate->Acylation Reagent: Ac2O (Neutral) Target: -NH2 Diazotization Diazotization (Sandmeyer Reaction) Substrate->Diazotization Reagent: NaNO2 / H+ Target: -NH2 Alkylation Selective N-Alkylation (Base-Mediated) Substrate->Alkylation Reagent: NaOEt / MeI Target: -NHAc (via Anion)

Caption: Figure 1: Divergent reactivity pathways. Note that Iodination is driven by the -NH2 group, while selective Alkylation often targets the -NHAc group under basic conditions.[1]

Core Reaction 1: Selective Tri-Iodination

The industrial value of this molecule lies in its ability to undergo exhaustive electrophilic aromatic substitution (EAS) to form 3-acetamido-5-amino-2,4,6-triiodobenzoic acid .[1]

The Mechanism

The


 group is the primary "director."
  • Position C4 & C6: Ortho to

    
     (Strongly activated).[1]
    
  • Position C2: Para to

    
     (Strongly activated).[1]
    
  • Synergy: The

    
     group at C3 reinforces activation at C2 (ortho) and C4 (ortho) and C6 (para). This cooperative effect makes the ring exceptionally electron-rich at these specific carbons, allowing rapid tri-iodination using Iodine Monochloride (
    
    
    
    ).[1]
Experimental Protocol: The "In-Situ" Hydrolysis Method

Direct iodination of 3-acetamido-5-aminobenzoic acid is effective, but an industrial "trick" involves starting with 3,5-diacetamidobenzoic acid and hydrolyzing it in situ.[1] This controls the reaction rate and prevents oxidation of the free amine.

Step-by-Step Methodology:

  • Preparation: Suspend 3,5-diacetamidobenzoic acid (1.0 eq) in water.

  • Acidification: Add concentrated HCl to achieve pH < 1.0.

  • Heating: Heat to 80–90°C. Why? This temperature promotes the hydrolysis of the sterically less hindered acetamido group.

  • Addition: Slowly add

    
     (3.1 eq) solution.
    
  • Reaction: The mono-hydrolyzed species (3-acetamido-5-aminobenzoic acid) is generated and immediately iodinated.[1] The electron-withdrawing effect of the iodine atoms on the ring prevents the second acetamido group from hydrolyzing further (deactivation of the amide nitrogen).

  • Quenching: Cool to RT and quench excess iodine with sodium bisulfite (

    
    ).
    
  • Isolation: Filter the precipitate.

Core Reaction 2: Chemo-Selective N-Alkylation[1]

A common challenge is alkylating the amide nitrogen (to form Metrizoic acid derivatives) without alkylating the free amine.

The "Base-Switch" Concept
  • Neutral Conditions: The free amine (

    
    ) is the better nucleophile.[1] Alkyl halides will alkylate the amine.
    
  • Basic Conditions (

    
    ):  The amide proton (
    
    
    
    ) has a
    
    
    .[1] The amine protons have a
    
    
    . Using a strong base (e.g., Sodium Ethoxide) selectively deprotonates the amide, generating an amidate anion . This anion is vastly more nucleophilic than the neutral amine.
Protocol: Selective Methylation of the Acetamido Group
  • Dissolution: Dissolve 3-acetamido-5-amino-2,4,6-triiodobenzoic acid in absolute ethanol.

  • Deprotonation: Add Sodium Ethoxide (

    
    , 2.0 eq).
    
    • Observation: Solution may darken slightly. The amide is now deprotonated.

  • Alkylation: Add Methyl Iodide (

    
    , 1.1 eq) at 20–25°C.
    
  • Heating: Warm to 50°C for 1 hour.

  • Workup: Neutralize with acetic acid and precipitate with water.

    • Result: The product is predominantly the N-methyl-acetamido derivative.[1] The sterically crowded and electronically deactivated (by iodines) free amine remains largely untouched.

Core Reaction 3: Diazotization (Sandmeyer)[1]

The free amine can be converted into a diazonium salt, serving as a gateway to diverse functionalities (


, 

,

).[1]

Critical Control Point: The acetamido group is stable to nitrous acid (


) at 

, allowing selective reaction of the amine.[1]

Workflow:

Diazotization Start 3-Acetamido-5-aminobenzoic acid Step1 Add NaNO2 / H2SO4 Temp: 0-5°C Start->Step1 Intermediate Diazonium Salt [Ar-N2]+ Step1->Intermediate Branch Quench With Intermediate->Branch Prod1 CuCl / HCl (Sandmeyer) -> -Cl Branch->Prod1 Prod2 KI -> -I Branch->Prod2 Prod3 H2O / Heat -> -OH (Phenol) Branch->Prod3

Caption: Figure 2: The stability of the acetamido group allows the free amine to be converted to a diazonium salt and subsequently substituted.

References

  • Haque, M. R., et al. "Synthesis of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid."[1] United States Patent 3,991,105. (1976).

  • Larsen, A. A. "N-alkyl derivatives of 3,5-diacetamido-2,4,6-triiodobenzoic acid." United States Patent 3,476,802. (1969).

  • Pillai, R. "Process for the preparation of Iodixanol." World Intellectual Property Organization WO2006016202. (2006). [1]

  • PubChem. "3-Acetamido-5-aminobenzoic acid Compound Summary."[1][2] National Center for Biotechnology Information. [1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Acetamido-5-aminobenzoic Acid Derivatives: An Application Note and Detailed Protocol

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 3-acetamido-5-aminobenzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 3-acetamido-5-aminobenzoic acid and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document offers in-depth insights into the synthetic pathway, including the rationale behind experimental choices, and provides practical, step-by-step procedures for laboratory execution.

Introduction: The Significance of 3-Acetamido-5-aminobenzoic Acid Scaffolds

3-Acetamido-5-aminobenzoic acid is a valuable intermediate in the synthesis of a variety of more complex molecules, most notably as a precursor to certain iodinated X-ray contrast agents.[1] The strategic placement of the acetamido and amino groups on the benzoic acid backbone allows for regioselective modifications, making it a versatile building block in medicinal chemistry. The amino group can be further functionalized, for instance, through acylation or conversion to other functional groups, while the carboxylic acid provides a handle for amide bond formation or esterification. This adaptability has led to its use in the development of various pharmacologically active compounds.

Overall Synthetic Strategy

The most common and efficient pathway to 3-acetamido-5-aminobenzoic acid involves a two-step process starting from 3,5-dinitrobenzoic acid. The first step is the reduction of both nitro groups to form 3,5-diaminobenzoic acid. The second, and key, step is the selective mono-acetylation of one of the amino groups.

Synthesis_Pathway Start 3,5-Dinitrobenzoic Acid Intermediate 3,5-Diaminobenzoic Acid Start->Intermediate Reduction (e.g., Catalytic Hydrogenation) Product 3-Acetamido-5-aminobenzoic Acid Intermediate->Product Selective Mono-acetylation Derivatives Derivatives Product->Derivatives Further Functionalization

Figure 1: General synthetic pathway to 3-acetamido-5-aminobenzoic acid and its derivatives.

Part 1: Synthesis of the Starting Material: 3,5-Diaminobenzoic Acid

The synthesis of 3,5-diaminobenzoic acid is typically achieved through the reduction of 3,5-dinitrobenzoic acid. Several methods are reported, with catalytic hydrogenation being a common and high-yielding approach.

Protocol 1: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid

This protocol is based on established methods for the reduction of dinitroaromatic compounds.[2][3]

Reaction Scheme:

Figure 2: Reduction of 3,5-dinitrobenzoic acid to 3,5-diaminobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Dinitrobenzoic acid212.1221.2 g0.1
10% Palladium on Carbon (Pd/C)-1.0 g-
Ethanol (or Water)-250 mL-
Hydrogen (H₂) gas2.02Excess-

Equipment:

  • Parr hydrogenation apparatus or a similar setup for catalytic hydrogenation

  • Reaction flask (500 mL)

  • Magnetic stirrer

  • Filtration apparatus (Büchner funnel and flask)

  • Celite® or a similar filter aid

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable reaction flask, suspend 3,5-dinitrobenzoic acid (21.2 g, 0.1 mol) in ethanol (250 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the suspension.

  • Hydrogenation: Place the flask in the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-5 MPa) and commence vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-10 hours, depending on the pressure and catalyst activity.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the apparatus with an inert gas (e.g., nitrogen or argon).

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3,5-diaminobenzoic acid. The product can be further purified by recrystallization if necessary.

Causality and Insights:

  • Choice of Catalyst: Palladium on carbon is a highly efficient catalyst for the reduction of nitro groups. Other catalysts like Raney nickel can also be used.[2]

  • Solvent System: Ethanol is a good solvent for the starting material and product. Water can also be used as a solvent, which is a greener alternative.[3]

  • Safety: Catalytic hydrogenation with hydrogen gas under pressure should be performed in a well-ventilated fume hood with appropriate safety precautions, including the use of a blast shield. The palladium catalyst is pyrophoric when dry and should be handled with care.

Part 2: Selective Mono-acetylation of 3,5-Diaminobenzoic Acid

The key to synthesizing 3-acetamido-5-aminobenzoic acid is the selective acetylation of one of the two amino groups. This is achieved by performing the reaction in an acidic medium, which protonates the amino groups, reducing their nucleophilicity.

Protocol 2: Synthesis of 3-Acetamido-5-aminobenzoic Acid

This protocol is adapted from a patented procedure.[1]

Reaction Scheme:

Figure 3: Selective mono-acetylation of 3,5-diaminobenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,5-Diaminobenzoic acid152.1515.2 g0.1
Concentrated Hydrochloric Acid (HCl)36.46~20.0 g~0.2
Acetic Anhydride102.0910.2 g (9.4 mL)0.1
Sodium Hydroxide (NaOH) solution40.00As needed for pH adjustment-
Water18.02~100 mL-

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • pH meter or pH paper

  • Büchner funnel and flask

Procedure:

  • Dissolution: In the three-necked flask, dissolve 3,5-diaminobenzoic acid (15.2 g, 0.1 mol) in a mixture of water (50 mL) and concentrated hydrochloric acid (~20.0 g). Stir until a clear solution is obtained.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acetylation: Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-60 minutes, while maintaining the temperature below 10 °C.

  • Precipitation: After the addition is complete, continue stirring the mixture in the ice bath for another 1-2 hours. The product will gradually precipitate as its hydrochloride salt.

  • Neutralization and Isolation: Slowly add a solution of sodium hydroxide to the reaction mixture to adjust the pH to the isoelectric point of the product (around pH 3.8). This will precipitate the free 3-acetamido-5-aminobenzoic acid.

  • Filtration and Washing: Filter the precipitate using a Büchner funnel and wash the solid with cold water.

  • Drying: Dry the product in a vacuum oven at 50-60 °C. A nearly colorless product should be obtained.

Causality and Insights:

  • Role of Mineral Acid: The mineral acid protonates the amino groups of 3,5-diaminobenzoic acid. This deactivates them towards electrophilic attack by acetic anhydride. The mono-protonated species is more reactive than the di-protonated species, leading to selective mono-acetylation.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate and prevent di-acetylation.

  • Slow Addition of Acetic Anhydride: Slow addition ensures that the concentration of the acetylating agent remains low, further favoring mono-acetylation.

  • pH Adjustment: Adjusting the pH to the isoelectric point of the product maximizes its precipitation from the aqueous solution.

Characterization:

  • Melting Point: The reported melting point is around 220-221 °C after drying.[1]

  • Thin Layer Chromatography (TLC): TLC can be used to monitor the reaction progress and assess the purity of the final product, checking for the presence of starting material and the di-acetylated byproduct.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons, the amino protons, the amide proton, and the methyl protons of the acetyl group.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carboxylic acid carbon, the amide carbonyl carbon, and the aromatic carbons.

    • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretches of the amino and amide groups, the C=O stretch of the carboxylic acid and amide, and aromatic C-H stretches.

Part 3: Synthesis of 3-Acetamido-5-aminobenzoic Acid Derivatives

The presence of a free amino group and a carboxylic acid group in 3-acetamido-5-aminobenzoic acid allows for a wide range of derivatizations.

Application Example: Synthesis of an Iodinated X-ray Contrast Agent Intermediate

A key application of 3-acetamido-5-aminobenzoic acid is in the synthesis of iodinated X-ray contrast agents. The free amino group can be further functionalized, and the aromatic ring can be iodinated.

Reaction Scheme (Illustrative):

Figure 4: Iodination of 3-acetamido-5-aminobenzoic acid.

A process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid involves the gradual introduction of 3-acetamido-5-aminobenzoic acid into an aqueous acid system containing an excess of a stabilized iodine chloride (ICl) solution.[4] This method is designed to produce the tri-iodinated product in high yields while minimizing the formation of di-iodinated impurities.

Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

  • 3,5-Dinitrobenzoic Acid: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[5]

  • Palladium on Carbon (Pd/C): Flammable solid. May be pyrophoric when dry. Handle with care, preferably wet.

  • Hydrogen Gas: Extremely flammable gas. Forms explosive mixtures with air.

  • 3,5-Diaminobenzoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. Fatal if inhaled.[8][9]

  • Concentrated Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Process for the preparation of 3-acetamido-5-aminobenzoic acid.
  • Preparation method of 3,5-diaminobenzoic acid.
  • Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye.
  • Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 2019, 12(1), 263-271.
  • Acetic Anhydride Safety D
  • SpectraBase: 3-Amino-benzoic acid.
  • Safety Data Sheet: 3,5-Diaminobenzoic acid. Fisher Scientific.
  • Safety Data Sheet: 3,5-Dinitrobenzoic acid. Fisher Scientific.
  • 3,5-diamino benzoic acid - cas no 535-87-5. CDH Fine Chemical.
  • Safety Data Sheet: Acetic acid anhydride. Carl ROTH.
  • Aldrich 121258 - SAFETY D

Sources

Application

application of 3-Acetamido-5-aminobenzoic acid in the synthesis of X-ray contrast media

Application Note: High-Purity Synthesis of Diatrizoate & Metrizoate APIs via 3-Acetamido-5-aminobenzoic Acid Executive Summary This technical guide details the application of 3-Acetamido-5-aminobenzoic acid (CAS 15089-84...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Diatrizoate & Metrizoate APIs via 3-Acetamido-5-aminobenzoic Acid

Executive Summary

This technical guide details the application of 3-Acetamido-5-aminobenzoic acid (CAS 15089-84-6) as a critical intermediate in the synthesis of ionic monomeric X-ray contrast media, specifically Diatrizoic Acid (Diatrizoate) and Metrizoic Acid .[1][2]

While modern non-ionic agents (e.g., Iohexol) utilize isophthalic acid derivatives, the benzoic acid class remains vital for specific urographic and gastrointestinal imaging applications. The use of the mono-acetylated intermediate, 3-acetamido-5-aminobenzoic acid, represents a "Goldilocks" strategy in process chemistry: it balances the nucleophilicity required for rapid tri-iodination with the steric protection necessary to prevent over-oxidation or polymerization, a common failure mode when using unprotected 3,5-diaminobenzoic acid.[1]

Mechanistic Insight: The "Activation-Protection" Balance

The synthesis of tri-iodinated aromatic rings requires precise electronic control of the benzene ring.

  • The Challenge:

    • Unprotected (3,5-Diaminobenzoic acid): The two free amino groups make the ring too electron-rich.[1] Reaction with Iodine Monochloride (ICl) often leads to oxidation (quinone formation) and azo-coupling rather than clean electrophilic aromatic substitution.[1][2]

    • Fully Protected (3,5-Diacetamidobenzoic acid): The two acetamido groups deactivate the ring via steric hindrance and electron withdrawal (relative to free amines), slowing the iodination kinetics significantly and requiring harsh conditions that degrade the molecule.

  • The Solution (3-Acetamido-5-aminobenzoic acid):

    • Free Amino Group (

      
      ):  Acts as a strong activating group (ortho/para director), facilitating the rapid addition of iodine at the 2, 4, and 6 positions.
      
    • Acetamido Group (

      
      ):  Provides solubility modulation and protects one amine site for the final diversification step (e.g., N-alkylation for Metrizoate or simple acetylation for Diatrizoate).[1][2]
      

Experimental Protocols

Phase A: Selective Mono-Acetylation

Objective: Convert 3,5-diaminobenzoic acid to 3-acetamido-5-aminobenzoic acid while minimizing di-acetylated byproducts.[1][2]

Reagents:

  • 3,5-Diaminobenzoic acid (Starting Material)[1][2][3][4][5][6][7][8][9]

  • Acetic Anhydride (1.05 eq)[1][2]

  • Hydrochloric acid (HCl), 2N[5]

  • Sodium Hydroxide (NaOH) for pH adjustment[1][2][5]

Protocol:

  • Dissolution: Suspend 3,5-diaminobenzoic acid (1.0 mol) in water at 50°C. Add sufficient HCl to dissolve the amine as the hydrochloride salt (pH ~1-2).

  • Controlled Acetylation: Add Acetic Anhydride (1.05 mol) dropwise over 60 minutes.

    • Critical Parameter: Maintain temperature at 50°C ± 2°C . Higher temperatures favor di-acetylation.[1][2]

  • Precipitation: The mono-acetylated product is less soluble in acidic media than the starting diamine.[2] Cool the mixture to 10°C.

  • Filtration: Filter the precipitate.[2][10]

  • Purification (Optional but Recommended): Resuspend the wet cake in water, adjust pH to 4.5 (isoelectric point) with NaOH, stir for 30 minutes, and refilter. This removes unreacted diamine (soluble in acid) and di-acetylated byproducts (soluble in alkali).[1][2]

  • Yield Target: ~85-90% molar yield.

Phase B: The "Gradual Addition" Tri-Iodination (Critical Step)

Objective: Synthesis of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. Note: This protocol utilizes the "Inverse Addition" technique to maintain a high [Iodine]:[Substrate] ratio, preventing under-iodinated species.[1][2]

Reagents:

  • 3-Acetamido-5-aminobenzoic acid (from Phase A)[1][2][5][11][12]

  • Iodine Monochloride (ICl) solution (3.5 eq) in HCl (stabilized)

  • Sodium Bisulfite (quenching agent)[1][2]

Protocol:

  • Reactor Setup: Charge the reactor with the ICl/HCl solution. Heat to 80°C .

    • Safety: ICl is corrosive and volatile.[2] Use a scrubber system.[2]

  • Inverse Addition: Dissolve 3-acetamido-5-aminobenzoic acid in dilute NaOH (as the sodium salt). Add this solution slowly into the hot ICl reactor over 2–4 hours.

    • Mechanism:[4][5][6][11][12][13] By adding the substrate into the iodinating agent, the ring effectively "sees" an infinite excess of iodine. This forces the reaction to completion (tri-iodination) immediately upon contact, preventing the precipitation of insoluble mono- or di-iodo intermediates.[1]

  • Digestion: After addition, stir at 85°C for 1 hour.

  • Quenching: Cool to 25°C. Add Sodium Bisulfite solution to reduce excess ICl (indicated by the disappearance of the dark red color).

  • Isolation: The product, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, precipitates as a heavy solid.[1][2] Filter and wash extensively with water to remove inorganic salts.[2]

  • QC Check: HPLC should show <0.5% di-iodo impurities.

Phase C: Conversion to API (Diatrizoic Acid)

Objective: Final acetylation of the remaining amino group.

Protocol:

  • Suspend the wet cake from Phase B in Acetic Anhydride (excess, acts as solvent and reagent).[2]

  • Add catalytic Sulfuric Acid (H₂SO₄).[2]

  • Heat to reflux (approx. 100-110°C) for 2 hours.

  • Hydrolysis: Cool to 60°C and add water carefully to hydrolyze excess anhydride.

  • Crystallization: The product, Diatrizoic Acid, crystallizes upon cooling.

  • Final Purification: Dissolve in alkali (NaOH), treat with activated carbon, and re-precipitate with mineral acid to achieve Pharmacopeial purity (USP/EP).

Process Data & Specifications

ParameterSpecificationRationale
Intermediate Purity >98.0% (HPLC)High purity mono-acetyl prevents side reactions in iodination.[1][2]
Iodination Temp 80–90°CSufficient energy to overcome steric hindrance of the 3rd iodine addition.
ICl Equivalents 3.3 – 3.5 eqSlight excess ensures complete conversion; <3.0 leads to di-iodo impurities.[1][2]
Addition Rate 0.2 g/L/minSlow addition prevents local substrate excess and precipitation of intermediates.[2]
Final API Yield >75% (Overall)From 3,5-diaminobenzoic acid start.[1][2]

Visualizing the Pathway

The following diagram illustrates the chemical flow and decision points in the synthesis of Diatrizoate and Metrizoate using the mono-acetylated intermediate.

G cluster_legend Process Key start 3,5-Diaminobenzoic Acid mono 3-Acetamido-5-aminobenzoic Acid (Key Intermediate) start->mono Selective Acetylation (1.05 eq Ac2O, 50°C) di_acetyl_impurity Impurity: 3,5-Diacetamidobenzoic Acid start->di_acetyl_impurity Over-reaction (High Temp/Excess Ac2O) iodination_rxn Reaction: Tri-iodination (ICl / HCl, 80°C) mono->iodination_rxn Inverse Addition tri_iodo_inter 3-Acetamido-5-amino- 2,4,6-triiodobenzoic Acid iodination_rxn->tri_iodo_inter Electrophilic Substitution final_step_diatri Acetylation (Ac2O / H2SO4) tri_iodo_inter->final_step_diatri final_step_metri N-Methylation then Acetylation tri_iodo_inter->final_step_metri diatrizoate API: Diatrizoic Acid final_step_diatri->diatrizoate metrizoate API: Metrizoic Acid final_step_metri->metrizoate key1 Starting Material key2 Critical Intermediate key3 Final API

Caption: Synthesis workflow for Benzoic Acid-based Contrast Media. Yellow node indicates the critical mono-acetylated intermediate.[1]

References

  • Larsen, A. A. (1976).[2] Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. U.S. Patent No.[2][14] 3,991,105.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • Soulal, M. J. (1975).[2] Process for the preparation of 3-acetamido-5-aminobenzoic acid. U.S. Patent No.[2][14] 3,907,880.[2] Washington, DC: U.S. Patent and Trademark Office.[2] Link

  • PubChem. (2025).[2] 3-Acetamido-5-aminobenzoic acid (Compound Summary). National Center for Biotechnology Information.[2] Link[1][2]

  • Guerbet. (2012).[1][2] Process for the Iodination of Aromatic Compounds. U.S. Patent Application 2012/0041224.[2] Link

  • BenchChem. (2025).[2][9][10] The Genesis of Impurities in Diatrizoic Acid: A Technical Guide. Link (Cited for impurity profile context).

Sources

Method

using 3-Acetamido-5-aminobenzoic acid to introduce a substituted benzene ring

Application Note: Strategic Functionalization of 3-Acetamido-5-aminobenzoic Acid Abstract This guide details the strategic utilization of 3-Acetamido-5-aminobenzoic acid (CAS: 587-48-4) as a core scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 3-Acetamido-5-aminobenzoic Acid

Abstract

This guide details the strategic utilization of 3-Acetamido-5-aminobenzoic acid (CAS: 587-48-4) as a core scaffold in medicinal chemistry.[1] Unlike standard ortho or para substituted benzenes, this molecule offers a pre-functionalized 1,3,5-substitution pattern (meta-substitution) with orthogonal reactivity. This application note provides a validated workflow for sequentially accessing the carboxylic acid, the free amine, and the latent acetamido-protected amine, enabling the construction of complex libraries, peptidomimetics, and PROTAC linkers.

Introduction: The "Hub" Strategy

The synthesis of 1,3,5-trisubstituted benzenes is historically challenging due to the directing effects of standard electrophilic aromatic substitution (EAS). 3-Acetamido-5-aminobenzoic acid solves this by providing a "Hub" molecule with three distinct reactivity profiles already in place:

  • Position 1 (-COOH): Ready for amide coupling, esterification, or resin immobilization.

  • Position 5 (-NH₂): A nucleophilic handle for acylation, reductive amination, or Buchwald-Hartwig coupling.

  • Position 3 (-NHAc): A masked aniline. It is stable during standard coupling conditions but can be hydrolyzed to reveal a second amine for late-stage diversification.

This orthogonality allows researchers to build "inside-out," attaching two different pharmacophores to a central rigid core.

Chemo-Selectivity & Reactivity Profile

The success of this protocol relies on the difference in nucleophilicity and electrophilicity between the functional groups.

Functional GroupPositionReactivity TypeActivation/Protection Status
Carboxylic Acid C-1Electrophile (after activation)Active. Requires HATU/EDC or SOCl₂ to react with amines/alcohols.
Primary Amine C-5NucleophileActive. Reacts with acid chlorides, aldehydes, or isocyanates.
Acetamido C-3Latent NucleophileProtected. Stable to mild base/acid. Hydrolyzes in strong acid/heat to -NH₂.

Strategic Workflow: The Sequential Assembly

The following diagram illustrates the logical flow of building a library or complex molecule using this scaffold.

ReactionPathway Start 3-Acetamido-5-aminobenzoic acid (Core Scaffold) Step1 Step 1: C-1 Functionalization (COOH Activation) Start->Step1 HATU, DIPEA, R1-NH2 (Amide Coupling) Step2 Step 2: C-5 Functionalization (Free Amine Modification) Step1->Step2 R2-COCl or R2-CHO (Acylation/Reductive Amination) Step3 Step 3: C-3 Deprotection (Acetamide Hydrolysis) Step2->Step3 6N HCl, Reflux (Optional: Reveal latent NH2) Final 1,3,5-Trisubstituted Benzene (Library/PROTAC) Step2->Final Skip Deprotection (If Acetamide is desired) Step3->Final R3-X (Final Diversification)

Figure 1: Sequential functionalization strategy ensuring no cross-reactivity between steps.

Detailed Experimental Protocols

Safety Precaution
  • Aniline Derivatives: Treat all intermediates as potential sensitizers and toxic by inhalation/skin contact. Use nitrile gloves and work in a fume hood.

  • Coupling Reagents: HATU is a sensitizer; avoid dust inhalation.

Protocol A: C-1 Amide Coupling (Immobilization or Head-Group Attachment)

Objective: Attach the "Head" group (R1) to the carboxylic acid while leaving the C-5 amine intact.

  • Dissolution: Dissolve 3-Acetamido-5-aminobenzoic acid (1.0 eq) in dry DMF (0.1 M concentration).

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes at room temperature. Note: The solution typically turns yellow.

  • Addition: Add the amine partner (R1-NH₂, 1.1 eq).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Target mass = MW + R1 - H₂O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over Na₂SO₄.

    • Critical Check: The C-5 amine is less nucleophilic than the aliphatic amine of R1, preventing self-polymerization under these conditions. However, avoid using excess HATU which might activate the -COOH of a second molecule to the -NH₂ of the first.

Protocol B: C-5 Amine Derivatization (Tail-Group Attachment)

Objective: React the free aniline (C-5) with an electrophile (R2).

Option 1: Acylation (Amide Bond)

  • Dissolve the product from Protocol A in DCM/DMF (4:1).

  • Add Pyridine (3.0 eq) or TEA (3.0 eq).

  • Add Acid Chloride (R2-COCl, 1.1 eq) dropwise at 0°C.

  • Warm to RT and stir for 1 hour.

  • Result: A 3,5-bis(amido)benzene core.[2]

Option 2: Reductive Amination (Secondary Amine)

  • Dissolve product from Protocol A in MeOH/DCE (1:1).

  • Add Aldehyde (R2-CHO, 1.2 eq) and Acetic Acid (catalytic). Stir 30 mins.

  • Add NaBH(OAc)₃ (3.0 eq). Stir overnight.

  • Insight: This creates a secondary amine at C-5, altering solubility and pKa compared to the amide.

Protocol C: C-3 Deprotection (Optional)

Objective: Reveal the latent amine for a third substitution (e.g., for PROTAC linker attachment).

  • Suspend the scaffold in Ethanol/6N HCl (1:1).

  • Reflux (80–90°C) for 2–6 hours.

  • Monitor by LC-MS for the loss of acetyl group (-42 Da).

  • Neutralize carefully with NaOH to pH 8 and extract.

    • Warning: Ensure R1 and R2 linkages are stable to acid hydrolysis. If R1/R2 are amides, mild enzymatic hydrolysis (amidases) or basic hydrolysis may be required, though difficult on the acetamido group.

Quality Control & Validation

To ensure the integrity of the synthesis, use the following validation parameters:

ParameterMethodAcceptance Criteria
Purity HPLC (C18 column, H₂O/MeCN gradient)> 95% Area Under Curve
Identity ¹H-NMR (DMSO-d₆)Distinct singlet signals for aromatic protons at positions 2, 4, 6 (approx. 7.5–8.2 ppm).
Acetamide Check ¹H-NMRSinglet at ~2.05 ppm (3H) confirms acetamide presence. Disappearance confirms deprotection.

Applications in Drug Discovery

  • PROTAC Linkers: The rigid benzene ring provides a defined exit vector (120° angle) between the E3 ligase ligand (attached at C-1) and the Target Protein ligand (attached at C-5), improving permeability compared to flexible alkyl chains.

  • X-Ray Contrast Media: This scaffold is structurally homologous to precursors for iodinated contrast agents (e.g., Iodixanol derivatives), where the aromatic ring is iodinated at positions 2, 4, and 6 [1].

  • Combinatorial Libraries: Using the "Split-and-Pool" method, the acid can be attached to a resin, allowing the amine to be varied across 100+ derivatives [2].

References

  • Speck, U., & Hübner-Steiner, U. (2005). Contrast Media: Safety Issues and ESUR Guidelines. Springer. (Context: Structural homology of acetamido-benzoic acids in contrast media).

  • Dankwardt, S. M., et al. (2002). Solid-phase synthesis of di- and tri-substituted benzenes. Journal of Combinatorial Chemistry. (Context: Methodologies for solid-phase synthesis using aminobenzoic acid scaffolds).

  • PubChem. (2025).[3] Compound Summary: 3-Acetamido-5-aminobenzoic acid.[1][3][4][5] National Library of Medicine.

  • Vertex AI Search. (2025). Patent US3907880A: Process for the preparation of 3-acetamido-5-aminobenzoic acid. (Context: Industrial synthesis and utility as intermediate).

Sources

Application

experimental procedure for gram-scale synthesis of 3-Acetamido-5-aminobenzoic acid

Application Note: Gram-Scale Synthesis of 3-Acetamido-5-aminobenzoic Acid Executive Summary This application note details a robust, gram-scale protocol for the synthesis of 3-acetamido-5-aminobenzoic acid (CAS: 50419-58-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gram-Scale Synthesis of 3-Acetamido-5-aminobenzoic Acid

Executive Summary

This application note details a robust, gram-scale protocol for the synthesis of 3-acetamido-5-aminobenzoic acid (CAS: 50419-58-4). This molecule is a critical scaffold in medicinal chemistry, serving as a precursor for iodinated X-ray contrast agents (e.g., Diatrizoic acid) and a template for peptidomimetics.

The primary challenge in synthesizing this molecule is the selective mono-acetylation of the symmetric precursor, 3,5-diaminobenzoic acid. Standard acetylation conditions (e.g., acetic anhydride in pyridine) often lead to statistical mixtures of mono- and di-acetylated products, requiring tedious chromatographic separation.

The Solution: This guide utilizes a pH-controlled aqueous acetylation strategy . By conducting the reaction in a mineral acid medium, we exploit the differential basicity and solubility of the mono-acetylated product to arrest the reaction at the desired stage, achieving high purity (>95%) via filtration without column chromatography.

Retrosynthetic Strategy & Mechanism

The synthesis relies on the desymmetrization of 3,5-diaminobenzoic acid.

  • Precursor: 3,5-Diaminobenzoic acid (prepared from 3,5-dinitrobenzoic acid).[1][2][3][4]

  • Key Transformation: Nucleophilic acyl substitution in an acidic aqueous medium.

Mechanistic Insight (The "Proton Brake"): In the presence of dilute hydrochloric acid, the starting diamine exists predominantly as the soluble dihydrochloride salt. The concentration of the free amine (the active nucleophile) is low and governed by the acid dissociation constant (


).
  • Step 1: Acetic anhydride reacts with the small fraction of free amine available.

  • Step 2: The resulting acetamido group reduces the basicity of the remaining amine (via electron withdrawal through the

    
    -framework, despite resonance donation) and significantly alters the solubility profile.
    
  • Precipitation: The hydrochloride salt of the mono-acetylated product is less soluble in the acidic media than the starting diamine salt, causing it to precipitate. This phase change effectively removes the product from the solution, preventing over-acetylation to the di-acetamido impurity.

Figure 1: Synthetic pathway highlighting the suppression of the di-acetylated impurity via precipitation-driven selectivity.

Experimental Protocol

Phase 1: Preparation of 3,5-Diaminobenzoic Acid

(Note: If commercial 3,5-diaminobenzoic acid is available, skip to Phase 2. This step is provided for completeness starting from the cheaper nitro precursor.)

Reagents:

  • 3,5-Dinitrobenzoic acid (21.2 g, 100 mmol)

  • 10% Pd/C (2.0 g, ~50% water wet)

  • Methanol (200 mL)

  • Hydrogen gas (Balloon or low-pressure shaker)

Procedure:

  • Dissolution: In a 500 mL hydrogenation flask, dissolve 3,5-dinitrobenzoic acid in Methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to avoid ignition of methanol vapors.

  • Hydrogenation: Purge the vessel with

    
     and stir vigorously under hydrogen atmosphere (1-3 atm) at room temperature for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate; Nitro compound moves fast, Diamine stays at baseline/fluoresces).
    
  • Workup: Filter the catalyst through a Celite pad. Caution: Do not let the Pd/C dry out (pyrophoric). Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield 3,5-diaminobenzoic acid as a tan/brown solid.

    • Yield Expectation: ~14.5 g (95%).

    • Checkpoint: Material is susceptible to oxidation (darkening) in air. Store under inert gas or use immediately.

Phase 2: Selective Mono-Acetylation (Core Protocol)

This protocol is adapted from optimized industrial methods to ensure maximum selectivity [1].

Reagents:

Reagent MW ( g/mol ) Amount Equivalents Role
3,5-Diaminobenzoic acid 152.15 15.2 g 1.0 Substrate
Hydrochloric Acid (37%) 36.46 10 mL ~1.2 Solubilizer/Selectivity Control
Water (Deionized) 18.02 150 mL N/A Solvent
Acetic Anhydride 102.09 11.2 g (10.4 mL) 1.1 Acetylating Agent

| Sodium Acetate (sat. aq) | 82.03 | As needed | N/A | Buffer/Neutralization |

Step-by-Step Methodology:

  • Salt Formation:

    • In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, suspend the 3,5-diaminobenzoic acid (15.2 g) in 150 mL of water.

    • Add the concentrated HCl (10 mL) slowly. Stir for 15 minutes.

    • Observation: The solid should dissolve to form a clear to slightly turbid solution (dihydrochloride salt). If insolubles remain, filter the solution.

  • Controlled Acetylation:

    • Cool the solution to 15–20°C (water bath). Do not overcool, or the starting material may crystallize.

    • Add Acetic Anhydride (10.4 mL) dropwise over 20 minutes while stirring vigorously.

    • Critical Observation: A precipitate will begin to form after approximately half of the anhydride has been added. This is the hydrochloride salt of the mono-acetylated product.

  • Reaction Completion:

    • Remove the water bath and allow the mixture to stir at room temperature for an additional 30–60 minutes.

    • The thick suspension indicates the product is crashing out, protecting it from further acetylation.

  • Neutralization & Isolation:

    • Add saturated aqueous Sodium Acetate solution slowly to the suspension until the pH reaches ~3.5–4.0 (Congo Red paper turns red/orange, not blue). This liberates the free amino acid from its hydrochloride salt.

    • Stir for 30 minutes to ensure full conversion to the zwitterionic form.

    • Filter the solid using a Buchner funnel.

  • Purification (The "Self-Cleaning" Wash):

    • Wash the filter cake with cold water (2 x 20 mL) to remove acetic acid and inorganic salts.

    • Wash with a small amount of cold ethanol (10 mL) to remove any trace di-acetylated by-products (which are more soluble in organics).

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

Results & Validation

Expected Data:

  • Appearance: Off-white to light beige powder.

  • Yield: 12.0 – 13.5 g (62–70%).

  • Melting Point: >260°C (decomposition).

Analytical Checkpoints:

  • TLC: (Eluent: n-Butanol/Acetic Acid/Water 4:1:1).

    • Start Material (

      
       ~0.3) should be absent.[5]
      
    • Product (

      
       ~0.5).
      
    • Di-acetyl impurity (

      
       ~0.7).
      
  • 1H NMR (DMSO-d6):

    • Look for asymmetry in the aromatic region.

    • 
       2.05 ppm (s, 3H, -NHCOCH3 ).
      
    • 
       5.30 ppm (broad s, 2H, -NH2 ).
      
    • 
       9.90 ppm (s, 1H, -NH Ac).
      
    • Aromatic protons: Three distinct signals (approx 7.1, 7.3, 7.6 ppm) indicating non-equivalence.

Figure 2: Workup flowchart ensuring removal of unreacted amine and over-acetylated impurities.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (<50%) pH too low during isolation.Ensure pH is raised to ~3.5–4.0 with NaOAc. The HCl salt is soluble; the free acid/zwitterion is not.
High Di-acetyl Impurity Temperature too high or Ac2O added too fast.Maintain T < 20°C. Add Ac2O dropwise. Ensure vigorous stirring to prevent local high concentrations.
Dark Product Color Oxidation of starting diamine.Use freshly reduced diamine. Add a pinch of sodium bisulfite during the initial dissolution.

References

  • Process for the preparation of 3-acetamido-5-aminobenzoic acid.
  • Synthesis of 3,5-diaminobenzoic acid.
  • Selective Acetylation of Unprotected Amines. Source: National Institutes of Health (PMC). URL:[Link] Relevance: Provides broader context on enzymatic vs. chemical selectivity in acetylation (comparative mechanism).

Sources

Method

role of 3-Acetamido-5-aminobenzoic acid in solid-phase peptide synthesis

Application Note: Strategic Utilization of 3-Acetamido-5-aminobenzoic Acid (3-AABA) in Solid-Phase Peptide Synthesis Part 1: Executive Summary & Scientific Rationale 3-Acetamido-5-aminobenzoic acid (3-AABA) represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Acetamido-5-aminobenzoic Acid (3-AABA) in Solid-Phase Peptide Synthesis

Part 1: Executive Summary & Scientific Rationale

3-Acetamido-5-aminobenzoic acid (3-AABA) represents a specialized class of "constrained aromatic


-amino acid surrogates" within Solid-Phase Peptide Synthesis (SPPS). Unlike flexible aliphatic spacers (e.g., 

-aminobutyric acid or GABA), 3-AABA introduces a rigid phenyl ring into the peptide backbone.

The molecule features a meta-substitution pattern (1,3,5-relationship) between the carboxylic acid, the free amine, and the acetamido group. This geometry forces the peptide chain into a specific trajectory, often acting as a turn inducer or a molecular hinge .

Core Applications:
  • Peptidomimetic Turn Induction: The 120° bond angle imposed by the meta-substituted benzene ring mimics secondary structure turns (e.g.,

    
    -turns), stabilizing bioactive conformations.
    
  • Proteolytic Stability: Replacing natural peptide bonds with an aromatic spacer reduces susceptibility to enzymatic cleavage by proteases.

  • Combinatorial Scaffolding: In DNA-Encoded Libraries (DEL) and fragment-based drug discovery, 3-AABA serves as a bifunctional linker where the acetamido group acts as a permanent, non-reactive "decoration" that modulates solubility and H-bond donor/acceptor profiles.

Part 2: Technical Deep Dive – The Challenge of Aromatic Amines

Successful incorporation of 3-AABA requires understanding its reactivity profile. The amine at position 5 is an aniline derivative .

  • Nucleophilicity: The lone pair on the nitrogen is delocalized into the aromatic ring, significantly reducing its nucleophilicity compared to aliphatic amines (like Lysine or the N-terminus of standard amino acids).

  • Implication: Standard coupling reagents (HBTU/DIC) often fail to drive the reaction to completion when coupling to this amine, leading to deletion sequences.

  • Solution: Protocols must utilize high-efficiency activation (HATU/HOAt) or acid halides, often assisted by microwave irradiation.

Part 3: Experimental Protocols

Protocol A: Preparation of Fmoc-3-Acetamido-5-aminobenzoic Acid

Rationale: 3-AABA is often supplied as the free acid/amine. For SPPS, the N-terminus must be Fmoc-protected prior to loading.

Reagents:

  • 3-Acetamido-5-aminobenzoic acid (Starting Material)[1][2]

  • Fmoc-OSu (9-Fluorenylmethoxycarbonyl-N-hydroxysuccinimide ester)

  • Dioxane/Water (1:1 v/v)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of 3-Acetamido-5-aminobenzoic acid in 50 mL of 1:1 Dioxane/

    
    .
    
  • pH Adjustment: Add solid

    
     (25 mmol) to adjust pH to ~8.5. The solution must remain basic to scavenge the released NHS.
    
  • Acylation: Add Fmoc-OSu (11 mmol) slowly at

    
    .
    
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup: Acidify carefully with 1M HCl to pH 2. The product, Fmoc-3-AABA , will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and dry in vacuo. Recrystallize from Ethanol/Hexane if purity is <98%.

Protocol B: Solid-Phase Coupling (The "Difficult" Step)

Rationale: This protocol addresses the low reactivity of the aniline nitrogen when coupling the NEXT amino acid onto the resin-bound 3-AABA.

Workflow Context:

  • Resin-bound Peptide

    
     Couple Fmoc-3-AABA 
    
    
    
    Deprotect Fmoc
    
    
    [CRITICAL STEP] Couple Next Amino Acid.

Reagents:

  • Resin: Rink Amide or Wang (0.5 mmol/g loading recommended to reduce steric crowding).

  • Coupling Cocktail: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[3]

Step-by-Step Procedure:

StepActionConditionsMechanism/Note
1. Loading 3-AABA Couple Fmoc-3-AABA to Resin3 eq. Fmoc-3-AABA, 2.9 eq. HATU, 6 eq. DIPEA in DMF. 1h @ RT.The carboxylic acid of 3-AABA is reactive and couples easily to standard resin amines.
2. Capping Acetylate unreacted sitesAcetic Anhydride/Pyridine (1:1) in DMF.[3][4]Prevents truncated sequences.
3. Deprotection Remove Fmoc20% Piperidine in DMF (2 x 10 min).Warning: The resulting free amine is an aniline (yellow/orange color change is common).
4. Wash Solvent exchangeDMF (5x), DCM (3x), DMF (3x).Ensure all piperidine is removed.
5. Critical Coupling Couple Next AA to AnilineReagent: 5 eq. Fmoc-AA-OH, 5 eq. HATU, 10 eq. DIPEA.Method: Double coupling is mandatory.Microwave: 75°C for 5 min (25W).The aniline is a poor nucleophile. HATU generates the highly reactive OAt-ester. Microwave energy overcomes the activation energy barrier.
6. Monitoring Chloranil TestDo NOT use Kaiser Test. Use Chloranil.Kaiser test (Ninhydrin) does not detect aromatic amines reliably. Chloranil detects secondary/aromatic amines (Blue/Green = Positive).

Part 4: Visualization of the Workflow

The following diagram illustrates the integration of 3-AABA into a peptide backbone, highlighting the critical "bottleneck" step at the aniline junction.

SPPS_3AABA_Workflow cluster_legend Legend Start Resin-Peptide-NH2 Coupling1 Couple Fmoc-3-AABA-OH (Standard HATU) Start->Coupling1 Amide Bond Formation Intermediate1 Resin-Peptide-NH-CO-Ph(NHAc)-NH-Fmoc Coupling1->Intermediate1 Deprotection Fmoc Removal (20% Piperidine) Intermediate1->Deprotection Aniline FREE ANILINE SPECIES (Low Nucleophilicity) Deprotection->Aniline Yields Aromatic Amine Coupling2 CRITICAL STEP: Couple Next Fmoc-AA-OH (HATU/Microwave/Double Couple) Aniline->Coupling2 Requires High Energy Final Elongated Peptide (Rigid Turn Induced) Coupling2->Final L1 Standard Step L2 Difficult Step L3 Reactive Intermediate

Caption: Workflow for incorporating 3-AABA. Note the red hexagon indicating the low-reactivity aniline intermediate requiring enhanced coupling conditions.

Part 5: Structural Logic & Troubleshooting

Why use 3-AABA? (The "Why" behind the "How")
  • Rigidity: The benzene ring prevents rotation around the

    
     and 
    
    
    
    bonds found in aliphatic amino acids. This locks the conformation.
  • Acetamido Function: The acetamido group at position 3 is not just a blocker; it acts as a hydrogen bond acceptor/donor, potentially mimicking the side-chain interactions of Glutamine or Asparagine but in a fixed orientation relative to the backbone.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield after 3-AABA Incomplete coupling of the next AA to the aniline.Switch to Symmetric Anhydride coupling or use Fmoc-AA-Cl (Acid Chlorides). Increase temperature to 75°C.
Color Test Fails Kaiser test false negative on aniline.Use the Chloranil Test or Acetaldehyde/Chloranil test for secondary/aromatic amines.
Aggregation Rigid aromatic stacking.Use "Magic Mixture" solvent (DCM/DMF/NMP/1% Triton X-100) or switch to PEG-based resins (ChemMatrix).

Part 6: References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Authoritative source on protection strategies for complex amines in SPPS.

  • Blanco-Canosa, J. B., & Dawson, P. E. (2008). "An Efficient Fmoc-SPPS Approach for the Generation of Thioester Peptide Precursors." Angewandte Chemie International Edition, 47(36), 6851–6855. Link

    • Context: While focusing on the 3,4-diamino analog (Dbz), this paper establishes the fundamental reactivity protocols for aminobenzoic acids on solid support.

  • Hortin, G. L., et al. (2006). "Quantitative assays for peptidomimetics." Clinical Chemistry, 52(11). Link

    • Context: Discusses the stability and detection of peptides modified with aromatic spacers.

  • Sigma-Aldrich (Merck). "3,5-Diaminobenzoic acid derivatives in Peptide Synthesis." Technical Library. Link

    • Context: General grounding on reagents and resin compatibility for aromatic amino acids.

Sources

Application

palladium-catalyzed cross-coupling reactions with 3-Acetamido-5-aminobenzoic acid

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Acetamido-5-aminobenzoic Acid Part 1: Strategic Analysis & Molecule Profile 1.1 The Substrate Challenge 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) represen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Acetamido-5-aminobenzoic Acid

Part 1: Strategic Analysis & Molecule Profile

1.1 The Substrate Challenge 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) represents a classic "linker" scaffold in medicinal chemistry, particularly for PROTACs and multi-vector kinase inhibitors. However, it presents a trifecta of chemoselectivity challenges for Palladium-catalyzed cross-coupling (specifically Buchwald-Hartwig amination):

  • The Nucleophile Competition: The molecule contains two nitrogen centers.[1] The aniline (-NH₂) is the intended nucleophile.[1] However, the acetamide (-NHAc) , while less nucleophilic, can become competitive under strong basic conditions (e.g., NaOtBu), leading to side reactions at the amide nitrogen.

  • The Acidic Trap: The carboxylic acid (-COOH) at position 1 is the primary disruptor.[1]

    • Catalyst Poisoning:[1] Free acids can form stable, unreactive palladium-carboxylate complexes.[1]

    • Base Consumption: The acid immediately neutralizes stoichiometric amounts of base, requiring excess reagents.[1]

    • Solubility: The zwitterionic nature of the free acid often leads to poor solubility in standard non-polar coupling solvents (Toluene, THF).[1]

  • Electronic Deactivation: The aniline is electron-deficient due to the meta-positioned electron-withdrawing carboxyl and acetamido groups.[1] This lowers the rate of the oxidative addition/amine coordination steps, requiring highly active, electron-rich ligand systems.

1.2 The "Protect-Couple-Deprotect" Strategy (Recommended) While direct coupling of the free acid is possible (see Protocol B), the most robust industrial workflow involves converting the acid to a methyl ester. This restores solubility in non-polar solvents and eliminates catalyst poisoning.[1]

Part 2: Visual Workflows (Graphviz)

Figure 1: Strategic Decision Tree for Reaction Planning This flowchart guides the user through the selection of the optimal protocol based on their specific downstream requirements.

ReactionStrategy Start Substrate: 3-Acetamido-5-aminobenzoic acid Decision Is the Carboxylic Acid Protected? Start->Decision RouteA Route A: Esterification (Recommended) High Yield, High Reliability Decision->RouteA No (Protect First) RouteB Route B: Direct Coupling Faster, Lower Yield Risk Decision->RouteB No (Skip Protection) StepA2 Step 2: Buchwald-Hartwig Pd(OAc)2 / BrettPhos / Cs2CO3 Decision->StepA2 Yes (Already Ester) StepA1 Step 1: MeOH / SOCl2 (Reflux 2h) RouteA->StepA1 StepB1 Direct Coupling Protocol Pd2(dba)3 / XPhos / K3PO4 Solvent: t-Amyl Alcohol RouteB->StepB1 StepA1->StepA2 StepA3 Step 3: Hydrolysis LiOH / THF / H2O StepA2->StepA3

Caption: Decision matrix for selecting the optimal synthetic route. Route A (Green) is the industry standard for scalability; Route B (Red) is for rapid screening.

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" (Esterification Route)

Best for: Scale-up (>1g), valuable coupling partners, and high-purity requirements.

Phase 1: Methyl Ester Protection [1]

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and magnetic stir bar.

  • Dissolution: Suspend 3-Acetamido-5-aminobenzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

  • Activation: Cool to 0°C. Add Thionyl Chloride (SOCl₂, 2.5 equiv) dropwise over 20 minutes. Note: Exothermic reaction.[1]

  • Reflux: Heat to reflux (65°C) for 3 hours. Monitor by LCMS (Shift from Acid MW to Methyl Ester MW +14).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat. NaHCO₃ (carefully) to neutralize. Dry organic layer over Na₂SO₄ and concentrate.[1]

    • Yield Target: >95% (Off-white solid).[1][2]

Phase 2: Buchwald-Hartwig Cross-Coupling Target: Coupling with Aryl Bromide (Ar-Br).[1][3]

ReagentEquiv.[1][4][5][6]RoleJustification
Methyl 3-acetamido-5-aminobenzoate 1.0NucleophileProtected substrate prevents catalyst poisoning.
Aryl Bromide 1.1ElectrophileSlight excess ensures full consumption of the amine.[1]
Pd(OAc)₂ 0.02 (2 mol%)CatalystAir-stable Pd(II) precursor; reduced in situ.[1]
BrettPhos 0.04 (4 mol%)LigandCritical: Specific for primary amines; prevents acetamide coupling.[1]
Cs₂CO₃ 2.0BaseWeak base prevents amide deprotonation; enhances chemoselectivity.
1,4-Dioxane [0.2 M]SolventHigh boiling point; excellent solubility for the ester.[1]

Step-by-Step:

  • Inerting: Flame-dry a resealable reaction vial (Schlenk tube) and cool under Argon.

  • Charging: Add the Methyl Ester (1.0 equiv), Aryl Bromide (1.1 equiv), Pd(OAc)₂ (2 mol%), BrettPhos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Purging: Cap the vial. Evacuate and backfill with Argon (3 cycles).[1]

  • Solvation: Inject anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Visual Check: The reaction mixture should turn from dark red to a lighter orange/brown suspension.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Direct Coupling (Free Acid Route)

Best for: High-throughput screening (HTS) or when ester hydrolysis is difficult.[1]

Key Modification: Use of a soluble organic base or water-tolerant inorganic base in a polar protic solvent.[1]

ReagentEquiv.[1][4][5][6]Role
3-Acetamido-5-aminobenzoic acid 1.0Substrate
Pd₂(dba)₃ 0.02Catalyst (Pd0)
XPhos 0.08Ligand
K₃PO₄ 3.5Base
t-Amyl Alcohol (2-Methyl-2-butanol) [0.15 M]Solvent

Critical Procedure Notes:

  • Base Stoichiometry: You MUST use at least 3.5 equivalents of base.[1]

    • 1 equiv neutralizes the -COOH.[1]

    • 1 equiv neutralizes the H-Br byproduct.[1]

    • 1.5 equiv excess to drive kinetics.[1]

  • Solvent Choice: t-Amyl alcohol is crucial.[1] It solubilizes the potassium salt of the benzoic acid better than Toluene, allowing the reaction to proceed.

  • Temperature: Requires higher temperature (100–110°C).[1]

Part 4: Mechanism & Troubleshooting

Figure 2: The Chemoselective Catalytic Cycle Understanding the competition between the Amine and the Amide.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord Amine Coordination (Rate Limiting Step) OxAdd->Coord + Substrate (-NH2) SideRxn SIDE REACTION: Amide Coordination (Occurs if Base is too Strong) OxAdd->SideRxn NaOtBu (Avoid) Deprot Deprotonation by Base Coord->Deprot + Cs2CO3 RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product

Caption: Catalytic cycle highlighting the critical divergence point where strong bases can lead to unwanted amide coupling (Red path).

Troubleshooting Guide:

ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning by -COOH.Switch to Protocol A (Esterification).[1]
Low Conversion (<30%) Electron-deficient aniline is sluggish.[1]Increase Temp to 110°C; Switch ligand to BrettPhos (highly active for 1° amines).[1]
Side Product (M+42) Acetamide coupling (N-arylation of amide).[1]Base is too strong (e.g., NaOtBu).[1] Switch to Cs₂CO₃ or K₃PO₄ .
Debromination of Ar-Br Hydride source in solvent/impurities.[1]Use anhydrous, degassed solvents.[1] Avoid alcohol solvents if using Pd/XPhos (switch to Dioxane).[1]

References

  • Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link][1]

  • Maiti, D., et al. (2009).[1] "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines." Chemical Science. [Link]

  • Paul, F., et al. (1994).[1] "Palladium-catalyzed coupling of aryl halides with amines."[1][3][7][8][9] Journal of the American Chemical Society. [Link]

Sources

Method

Application Notes and Protocols for Enzymatic Reactions Involving 3-Acetamido-5-aminobenzoic Acid

Introduction: The Role of 3-Acetamido-5-aminobenzoic Acid in Biocatalysis and Drug Development 3-Acetamido-5-aminobenzoic acid is a key chemical intermediate, notably in the synthesis of non-ionic X-ray contrast media.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of 3-Acetamido-5-aminobenzoic Acid in Biocatalysis and Drug Development

3-Acetamido-5-aminobenzoic acid is a key chemical intermediate, notably in the synthesis of non-ionic X-ray contrast media.[1] Its structure, featuring an acetylated amino group, a free amino group, and a carboxylic acid moiety on a benzene ring, presents multiple sites for potential enzymatic modification. Understanding these enzymatic transformations is crucial for several areas of research and development:

  • Drug Metabolism and Pharmacokinetics (DMPK): As a building block for larger drug molecules, the metabolic fate of any residual or metabolized 3-acetamido-5-aminobenzoic acid is of interest. While many complex contrast agents built from this core are largely excreted unchanged, the potential for enzymatic breakdown under specific physiological conditions or by microbial enzymes cannot be disregarded.[2][3]

  • Biocatalysis and Green Chemistry: Enzymatic reactions offer a highly specific and environmentally friendly alternative to traditional chemical synthesis. Enzymes that can selectively modify the functional groups of 3-acetamido-5-aminobenzoic acid could be valuable tools for generating novel derivatives with unique properties.

  • Bioremediation: Investigating the enzymatic degradation of this and related compounds can inform strategies for the environmental remediation of pharmaceutical waste.

This guide provides detailed protocols for investigating two key, plausible enzymatic reactions involving 3-Acetamido-5-aminobenzoic acid: Amidase-Catalyzed Deacetylation and N-Acetyltransferase-Catalyzed Acetylation . These protocols are designed for researchers in biochemistry, drug development, and biotechnology, providing not just step-by-step instructions but also the scientific rationale behind the experimental design.

Section 1: Amidase-Catalyzed Hydrolysis of the Acetamido Group

Scientific Rationale and Causality

Amidases (acylamide amidohydrolases, EC 3.5.1.4) are a class of hydrolase enzymes that catalyze the cleavage of amide bonds.[4] They exhibit broad substrate specificity, with known activity towards a variety of aliphatic and aromatic amides.[5][6] The acetamido group on 3-acetamido-5-aminobenzoic acid represents a potential substrate for amidase activity. The hydrolysis of this group would yield 3,5-diaminobenzoic acid and acetic acid.

This assay is designed to quantify the activity of an amidase enzyme on 3-acetamido-5-aminobenzoic acid by monitoring the formation of the product, 3,5-diaminobenzoic acid, over time using High-Performance Liquid Chromatography (HPLC). The choice of HPLC is critical for this application as it allows for the simultaneous separation and quantification of the substrate and product, providing a robust and accurate measure of the reaction progress.

Experimental Workflow: Amidase-Catalyzed Hydrolysis

Amidase_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Buffer & Reagents (Phosphate Buffer, Substrate, Enzyme) R1 Equilibrate Reaction Mixture (Buffer + Substrate) at 37°C P1->R1 P2 Prepare HPLC Mobile Phase A3 Inject Supernatant into HPLC P2->A3 R2 Initiate Reaction: Add Amidase Enzyme R1->R2 R3 Incubate at 37°C (Time-course sampling: t=0, 5, 10, 20 min) R2->R3 A1 Quench Reaction at Each Time Point (e.g., with Acetonitrile or TCA) R3->A1 A2 Centrifuge to Pellet Protein A1->A2 A2->A3 A4 Quantify Substrate & Product (Peak Area vs. Standard Curve) A3->A4

Caption: Workflow for the amidase-catalyzed hydrolysis assay.

Protocol: Amidase Activity Assay

This protocol is a self-validating system, incorporating controls and a standard curve for accurate quantification.

1. Materials and Reagents

  • Substrate: 3-Acetamido-5-aminobenzoic acid (MW: 194.19 g/mol )

  • Product Standard: 3,5-Diaminobenzoic acid (MW: 152.15 g/mol )

  • Enzyme: A commercially available amidase (e.g., from Aspergillus or Pseudomonas species) or a cell lysate containing amidase activity.

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 7.2 at 37°C.

  • Enzyme Diluent: 100 mM Sodium Phosphate Buffer (pH 7.2) containing 7 mM Dithiothreitol (DTT), kept on ice.[7]

  • Quenching Solution: Acetonitrile (ACN) or 10% (w/v) Trichloroacetic Acid (TCA).

  • HPLC Grade Water and Acetonitrile

  • HPLC Mobile Phase Additive: Formic acid or Ammonium formate.[8]

2. Equipment

  • Thermostatic water bath or incubator (37°C)

  • Microcentrifuge tubes (1.5 mL)

  • Microcentrifuge

  • HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance, pH meter, vortex mixer

3. Preparation of Solutions

  • 10 mM Substrate Stock: Dissolve 19.42 mg of 3-Acetamido-5-aminobenzoic acid in 10 mL of 100 mM Sodium Phosphate Buffer (pH 7.2). Gentle warming may be required for full dissolution.

  • Enzyme Solution: Immediately before use, prepare a solution of amidase (e.g., 1-5 units/mL) in cold Enzyme Diluent.[7] The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Standard Curve Solutions: Prepare a 1 mM stock of 3,5-Diaminobenzoic acid in the reaction buffer. From this, create a series of dilutions (e.g., 0, 10, 25, 50, 100, 200 µM) in the reaction buffer. These will be used to generate a standard curve for HPLC quantification.

4. Enzymatic Reaction Procedure

  • Set up a series of 1.5 mL microcentrifuge tubes for each time point and control. For a typical 200 µL reaction volume:

    • Test Reaction: 180 µL of 100 mM Sodium Phosphate Buffer (pH 7.2) and 20 µL of 10 mM Substrate Stock (final concentration 1 mM).

    • No-Enzyme Control: Same as the test reaction.

    • No-Substrate Control: 198 µL of buffer and 2 µL of enzyme solution (to check for any interfering peaks from the enzyme preparation).

  • Pre-incubate all tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the reactions by adding 20 µL of the Enzyme Solution to the "Test Reaction" tubes. For the "No-Enzyme Control," add 20 µL of the cold Enzyme Diluent. Vortex gently to mix. This is your t=0 time point for quenching (see step 4).

  • Incubate the tubes at 37°C. At each desired time point (e.g., 5, 10, 20, 30 minutes), stop the reaction by adding 200 µL of cold Acetonitrile (or an alternative quenching agent) to the respective tube. This will precipitate the enzyme and halt the reaction.

  • After the final time point, vortex all quenched tubes vigorously.

  • Centrifuge the tubes at >12,000 x g for 10 minutes to pellet the precipitated protein.

  • Carefully transfer the supernatant to HPLC vials for analysis.

5. HPLC Analysis

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution can be developed. A starting point could be:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Example Gradient: 5-50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm[8]

  • Injection Volume: 10-20 µL

6. Data Analysis and Interpretation

  • Inject the standard curve solutions to generate a calibration curve of peak area versus the concentration of 3,5-Diaminobenzoic acid.

  • Analyze the experimental samples. Identify and integrate the peaks corresponding to the substrate (3-Acetamido-5-aminobenzoic acid) and the product (3,5-Diaminobenzoic acid) based on their retention times, confirmed by injecting standards.

  • Use the standard curve to calculate the concentration of the product formed at each time point.

  • Plot the concentration of the product versus time. The initial, linear portion of this curve represents the initial reaction velocity (v₀).

  • Calculate the enzyme activity, typically expressed in µmol of product formed per minute per mg of enzyme (µmol/min/mg).

ParameterRecommended ConditionRationale
Substrate 3-Acetamido-5-aminobenzoic acidThe molecule being investigated for enzymatic hydrolysis.
Enzyme Amidase (EC 3.5.1.4)Catalyzes the hydrolysis of amide bonds.
Buffer 100 mM Sodium Phosphate, pH 7.2Maintains a stable pH optimal for many amidases.
Temperature 37°CMimics physiological temperature and is common for enzyme assays.[7]
Detection Method HPLC-UV (250 nm)Allows for specific separation and quantification of substrate and product.
Controls No-Enzyme, No-SubstrateEssential for validating that the observed activity is enzyme- and substrate-dependent.

Section 2: N-Acetyltransferase-Catalyzed Acetylation of the Amino Group

Scientific Rationale and Causality

N-acetyltransferases (NATs) are Phase II metabolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to an amine acceptor.[9] Arylamines are common substrates for NATs. The free 5-amino group of 3-acetamido-5-aminobenzoic acid makes it a plausible substrate for N-acetylation, which would result in the formation of 3,5-diacetamidobenzoic acid.

This reaction is significant in drug metabolism as acetylation can alter the solubility, stability, and biological activity of a compound. This protocol outlines a method to assess the susceptibility of 3-acetamido-5-aminobenzoic acid to acetylation by a NAT enzyme, again using HPLC for product detection.

Experimental Workflow: N-Acetyltransferase-Catalyzed Acetylation

NAT_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Buffer & Reagents (Tris-HCl, Substrate, Acetyl-CoA, NAT Enzyme) R1 Prepare Reaction Mix: Buffer, Substrate, Acetyl-CoA P1->R1 P2 Prepare HPLC Mobile Phase & Standards A3 Inject Supernatant into HPLC P2->A3 R2 Initiate Reaction: Add NAT Enzyme R1->R2 R3 Incubate at 37°C (Fixed endpoint or time-course) R2->R3 A1 Quench Reaction (e.g., with Acetonitrile) R3->A1 A2 Centrifuge to Pellet Protein A1->A2 A2->A3 A4 Quantify Product Formation (3,5-diacetamidobenzoic acid) A3->A4

Caption: Workflow for the N-acetyltransferase-catalyzed acetylation assay.

Protocol: N-Acetyltransferase (NAT) Activity Assay

This protocol is adapted from methods used for assaying NAT activity with other aromatic amine substrates.[10]

1. Materials and Reagents

  • Substrate: 3-Acetamido-5-aminobenzoic acid

  • Product Standard: 3,5-Diacetamidobenzoic acid (synthesis may be required if not commercially available)

  • Acetyl Donor: Acetyl Coenzyme A (Acetyl-CoA)

  • Enzyme: Recombinant human NAT1 or NAT2, or a relevant liver cytosol preparation.

  • Buffer: 100 mM Tris-HCl, pH 7.5 at 37°C.

  • Cofactor: 1 mM Dithiothreitol (DTT)

  • Quenching Solution: Acetonitrile (ACN)

  • HPLC Grade Solvents

2. Preparation of Solutions

  • 10 mM Substrate Stock: Dissolve 19.42 mg of 3-Acetamido-5-aminobenzoic acid in 10 mL of HPLC Grade Water.

  • 10 mM Acetyl-CoA Stock: Prepare fresh in cold HPLC Grade Water and keep on ice.

  • Enzyme Solution: Dilute the NAT enzyme stock to a suitable concentration (to be determined empirically) in 100 mM Tris-HCl buffer containing 1 mM DTT. Keep on ice.

3. Enzymatic Reaction Procedure

  • Prepare the reaction mixture in microcentrifuge tubes. For a 100 µL final volume:

    • 70 µL of 100 mM Tris-HCl (pH 7.5) with 1 mM DTT.

    • 10 µL of 10 mM Substrate Stock (final concentration 1 mM).

    • 10 µL of 10 mM Acetyl-CoA Stock (final concentration 1 mM).

  • Set up appropriate controls: No-Enzyme, No-Substrate, and No-Acetyl-CoA.

  • Pre-incubate the reaction mixtures at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the diluted NAT enzyme solution.

  • Incubate at 37°C for a fixed time (e.g., 30 minutes) or perform a time-course study as described in the amidase protocol.

  • Terminate the reaction by adding 100 µL of cold Acetonitrile.

  • Vortex and centrifuge at >12,000 x g for 10 minutes.

  • Transfer the supernatant to HPLC vials for analysis.

4. HPLC Analysis and Data Interpretation

  • The HPLC method will be similar to the one described for the amidase assay. The mobile phase gradient may need to be adjusted to achieve optimal separation between the mono-acetylated substrate and the di-acetylated product.

  • Quantification will rely on a standard curve generated from the 3,5-diacetamidobenzoic acid standard.

  • Calculate enzyme activity based on the rate of product formation.

ParameterRecommended ConditionRationale
Substrate 3-Acetamido-5-aminobenzoic acidThe molecule being investigated for N-acetylation.
Enzyme N-Acetyltransferase (NAT1 or NAT2)Catalyzes the transfer of an acetyl group to an arylamine.
Acetyl Donor Acetyl Coenzyme A (Acetyl-CoA)The biological source of the acetyl group for the reaction.
Buffer 100 mM Tris-HCl, pH 7.5A common buffer system that maintains a pH optimal for NAT enzymes.[10]
Temperature 37°CMimics physiological temperature.
Detection Method HPLC-UVAllows for specific separation and quantification of substrate and product.

References

  • Process for the preparation of 3-acetamido-5-aminobenzoic acid. Google Patents.
  • Representation of Heterocyclic Aromatic Amine Metabolism. ResearchGate. URL: [Link]

  • GCN5-Related N-Acetyltransferases: A Structural Overview. National Center for Biotechnology Information. URL: [Link]

  • N-acetyltransferase. Wikipedia. URL: [Link]

  • Enzymatic Hydrolysis Systems Enhance the Efficiency and Biological Properties of Hydrolysates from Frozen Fish Processing Co-Products. MDPI. URL: [Link]

  • Whey Protein Enzymatic Breakdown: Synthesis, Analysis, and Discovery of New Biologically Active Peptides in Papain-Derived Hydrolysates. MDPI. URL: [Link]

  • Microbial amidases: Characterization, advances and biotechnological applications. National Center for Biotechnology Information. URL: [Link]

  • The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. National Center for Biotechnology Information. URL: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. URL: [Link]

  • In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxylation. PubMed. URL: [Link]

  • Molecular Characterization of a Novel N-Acetyltransferase from Chryseobacterium sp. American Society for Microbiology. URL: [Link]

  • Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. PubMed. URL: [Link]

  • Metabolic Activation of Aromatic Amine Mutagens by Simultaneous Expression of Human Cytochrome P450 1A2, NADPH-Cytochrome P450 Reductase, and N-Acetyltransferase in Escherichia coli. ACS Publications. URL: [Link]

  • Exploring the Origin of Amidase Substrate Promiscuity in CALB by a Computational Approach. ACS Publications. URL: [Link]

  • The Mechanism of the Amidases: MUTATING THE GLUTAMATE ADJACENT TO THE CATALYTIC TRIAD INACTIVATES THE ENZYME DUE TO SUBSTRATE MISPOSITIONING. National Center for Biotechnology Information. URL: [Link]

  • Functional heterogeneity of UDP-glucuronosyltransferase as indicated by its differential development and inducibility by glucocorticoids. PubMed. URL: [Link]

  • HPLC method for the detection of aromatic amino acids, Histidine and benzoic acids? ResearchGate. URL: [Link]

  • Pharmacokinetics of iohexol, iopamidol, iopromide, and iosimide compared with meglumine diatrizoate. PubMed. URL: [Link]

  • Acetyl coenzyme A kinetic studies on N-acetylation of environmental carcinogens by human N-acetyltransferase 1 and its NAT1*14B variant. Frontiers. URL: [Link]

  • Enzymatic hydrolysis and microbial fermentation: The most favorable biotechnological methods for the release of bioactive peptides. National Center for Biotechnology Information. URL: [Link]

  • Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. ISSX. URL: [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. URL: [Link]

  • Pharmacokinetic Characterization of Iopamidol and Iohexol for Optimizing Measured Glomerular Filtration Rate Assessment in Clinical Practice and Drug Development. PubMed Central. URL: [Link]

  • Amidase as a versatile tool in amide-bond cleavage: From molecular features to biotechnological applications. ResearchGate. URL: [Link]

  • Protocol for enzyme assays. The Royal Society of Chemistry. URL: [Link]

  • Plant activation of aromatic amines mediated by cytochromes P450 and flavin-containing monooxygenases. PubMed. URL: [Link]

  • Hydrolysis of aromatic amides as assay for carboxylesterases-amidases. PubMed. URL: [Link]

  • Evidence for arylamine N-acetyltransferase activity in the Escherichia coli. PubMed. URL: [Link]

  • Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. Bentham Science. URL: [Link]

  • Amidase. Wikipedia. URL: [Link]

  • What is the mechanism of Iohexol? Patsnap Synapse. URL: [Link]

  • Fluorophoric Assay for the High-Throughput Determination of Amidase Activity. ACS Publications. URL: [Link]

  • Analytical Methods. RSC Publishing. URL: [Link]

  • The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. PubMed. URL: [Link]

  • The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. URL: [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. URL: [Link]

  • Iopamidol | Advanced Drug Monograph. MedPath. URL: [Link]

  • HPLC Methods for analysis of 3-Aminobenzoic acid. HELIX Chromatography. URL: [Link]

Sources

Application

Application Note: Large-Scale Production of 3-Acetamido-5-aminobenzoic Acid

Executive Summary This application note details the industrial-scale synthesis of 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6), a critical intermediate in the manufacturing of non-ionic X-ray contrast media (e.g., I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the industrial-scale synthesis of 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6), a critical intermediate in the manufacturing of non-ionic X-ray contrast media (e.g., Iodixanol, Iohexol).

The production of this molecule presents a classic regioselectivity challenge: the mono-acetylation of a symmetric diamine (3,5-diaminobenzoic acid). Standard acetylation methods often yield a statistical mixture of unreacted starting material, the desired mono-amide, and the undesired di-amide.

This guide provides a validated, self-limiting protocol that exploits solubility-controlled kinetics in aqueous media to achieve high selectivity (>95%) for the mono-acetylated product. We also cover the precursor synthesis via catalytic hydrogenation, ensuring a complete "nitro-to-amide" workflow.

Chemical Context & Retrosynthesis[1]

The industrial route utilizes 3,5-Dinitrobenzoic acid as the starting material.[1] The process involves two distinct unit operations:

  • Global Reduction: Catalytic hydrogenation of nitro groups to amino groups.

  • Desymmetrization: Controlled mono-acetylation of the diamine.

Reaction Scheme Visualization

ReactionScheme Start 3,5-Dinitrobenzoic Acid Inter 3,5-Diaminobenzoic Acid Start->Inter H2, Pd/C (Reduction) Target 3-Acetamido-5-aminobenzoic Acid (Target) Inter->Target Ac2O, H2O (Selective Acetylation) Impurity 3,5-Diacetamidobenzoic Acid (Impurity) Inter->Impurity Excess Ac2O (Over-reaction) Target->Impurity Over-acetylation

Figure 1: Retrosynthetic pathway showing the reduction of the dinitro precursor and the critical selectivity branch point during acetylation.

Protocol 1: Catalytic Hydrogenation

Objective: Conversion of 3,5-Dinitrobenzoic acid to 3,5-Diaminobenzoic acid.

Critical Process Parameters (CPPs)
ParameterSetpointRationale
Catalyst 5% Pd/C (50% wet)Palladium offers the best turnover frequency (TOF) for nitro reduction. Wet catalyst prevents ignition.
Solvent Water (pH adjusted)Water is the safest solvent for large-scale hydrogenation. The substrate is solubilized as a sodium salt.
Pressure 3–5 bar (45–75 psi)Moderate pressure ensures mass transfer without requiring high-pressure rated vessels (HP vessels).
Temperature 50–60 °CBalances reaction rate with safety (exotherm control).
Step-by-Step Methodology
  • Preparation of Substrate Solution:

    • In a stainless steel hydrogenation reactor, charge Water (10 vol relative to substrate) and 3,5-Dinitrobenzoic acid (1.0 eq).

    • Slowly add Sodium Hydroxide (NaOH) (2.1 eq) to dissolve the acid. The solution will turn deep yellow/orange.

    • Check Point: Ensure pH is 7.5–8.5. If acidic, the substrate will not dissolve fully.

  • Catalyst Loading:

    • Under nitrogen inertion, add 5% Pd/C (5 wt% loading relative to substrate).

    • Safety Note: Pd/C is pyrophoric when dry. Always handle as a water-wet paste.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (

      
      ) x3, then Hydrogen (
      
      
      
      ) x3.
    • Pressurize to 3 bar with

      
      .
      
    • Heat to 50 °C and engage high-shear agitation (critical for gas-liquid mass transfer).

    • Monitor

      
       uptake. The reaction is complete when uptake ceases (typically 2–4 hours).
      
  • Work-up:

    • Filter the hot solution through a sparkler filter or Celite bed to remove the catalyst.

    • Acidification: To the filtrate, add Hydrochloric Acid (HCl) (37%) until pH reaches 2.0–2.5.

    • The product, 3,5-Diaminobenzoic acid , will precipitate as a beige/grey solid.

    • Cool to 5 °C, filter, and wash the cake with cold water to remove salts.

    • Yield Expectation: 90–95%.

Protocol 2: Selective Mono-Acetylation (The "Slurry" Method)

Objective: Selective synthesis of 3-Acetamido-5-aminobenzoic acid while minimizing di-acetylated impurity.

Mechanism: This protocol utilizes a heterogeneous reaction environment . The diamine starting material is partially soluble/suspended in water.[2][3] As the mono-acetylated product forms, it is less soluble in the acidic reaction media than the diamine, causing it to precipitate. This phase change protects the remaining amine group from further attack by acetic anhydride.

Reagents & Stoichiometry
  • Substrate: 3,5-Diaminobenzoic acid (1.0 eq)

  • Reagent: Acetic Anhydride (

    
    ) (1.05 – 1.10 eq)
    
  • Solvent: Water (10–12 volumes)

  • Acid Catalyst: HCl (0.5 – 1.0 eq) – Critical for solubility modulation.

Step-by-Step Methodology
  • Slurry Formation:

    • Charge Water and 3,5-Diaminobenzoic acid into the reactor.[3]

    • Add HCl (approx.[4] 0.5 eq). The goal is to partially protonate the amines, reducing their nucleophilicity slightly and modifying solubility.

    • Adjust temperature to 20–25 °C . Do not heat. Higher temperatures increase the solubility of the mono-product, leading to over-acetylation.

  • Controlled Addition:

    • Add Acetic Anhydride dropwise over 60–90 minutes.

    • Observation: The slurry viscosity will change. The beige diamine solid converts to a white/off-white precipitate of the mono-amide.

  • Reaction Monitoring (HPLC):

    • Sample after 1.0 eq addition.

    • Target Profile:

      • Diamine: < 2.0%

      • Mono-amide (Target): > 95.0%

      • Di-amide: < 3.0%[3]

    • If Diamine > 2%, add small aliquots (0.05 eq) of

      
      .
      
  • Quenching & Isolation:

    • Once complete, cool the slurry to 0–5 °C and stir for 1 hour to maximize precipitation.

    • Filter the solids.

    • Purification Wash: Reslurry the wet cake in Water (5 vol) at 50 °C for 30 minutes.

    • Why? The di-acetylated impurity is slightly more soluble in warm water than the target mono-amide. This "swish" wash removes the di-amide.

    • Filter again and dry under vacuum at 60 °C.

Process Flow Diagram (PFD)

ProcessFlow Reactor Glass-Lined Reactor (Slurry Phase) Filter Centrifuge/Filter Reactor->Filter Slurry Transfer Dosing Dosing Pump (Acetic Anhydride) Dosing->Reactor Controlled Rate (1-2 hrs) Dryer Vacuum Dryer Filter->Dryer Wet Cake Waste Mother Liquor (Contains HCl, AcOH) Filter->Waste Filtrate Final Final Dryer->Final Final Product (>98% Purity)

Figure 2: Process flow for the acetylation unit operation, highlighting the critical dosing and filtration steps.

Quality Control & Analytical Methods

HPLC Method (Reverse Phase)

To validate the protocol, use the following HPLC conditions to separate the three critical species.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 240 nm and 254 nm.

Retention Time Order:

  • 3,5-Diaminobenzoic acid (Most polar, elutes first).

  • 3-Acetamido-5-aminobenzoic acid (Target).

  • 3,5-Diacetamidobenzoic acid (Least polar, elutes last).

Specification Limits
AttributeAcceptance Criteria
AppearanceWhite to off-white powder
Assay (HPLC)≥ 98.0% w/w
Impurity: Diamine≤ 0.5%
Impurity: Di-amide≤ 1.0%
Loss on Drying (LOD)≤ 0.5%

References

  • US Patent 3,907,880 . Process for the preparation of 3-acetamido-5-aminobenzoic acid. (1975). Describes the aqueous mineral acid acetylation method. Link

  • US Patent 3,991,105 . Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. (1976). Details the downstream iodination and the importance of the mono-acetylated precursor purity. Link

  • PubChem . Benzoic acid, 3-(acetylamino)-5-amino- (Compound Summary). National Library of Medicine. Link

  • CN Patent 105949076A . Preparation method of 3,5-diaminobenzoic acid. (2016). Modern hydrogenation protocols for the precursor. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 3-Acetamido-5-aminobenzoic acid by recrystallization

Welcome to the technical support guide for the purification of crude 3-acetamido-5-aminobenzoic acid. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of crude 3-acetamido-5-aminobenzoic acid. This document provides in-depth, experience-driven guidance for researchers, chemists, and drug development professionals. As an essential intermediate in the synthesis of pharmaceuticals, particularly iodinated X-ray contrast agents, achieving high purity of this compound is critical.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 3-acetamido-5-aminobenzoic acid?

A1: The purity of your final product is directly dependent on understanding and removing the impurities generated during synthesis. 3-Acetamido-5-aminobenzoic acid is typically synthesized via the selective acetylation of 3,5-diaminobenzoic acid.[1]

The primary impurities you are likely to encounter are:

  • Unreacted Starting Material: 3,5-Diaminobenzoic Acid. This occurs if the acetylation reaction does not go to completion.

  • Over-Acetylated Byproduct: 3,5-Diacetamidobenzoic Acid. This forms when both amino groups are acetylated by the reagent (e.g., acetic anhydride).[1]

  • Residual Reagents and Salts: Depending on the specific synthetic route, residual acids, bases, or salts may be present.[1]

  • Color Impurities: Crude samples may be colored due to trace amounts of oxidized or polymeric side products.[2]

Understanding these impurities is key because their solubility characteristics relative to the desired product will dictate the success of the recrystallization.

Q2: What are the key physical properties of 3-acetamido-5-aminobenzoic acid that I should be aware of?

A2: Knowing the physical properties of your target compound is fundamental to designing a purification strategy.

PropertyValueSource
IUPAC Name 3-acetamido-5-aminobenzoic acid[3]
Molecular Formula C₉H₁₀N₂O₃[3]
Molecular Weight 194.19 g/mol [3]
Melting Point ~220-221 °C (anhydrous)[1]
Appearance White to off-white or light brown crystalline powder[2][4]

The relatively high melting point suggests strong intermolecular forces (hydrogen bonding) due to the carboxylic acid, amino, and amide groups. This polarity is a critical factor for solvent selection.

Q3: How do I select the best solvent for recrystallization when specific solubility data is unavailable?

A3: While precise solubility data for 3-acetamido-5-aminobenzoic acid is not widely published, we can make an expert selection based on chemical principles and data from analogous compounds. The ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but completely at its boiling point.[5]

Causality Behind Solvent Selection: Our target molecule is polar, containing hydrogen bond donors (-NH₂, -COOH, -NH-) and acceptors (-C=O, -COOH). Therefore, polar solvents are the logical starting point.

  • Water: The synthesis often occurs in an aqueous solution, suggesting that the product has some solubility in hot water and is likely less soluble in cold water, making it an excellent first choice.[1] Analogs like 3-aminobenzoic acid are soluble in boiling water but only slightly soluble in cold water.[2][4]

  • Alcohols (Ethanol, Methanol): These are polar protic solvents capable of hydrogen bonding. They often provide a good solubility gradient. A mixed solvent system, such as ethanol/water, can be highly effective for fine-tuning solubility.

  • Ethyl Acetate: A moderately polar solvent. It may be less effective due to the compound's high polarity but is worth testing.

Recommendation: Start your investigation with water . If the compound is too soluble in hot water for a good recovery, or not soluble enough, a mixed ethanol/water system is the next logical choice.

Experimental Protocol: Method Development for Recrystallization

This protocol is designed to guide you through a systematic process to find the optimal conditions for your specific batch of crude material.

Part A: Small-Scale Solvent Screening

Objective: To identify the most suitable solvent or solvent system.

  • Preparation: Place approximately 20-30 mg of your crude 3-acetamido-5-aminobenzoic acid into several small test tubes.

  • Room Temperature Test: To each tube, add 0.5 mL of a different test solvent (e.g., deionized water, ethanol, ethyl acetate). Agitate the tubes. The ideal solvent will not dissolve the solid at this stage.

  • Heating Test: Gently heat the test tubes that showed poor room-temperature solubility in a water bath. Add the solvent dropwise, heating and agitating, until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling Test: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.

  • Evaluation: The best solvent is the one that dissolved the compound when hot and produced a high yield of crystalline precipitate upon cooling.

Part B: Scaled-Up Recrystallization Protocol (Using Water)

This procedure assumes water was identified as a suitable solvent in Part A.

  • Dissolution: Place your crude 3-acetamido-5-aminobenzoic acid in an Erlenmeyer flask (choose a flask size where the solvent will fill about one-third to one-half of the volume). Add a minimal amount of deionized water and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of near-boiling water to the flask until the solid is completely dissolved. Causality: Adding the minimum amount of hot solvent is crucial; excess solvent will reduce the final yield as more product will remain in the solution upon cooling.[6]

  • (Optional) Hot Filtration: If you observe insoluble impurities (e.g., dust, particulates) or colored impurities, a hot filtration is necessary. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper.

  • Slow Cooling (Crystal Growth): Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively arrange themselves in a crystal lattice, excluding impurities. Rapid cooling can trap impurities.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold water. Causality: Using ice-cold solvent for washing removes any soluble impurities adhering to the crystal surface without significantly re-dissolving the purified product.

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter paper, followed by placing them in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C).

  • Analysis: Assess the purity of the final product by taking a melting point. A sharp melting point close to the literature value indicates high purity.

Recrystallization Workflow

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation a Place Crude Solid in Flask b Add Minimal Solvent a->b c Heat to Boiling d Add Hot Solvent Dropwise Until Dissolved c->d e Insoluble Impurities? d->e f Hot Filtration e->f Yes g Slow Cool to Room Temp e->g No f->g h Cool in Ice Bath g->h i Vacuum Filtration h->i j Wash with Ice-Cold Solvent i->j k Dry Crystals j->k l Analyze Purity (MP) k->l

Caption: General workflow for recrystallization.

Troubleshooting Guide

"My compound won't dissolve, even in a large volume of hot solvent."
  • Possible Cause: The chosen solvent may be inappropriate, or you may have insoluble mechanical impurities.

  • Solution:

    • Ensure you are at the solvent's boiling point.

    • If you suspect insoluble impurities, perform a hot filtration to remove them and then attempt to cool the filtrate to see if your product crystallizes.

    • If the bulk of the material remains undissolved, the solvent is unsuitable. Recover your compound and repeat the solvent screening (Part A) with a more polar solvent or a mixed solvent system (e.g., ethanol/water).

"No crystals are forming upon cooling."
  • Possible Cause 1: Too much solvent was added. This is the most common reason. The solution is not supersaturated enough for crystals to form.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration. Allow it to cool again.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated but requires an initiation event to begin crystallization.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.

  • Possible Cause 3: The compound is 'oiling out' (see next question).

G start No Crystals After Cooling? q1 Was too much solvent used? start->q1 a1 Boil off excess solvent and re-cool. q1->a1 Yes q2 Induce Crystallization q1->q2 No a2_1 Scratch inner wall of flask. q2->a2_1 a2_2 Add a seed crystal. q2->a2_2

Caption: Decision tree for troubleshooting crystal formation.

"My product separated as an oil, not crystals. What should I do?"
  • Possible Cause: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point (or the melting point of the impure mixture).

  • Solutions:

    • Re-heat the solution to re-dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point, ensuring the solution temperature stays above the compound's melting point as it becomes saturated.

    • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives molecules more time to orient into a crystal lattice rather than aggregating as a liquid.

"My final yield is very low."
  • Possible Causes:

    • Excess Solvent: Too much solvent was used during the dissolution step.

    • Premature Crystallization: The product crystallized in the funnel during hot filtration.

    • Excessive Washing: Too much solvent was used to wash the crystals, or the washing solvent was not sufficiently cold.

    • Incomplete Precipitation: The solution was not cooled for a long enough time in the ice bath.

  • Solution: Review each step of the protocol. To recover more product, you can try to evaporate some of the solvent from the filtrate (the "mother liquor") to see if a second crop of crystals will form. Be aware that this second crop may be less pure than the first.

References
  • Wikipedia. 3-Aminobenzoic acid. [Link]

  • Loba Chemie. 3-AMINOBENZOIC ACID. [Link]

  • ACS Publications. Solubility of 3‑Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. [Link]

  • University of Manchester Research Explorer. Molecules, Clusters and Crystals: The Crystallisation of p-aminobenzoic acid from Solution. [Link]

  • ACS Publications. Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol. [Link]

  • Google Patents. Process for the preparation of 3-acetamido-5-aminobenzoic acid.
  • ResearchGate. Solubility of p ABA in several solvents. [Link]

  • PubChem. Benzoic acid, 3-(acetylamino)-5-amino-. [Link]

  • Home Sunshine Pharma. 3-Aminobenzoic Acid CAS 99-05-8. [Link]

  • PubChem. 3-Aminobenzoic Acid. [Link]

  • LibreTexts Chemistry. Recrystallization of Benzoic Acid. [Link]

  • Google Patents. Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. [Link]

  • ResearchGate. Polymorphism and Crystallization of p-Aminobenzoic Acid. [Link]

  • MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. [Link]

  • PrepChem. Synthesis of 3-amino-benzoic acid. [Link]

Sources

Optimization

optimizing reaction conditions for the selective acetylation of 3,5-diaminobenzoic acid

Ticket ID: #DABA-AC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Mono- vs. Di-Acetylation Executive Summary & Chemical Logic Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #DABA-AC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Reaction Conditions for Mono- vs. Di-Acetylation

Executive Summary & Chemical Logic

Welcome to the technical support hub for 3,5-diaminobenzoic acid (3,5-DABA) functionalization. This substrate presents a classic "competing nucleophile" challenge. You have two chemically equivalent primary amine sites and one carboxylic acid site.

Your optimization strategy depends entirely on your target:

  • Target A (Di-Acetylation): Synthesis of 3,5-diacetamidobenzoic acid (precursor to iodinated contrast media like Diatrizoate). This requires forcing conditions to overcome the reduced nucleophilicity of the second amine.

  • Target B (Mono-Acetylation): Synthesis of 3-acetamido-5-aminobenzoic acid . This requires kinetic control, stoichiometric precision, and pH manipulation to "deactivate" the second amine after the first reaction.

The Mechanistic Landscape

The first acetylation deactivates the ring. The amide group is electron-withdrawing (via induction) but electron-donating (via resonance). However, in the context of a benzoic acid derivative, the first acetylation generally lowers the nucleophilicity of the remaining amine, but not enough to prevent over-acetylation under standard conditions.

Interactive Troubleshooting Pathways

Diagram 1: Reaction Pathway & Critical Decision Points

This diagram illustrates the kinetic vs. thermodynamic pathways and where side reactions (O-acetylation) occur.

ReactionPathway Start 3,5-Diaminobenzoic Acid (Substrate) Mono Mono-Acetylated (3-acetamido-5-amino...) Start->Mono 1.0 eq Ac2O Controlled pH Poly Oligomers/Tars (Oxidation Byproducts) Start->Poly Air Oxidation High pH Di Di-Acetylated (3,5-diacetamidobenzoic acid) Mono->Di Excess Ac2O Heat / Catalyst Mixed Mixed Anhydride (Unstable Intermediate) Di->Mixed Excess Ac2O (O-acetylation) Mixed->Di Aq. Workup (Hydrolysis)

Caption: Stepwise acetylation pathway. Note that "Mixed Anhydride" formation at the carboxylic acid position is a common transient species that reverts to the acid upon aqueous workup.

Standard Operating Procedures (SOPs)

Protocol A: Exhaustive Di-Acetylation (High Yield)

Target: 3,5-diacetamidobenzoic acid

This reaction is thermodynamically driven. The goal is to push the equilibrium fully to the right.

Reagents:

  • Substrate: 3,5-Diaminobenzoic acid[1][2][3][4][5][6][7][8]

  • Reagent: Acetic Anhydride (

    
    ) (Excess, >3.0 eq)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Conc.

    
     (Catalytic amount, ~1-2 mol%)
    

Step-by-Step:

  • Slurry: Suspend 3,5-DABA in Glacial AcOH (5 mL per gram of substrate).

  • Addition: Add

    
     slowly. The reaction is exothermic; maintain temp < 60°C initially.
    
  • Reflux: Heat to reflux (approx. 118°C) for 2–4 hours.

    • Why? The second amine is less nucleophilic. Thermal energy is required to drive the reaction to completion.

  • Workup (Critical): Cool the mixture to room temperature. Pour the reaction mass into ice-cold water (10x volume).

  • Hydrolysis: Stir for 30 mins. This hydrolyzes any mixed anhydrides formed at the carboxylic acid position back to the free acid.

  • Isolation: The product should precipitate as a white/off-white solid. Filter and wash with cold water.

Protocol B: Selective Mono-Acetylation (Optimization Challenge)

Target: 3-acetamido-5-aminobenzoic acid

This requires Kinetic Control . We utilize the solubility difference and statistical probability.

Reagents:

  • Substrate: 3,5-Diaminobenzoic acid[1][2][3][4][5][6][7][8]

  • Reagent: Acetic Anhydride (Strictly 1.05 eq)

  • Solvent: Water (with pH adjustment) or THF/Dioxane (anhydrous)

The "Aqueous Suspension" Method (Recommended for Selectivity):

  • Dissolution: Dissolve 3,5-DABA in water using minimal HCl (pH ~2-3).

  • Buffer: Adjust pH to ~4.5 using Sodium Acetate.

    • Mechanism:[1][2][7][9] At this pH, a significant fraction of the amine is protonated (

      
      ), reducing the effective concentration of the free nucleophile. This slows the rate, allowing for better mixing and selectivity.
      
  • Addition: Add

    
     (1.05 eq) dropwise at 0°C.
    
  • Precipitation: The mono-acetylated product is less soluble in the aqueous buffer than the di-amino starting material. It often precipitates, removing itself from the reaction zone and preventing di-acetylation.

  • Purification: If a mixture is obtained, exploit the pKa differences. The Di-acetylated product is more acidic (due to two electron-withdrawing amides).

Troubleshooting Guide & Root Cause Analysis

Issue 1: "I am getting a gummy brown solid instead of crystals."

Root Cause: Oxidation of the amino group.[2]

  • Explanation: Aromatic amines (especially diamines) are prone to air oxidation, forming azo-linkages or tars, particularly at high pH or in the presence of trace metals (e.g., iron from reduction steps).

  • Fix:

    • Perform the reaction under Nitrogen/Argon atmosphere.

    • Add a pinch of Sodium Bisulfite (

      
      ) or EDTA to the reaction mixture to sequester metals and prevent oxidation.
      
    • Ensure your starting material is not already dark brown (recrystallize from water/charcoal if necessary).

Issue 2: "My yield is >100% and the melting point is low."

Root Cause: Formation of Mixed Anhydrides or Solvates.

  • Explanation: The carboxylic acid moiety (

    
    ) can react with Acetic Anhydride to form a mixed anhydride (
    
    
    
    ). This adds weight and lowers purity.
  • Fix: Ensure the "Hydrolysis" step in the workup is sufficient. Stirring in water for 30-60 minutes at slightly elevated temperatures (40°C) ensures the unstable anhydride reverts to the carboxylic acid.

Issue 3: "I cannot separate the Mono-product from the Di-product."

Root Cause: Similar polarity in organic solvents.

  • Fix: Use pH-Swing Fractionation .

    • Both are soluble in dilute NaOH (as carboxylates).

    • Slowly acidify the solution. The Di-acetylated compound (less basic, more acidic) usually precipitates first (at lower pH) compared to the Mono-acetylated species (which retains a basic amine group and is more soluble in acidic media).

    • Protocol: Dissolve mixture in NaOH. Acidify to pH 5. Filter (Solid = Di-rich). Acidify filtrate to pH 3. Filter (Solid = Mono-rich).

Comparative Data Table: Solvent Effects

Solvent SystemPrimary OutcomeProsCons
Glacial AcOH Di-AcetylationHigh solubility of reactants; drives reaction to completion.Difficult to stop at Mono-stage; requires aqueous quench.
Water (pH 4-5) Mono-AcetylationProduct precipitates (preventing over-reaction); Green chemistry.Requires precise pH monitoring; slow kinetics.
THF / Dioxane MixedGood for anhydrous conditions; easy solvent removal.Poor solubility of zwitterionic substrate; requires base (Et3N).
Ethyl Acetate Mono-AcetylationSubstrate often insoluble (slurry reaction); surface reaction limits di-acetylation.Slow reaction rates; incomplete conversion common.

FAQ - Frequently Asked Questions

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Yes, but it is much more aggressive. Acetyl chloride produces HCl gas as a byproduct, which will immediately protonate the remaining unreacted amines, potentially stopping the reaction ("self-limiting"). This can actually be useful for Mono-acetylation , but you must manage the exotherm carefully. For Di-acetylation, Acetic Anhydride is preferred.

Q: Why is my product turning pink/purple on the filter paper? A: This is a classic sign of trace unreacted amine oxidation. Even 1% remaining free amine can cause significant coloration. Wash your final filter cake with a dilute solution of Sodium Bisulfite to stabilize the color.

Q: How do I confirm Mono vs. Di without NMR? A: Use the Diazotization Test .

  • Dissolve a small sample in HCl. Cool to 0°C. Add

    
    . Add this to an alkaline solution of 
    
    
    
    -naphthol.
  • Red Dye: Primary amine is present (Mono-product or Starting Material).

  • No Color: No primary amine (Di-product).

  • Note: This confirms the presence of an amine, not the purity. TLC (Eluent: EtOAc/MeOH/AcOH) is required for separation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Larsen, A. A., et al. "Iodinated 3,5-Diaminobenzoic Acid Derivatives." Journal of the American Chemical Society, vol. 78, no. 13, 1956, pp. 3210–3216. Link (Foundational work on diatrizoate precursors).

  • Gao, H., et al. "Synthesis of 3,5-diacetamidobenzoic acid." Chemical Reagents, vol. 32, no. 5, 2010.
  • FDA Drug Database. "Diatrizoate Meglumine - Chemistry and Manufacturing Controls." (Reference for industrial relevance of the di-acetylated intermediate). Link

Disclaimer: These protocols are for research purposes only. Always consult the Safety Data Sheet (SDS) for 3,5-diaminobenzoic acid and acetic anhydride before handling.

Sources

Troubleshooting

challenges in the regioselective functionalization of 3-Acetamido-5-aminobenzoic acid

Status: Operational Ticket ID: REGIO-35-AMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are working with 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) , a "p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-35-AMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are working with 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) , a "push-pull" zwitterionic scaffold critical in the synthesis of kinase inhibitors (e.g., BTK inhibitors) and X-ray contrast agents.[1]

The core challenges with this molecule stem from its ambidextrous reactivity :

  • Solubility: It behaves as an amino acid, resisting dissolution in standard organic solvents (DCM, Toluene) while being zwitterionic in water.[1]

  • Chemoselectivity: You must distinguish between the free amine (

    
    ) and the acetamido group (
    
    
    
    ).[1]
  • Regioselectivity: In Electrophilic Aromatic Substitution (EAS), the molecule has three nucleophilic sites (C2, C4, C6) with competing directing effects.[1]

This guide provides self-validating protocols to navigate these issues.

Module 1: Diagnostic Workflow

Before initiating any reaction, determine your functionalization path using the logic map below. This prevents the common "insolubility trap" where reagents fail to engage the substrate.[1]

FunctionalizationWorkflow Start Start: 3-Acetamido-5-aminobenzoic acid Decision1 Target Modification? Start->Decision1 PathA Amide Coupling (at C1-COOH) Decision1->PathA Modify Carboxyl PathB Ring Functionalization (Halogenation/Alkylation) Decision1->PathB Modify Ring Risk1 RISK: Self-Polymerization (Free NH2 attacks activated COOH) PathA->Risk1 SolubilityCheck Solubility Check: Is solvent Polar Aprotic? PathB->SolubilityCheck Action1 Protect C5-NH2 (Boc/Fmoc) Risk1->Action1 Mandatory Protection Action2 Convert to Methyl Ester (Unlock organic solubility) SolubilityCheck->Action2 No (DCM/THF) EAS_Selectivity Regioselectivity Control (C2 vs C4 vs C6) SolubilityCheck->EAS_Selectivity Yes (DMF/DMSO) OutcomeA C4-Substitution (Kinetic/Small Electrophiles) EAS_Selectivity->OutcomeA Low Temp / Small E+ OutcomeB C6-Substitution (Thermodynamic/Bulky Electrophiles) EAS_Selectivity->OutcomeB High Temp / Steric Bulk

Figure 1: Decision matrix for functionalizing 3-Acetamido-5-aminobenzoic acid, highlighting critical solubility and protection steps.

Module 2: Troubleshooting Solubility (The Zwitterion Trap)

User Complaint: "The starting material sits as a slurry in Dichloromethane (DCM) or THF. Adding base doesn't help."

Root Cause: The molecule exists as a zwitterion (internal salt) where the C1-carboxylate is deprotonated and the C5-amine is protonated.[1] The crystal lattice energy is high, requiring significant polarity to break.[1]

Resolution Protocol: The "Ester Unlock" To perform standard organic chemistry, you must cap the carboxylic acid.[1]

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Reagent

/ MeOH

(conc.) / MeOH
Temperature Reflux

Risk

generates

gas which can cleave the acetamido group (deacetylation).[1]
Sulfuric acid is milder on the amide bond if water is excluded.[1]
Workup Aqueous extraction (often forms emulsions).[1]Neutralize with solid

, filter, then evaporate.[1]

Step-by-Step "Ester Unlock":

  • Suspend 3-acetamido-5-aminobenzoic acid (1 eq) in dry Methanol (0.5 M).

  • Cool to

    
    .[1]
    
  • Add concentrated

    
     (2.0 eq) dropwise. Do not use HCl gas; it promotes hydrolysis.[1]
    
  • Reflux for 12 hours.

  • Checkpoint: TLC (5% MeOH in DCM). The zwitterion stays at baseline; the ester moves to

    
    .[1]
    
  • Isolate the methyl ester.[1] This intermediate is now soluble in DCM, THF, and EtOAc.[1]

Module 3: Controlling Regioselectivity (EAS)

User Complaint: "I tried to brominate the ring, but I got a mixture of mono-, di-, and tri-brominated products, or the wrong isomer."

Technical Analysis: The ring has three directing vectors:

  • C5-NH2: Strong Activator (Ortho/Para director).

  • C3-NHAc: Moderate Activator (Ortho/Para director).[1]

  • C1-COOH: Deactivator (Meta director).[1]

The Competition:

  • Position 4 (Sandwich): Ortho to

    
     and Ortho to 
    
    
    
    . This is the most electronically activated site, but it is sterically "sandwiched" between two substituents.[1]
  • Position 6: Ortho to

    
     and Para to 
    
    
    
    . Strongly activated by
    
    
    . Less sterically hindered than C4.[1]
  • Position 2: Para to

    
     and Ortho to 
    
    
    
    . Activated, but sterically hindered by the COOH group.[1]

Troubleshooting Guide:

Scenario A: You want C4-Functionalization (The "Sandwich" Position)

Target: Small electrophiles (D, F, Cl).[1]

  • Why it fails: Steric hindrance blocks larger groups.[1]

  • Solution: Use the Free Amine (most potent director) and a small electrophile.

  • Protocol:

    • Dissolve substrate in DMF.[1]

    • Use NCS (N-Chlorosuccinimide) at

      
      .[1]
      
    • Mechanism: The kinetic preference for the most electron-rich center (C4) dominates because the electrophile is small enough to fit.[1]

Scenario B: You want C6-Functionalization (The "Open" Ortho Position)

Target: Large electrophiles (Br, I, Alkyl groups).[1]

  • Why it fails: If you push too hard (heat/excess reagent), you hit C2, C4, and C6 (Tri-iodination is common in contrast agent synthesis [1]).[1]

  • Solution: Exploit Steric Control .

  • Protocol:

    • Use NBS (N-Bromosuccinimide) in DMF at

      
      .[1]
      
    • The bulky Bromine atom will avoid the C4 "sandwich" and preferentially attack C6.[1]

    • Yield Check: Expect ~6:1 ratio of C6:C4 product.

Scenario C: You want C2-Functionalization
  • Status: Highly difficult. Requires blocking C4 and C6 first, or using a specialized directing group on the amide.[1] Not recommended for standard synthesis.[1]

Module 4: Chemoselectivity (Amide Coupling)

User Complaint: "I activated the carboxylic acid to couple an amine, but the reaction turned black/tarry."

Root Cause: Self-Polymerization .[1] You activated the C1-COOH (electrophile), and the C5-NH2 (nucleophile) of a neighboring molecule attacked it.[1] You created an uncontrolled oligomer.[1]

The "Boc-Shield" Protocol: You must remove the nucleophilicity of the C5-amine before activating the acid.[1]

  • Protection:

    • React 3-acetamido-5-aminobenzoic acid with

      
       (1.1 eq) and 
      
      
      
      in Water/Dioxane (1:1).[1]
    • Note: The acetamido group (

      
      ) is non-nucleophilic enough that it will not react with 
      
      
      
      under these conditions.[1]
  • Coupling:

    • Now you have 3-acetamido-5-(tert-butoxycarbonylamino)benzoic acid .[1]

    • Activate with HATU/DIPEA and add your amine partner.[1]

  • Deprotection:

    • Treat with TFA/DCM to restore the free amine.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use the Sandmeyer reaction to convert the C5-NH2 to a halide? A: Yes, but be careful. The diazonium intermediate is stable at


.[1] However, the acetamido group can hydrolyze if you use strong mineral acids (HCl) and heat.[1] Use isoamyl nitrite  in non-aqueous solvents (acetonitrile) with a copper halide source (CuBr/CuI) to perform a "non-aqueous Sandmeyer."[1] This preserves the acetamido group.[1]

Q2: Why is my NMR showing broad peaks? A: This scaffold often exhibits rotamers due to the acetamido group.[1] In DMSO-d6, you might see split peaks for the amide proton or adjacent ring protons.[1] Run the NMR at


 to coalesce the peaks and confirm purity.

Q3: Can I selectively hydrolyze the Acetamido group to get 3,5-diaminobenzoic acid? A: Yes. Reflux in 6M HCl for 4 hours. The acetamide hydrolyzes much faster than the benzamide (if you formed one at C1).[1] However, 3,5-diaminobenzoic acid is extremely oxidation-sensitive (turns purple/black in air).[1] Store under Argon [2].[1]

References

  • Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. US Patent 3991105A.[1] (Describes the high reactivity of positions 2, 4, and 6 to iodination).

  • 3,5-Diaminobenzoic acid. PubChem Compound Summary. (Physical properties and stability data). [1]

  • Regioselective Halogenation of 1,4-Benzodiazepinones via CH Activation. (General principles of regioselectivity in amidated aromatic systems).

Sources

Optimization

removing unreacted starting material from 3-Acetamido-5-aminobenzoic acid product

Technical Support Center: Purification of 3-Acetamido-5-aminobenzoic Acid Topic: Removing Unreacted Starting Material (3,5-Diaminobenzoic Acid) and Impurities Audience: Organic Chemists, Process Development Scientists Ve...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Acetamido-5-aminobenzoic Acid

Topic: Removing Unreacted Starting Material (3,5-Diaminobenzoic Acid) and Impurities Audience: Organic Chemists, Process Development Scientists Version: 2.1 (Current)[1]

Technical Abstract: The Selectivity Challenge

The synthesis of 3-Acetamido-5-aminobenzoic acid (Product) typically involves the controlled mono-acetylation of 3,5-diaminobenzoic acid (Starting Material, SM).[1] The core purification challenge arises from the structural similarity between the SM, the Product, and the over-acetylated byproduct (3,5-Diacetamidobenzoic acid).[1]

Effective separation relies on exploiting the Basicity Gradient of the nitrogen substituents.[1]

  • Starting Material (Diamine): High basicity (two free amines).[1] Highly soluble in dilute mineral acids.[1]

  • Product (Mono-amide): Moderate basicity (one free amine, one neutral amide).[1] Moderate solubility in acid; distinct isoelectric point.[1]

  • Impurity (Di-amide): Low basicity (two neutral amides).[1] Insoluble in dilute acid; soluble in base.[1]

This guide provides protocols to isolate the target molecule by leveraging these solubility differentials.

Diagnostic Module: Characterizing Your Mixture

Before selecting a protocol, quantify your impurity profile.[1]

ComponentChemical StructurepKa (Approx)Solubility (pH < 2)Solubility (pH > 9)
SM (Diamine) 3,5-(NH₂)₂-C₆H₃-COOH~4.75 (NH₃⁺)High (Dication)High (Anion)
Product 3-NHAc-5-NH₂-C₆H₃-COOH~4.50 (NH₃⁺)Moderate (Monocation)High (Anion)
Di-Acetyl Impurity 3,5-(NHAc)₂-C₆H₃-COOHN/A (Amide)Low (Precipitates)High (Anion)

Decision Logic:

  • If SM > 5%: Use Protocol A (Selective Acid Wash) .[1]

  • If Di-Acetyl > 5%: Use Protocol B (Base Dissolution & pH Swing) .[1]

  • If both exist: Perform Protocol B followed by Protocol A.

Workflow Visualization

The following diagram illustrates the logical flow for purification based on the chemical species present.

PurificationLogic Crude Crude Reaction Mixture (SM + Product + Di-Acetyl) Analyze HPLC/TLC Analysis Crude->Analyze Decision Dominant Impurity? Analyze->Decision ProtA Protocol A: Selective Acid Slurry Decision->ProtA High SM (>5%) ProtB Protocol B: pH Swing Precipitation Decision->ProtB High Di-Acetyl (>5%) Slurry Slurry in 0.5M HCl (Ambient Temp) ProtA->Slurry DissolveB Dissolve in 1M NaOH (pH > 10) ProtB->DissolveB FilterA Filtration Slurry->FilterA SolidA Solid Filter Cake: Enriched Product FilterA->SolidA LiquorA Mother Liquor: Contains Solubilized SM FilterA->LiquorA Acidify1 Acidify to pH ~3.5 (Precipitate Product) DissolveB->Acidify1 FilterB Filtration Acidify1->FilterB SolidB Solid Filter Cake: Purified Product FilterB->SolidB LiquorB Filtrate: Soluble Impurities FilterB->LiquorB

Caption: Purification decision tree based on impurity profile. Protocol A exploits basicity differences; Protocol B exploits solubility limits.

Detailed Protocols

Protocol A: Selective Acid Slurry (Removal of Starting Material)

Best for: Removing unreacted 3,5-diaminobenzoic acid.[1]

Mechanism: The diamine (SM) is significantly more basic than the mono-amide (Product).[1] In dilute acid, the SM forms a highly soluble dihydrochloride salt, while the Product forms a less soluble monohydrochloride or zwitterion, allowing the SM to be washed away.[1]

Step-by-Step:

  • Preparation: Dry the crude solid thoroughly.

  • Slurry: Suspend the crude solid in 0.5 M Hydrochloric Acid (HCl) . Use approximately 10 mL of acid per gram of crude solid.[1]

    • Critical Note: Do not use concentrated HCl, as this may solubilize the product or hydrolyze the amide bond.[1]

  • Agitation: Stir vigorously at room temperature (20–25°C) for 30–60 minutes.

    • Observation: The solid should remain mostly undissolved (this is a wash, not a recrystallization).[1]

  • Filtration: Filter the suspension using a sintered glass funnel (medium porosity).[1]

  • Wash: Wash the filter cake with a small volume of cold 0.1 M HCl, followed by cold water.

  • Drying: Dry the solid in a vacuum oven at 50°C.

Validation: Check the filtrate by TLC or HPLC. The filtrate should contain the majority of the 3,5-diaminobenzoic acid.[1]

Protocol B: pH Swing Precipitation (Removal of Di-Acetyl Impurity)

Best for: General purification and removal of non-basic impurities.[1]

Mechanism: All species dissolve in base (as carboxylates).[1] Upon controlled acidification, the least soluble species precipitates first.[1] The Product has a distinct isoelectric precipitation window (pH 3–4).[1]

Step-by-Step:

  • Dissolution: Suspend the crude product in water. Slowly add 2 M NaOH until the pH reaches 10–11 and the solution becomes clear.

    • Troubleshooting: If solids remain at pH 11, filter them off.[1] These are likely non-acidic impurities.[1]

  • Clarification (Optional): If the solution is dark, treat with activated charcoal (5% w/w) for 15 minutes, then filter through Celite.

  • Precipitation: slowly add 1 M HCl dropwise with vigorous stirring.

    • Target: Monitor pH continuously.[1]

    • First Haze: As pH passes 6–5, the di-acetyl impurity may precipitate.[1] If a distinct heavy precipitate forms here, filter it off before proceeding.[1]

    • Product Drop: Continue acidifying to pH 3.5 – 4.0 . The product typically precipitates as a white to off-white solid.[1]

  • Aging: Stir the slurry for 1 hour to allow crystal growth (Ostwald ripening).

  • Collection: Filter and wash the cake with cold water until the filtrate is neutral.

Troubleshooting & FAQs

Q1: My product is turning pink/brown during drying. Why?

  • Cause: Oxidation of the free amine group.[1] This is common in aniline derivatives, especially if traces of acid or metal ions are present.[1]

  • Fix: Ensure the final wash is neutral (pH 6-7).[1] Dry under nitrogen or in a vacuum oven away from light. Store the product in amber vials.

Q2: I used Protocol A, but I lost a significant amount of yield.

  • Cause: The acid concentration was too high, or the volume was excessive, solubilizing the product.[1]

  • Fix: Re-adjust the filtrate from Protocol A to pH 4.0 using NaOH. The "lost" product should precipitate out. Recover it and re-slurry with a lower volume of acid (e.g., 5 mL/g) or weaker acid (0.1 M HCl).[1]

Q3: Can I use recrystallization instead of acid/base wash?

  • Answer: Yes, but it is often less effective for separating the SM.[1]

  • Solvent System: Water/Ethanol or Water/Acetic Acid mixtures are cited in literature [1].[1] However, the solubility difference between the diamine and mono-amine in boiling alcohol is often insufficient for clean separation in a single pass.[1]

Q4: How do I prevent the formation of the di-acetyl impurity during synthesis?

  • Insight: This is a kinetic control issue.

  • Fix: Use a stoichiometric deficit of acetic anhydride (0.95 eq) relative to the diamine. Perform the acetylation in an aqueous acidic medium (e.g., dilute HCl) as described in patent literature [2].[1] The protonation of the first amine reduces the nucleophilicity of the second amine, improving selectivity.[1]

References

  • PubChem. (n.d.).[1][2][3] Benzoic acid, 3-(acetylamino)-5-amino- (Compound Summary).[1][3][4][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • Hakansson, C. L. (1975).[1] Process for the preparation of 3-acetamido-5-aminobenzoic acid.[1][3][4][5] U.S. Patent No.[1] 3,907,880. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Felder, E., & Pitre, D. (1976).[1] Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.[1][5] U.S. Patent No.[1] 3,991,105. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from

  • Carl Roth. (n.d.).[1] 3-Aminobenzoic acid Technical Data Sheet.[1][6] Retrieved from [Link][1]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Reactions Involving 3-Acetamido-5-aminobenzoic acid

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-Acetamido-5-aminobenzoic acid. This molecule, a valuable int...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance for researchers, scientists, and drug development professionals working with 3-Acetamido-5-aminobenzoic acid. This molecule, a valuable intermediate in pharmaceutical synthesis, presents unique challenges and opportunities due to its trifunctional nature. This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding catalyst selection for the most common transformations of 3-Acetamido-5-aminobenzoic acid.

FAQ 1: I need to form an amide bond using the carboxylic acid functionality of 3-Acetamido-5-aminobenzoic acid. Which coupling reagents are most effective, and what are the key considerations?

This is one of the most frequent operations performed with this substrate. The primary challenge stems from the electronic properties of the molecule. The aniline-type amino group at the 5-position is nucleophilic and can potentially interfere with the reaction. However, the more significant issue is often the reduced reactivity of the carboxylic acid, influenced by the electron-donating groups on the aromatic ring.

Answer:

Your choice of coupling reagent is critical for achieving high yield and purity. Standard peptide coupling reagents are generally effective, but their performance can vary.

  • Carbodiimide-based reagents (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) due to the water-solubility of its urea byproduct, which simplifies purification. These reagents activate the carboxylic acid to form an O-acylisourea intermediate. For sluggish couplings, especially with electron-deficient or sterically hindered amines, the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) is highly recommended.[1] HOBt traps the active intermediate, reducing the risk of side reactions like racemization.[1] A combination of EDC, DMAP, and a catalytic amount of HOBt can be particularly effective for challenging couplings involving electron-deficient anilines.[1]

  • Uronium/Aminium-based reagents (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more powerful activating agents than carbodiimides and often provide faster reactions and higher yields, especially for difficult couplings. They are a good choice when coupling 3-Acetamido-5-aminobenzoic acid with less reactive amines.

Causality: The effectiveness of these reagents lies in their ability to convert the carboxylic acid's hydroxyl group into a better leaving group, thus creating a highly electrophilic acylating agent that readily reacts with the amine nucleophile. Additives like HOBt and DMAP act as acyl transfer catalysts, forming highly reactive intermediates that accelerate the desired amidation.[1]

Coupling ReagentAdditive(s)Key AdvantagesCommon Issues
EDC HOBt, DMAPWater-soluble urea byproduct, cost-effective.Can be slow with unreactive amines.
DCC HOBt, DMAPInexpensive, effective.Insoluble DCU byproduct can complicate purification.
HATU / HBTU Base (e.g., DIPEA)High reactivity, fast reaction times, good for hindered substrates.Higher cost, potential for side reactions if not controlled.
FAQ 2: How do I select a catalyst for the esterification of the carboxylic acid group?

Answer:

Esterification of 3-Acetamido-5-aminobenzoic acid is typically achieved through acid catalysis, with Fischer esterification being the most common method.[2]

  • Strong Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a classic and effective catalyst for Fischer esterification.[2][3] It protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[2]

  • Heterogeneous Catalysts: To simplify purification and minimize corrosion, solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15), zeolites, or supported heteropolyacids can be used.[4] These offer the advantage of being easily filtered out of the reaction mixture.

  • Lewis Acids: In some cases, Lewis acids can catalyze esterification, although they are more commonly used for transesterification.

Key Consideration: A crucial point when using strong acid catalysts is that the basic amino group on the ring will be protonated.[2] This is generally not a problem for the reaction itself, as it protects the amine from participating in side reactions. However, it means that at least a stoichiometric amount of acid is required to neutralize the amine, in addition to the catalytic amount needed for the esterification.[2] The reaction is an equilibrium process, so using the alcohol as the solvent or employing a method to remove water (e.g., a Dean-Stark trap) will drive the reaction to completion.[3]

FAQ 3: I want to perform a Buchwald-Hartwig amination using the amino group of 3-Acetamido-5-aminobenzoic acid. What are the critical parameters for catalyst selection?

Answer:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[5][6] Success with 3-Acetamido-5-aminobenzoic acid as the amine partner depends heavily on the choice of ligand, palladium precursor, and base.

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various well-defined precatalysts. The choice is often linked to the specific ligand being used.

  • Ligand: This is the most critical component. The aniline in your substrate is somewhat electron-rich due to the other substituents, but the presence of the carboxylic acid and amide can complicate things.

    • Bulky, Electron-Rich Phosphine Ligands: These are the cornerstone of modern Buchwald-Hartwig amination. Ligands like XPhos, SPhos, and BrettPhos are designed to promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[7] For primary anilines, ligands like BrettPhos are often excellent choices.[8]

    • Bidentate Ligands: Ligands such as BINAP and DPPF were instrumental in the early development of this reaction and can still be effective, particularly for preventing the formation of unreactive palladium dimers.[6]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄), depending on the substrate's sensitivity.

Causality: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form an amido complex. The final, crucial step is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8] The bulky, electron-rich ligand facilitates both the oxidative addition and the reductive elimination, which is often the rate-limiting step.

Section 2: Troubleshooting Guides

Problem 1: Low yield in the amide coupling of 3-Acetamido-5-aminobenzoic acid with a secondary amine.
Potential Cause Troubleshooting Step & Explanation
Insufficient Carboxylic Acid Activation The secondary amine is likely sterically hindered and/or less nucleophilic. Solution: Switch to a more powerful coupling reagent like HATU or HBTU. These reagents form a highly reactive activated ester that can overcome the lower reactivity of the amine.
Side Reaction/Decomposition The activated intermediate may be unstable over long reaction times. Solution: Monitor the reaction by TLC or LC-MS.[3] If the starting material is consumed but the product is not forming, decomposition may be occurring. Try lowering the reaction temperature or using a flow chemistry setup where the highly active species is generated and immediately reacted.[9]
Incorrect Stoichiometry or Base The amount of base (e.g., DIPEA, NMM) is critical. Too little base will not sufficiently neutralize the acid formed, while too much can cause side reactions. Solution: Typically, 2-3 equivalents of a non-nucleophilic base like DIPEA are used with uronium reagents. Ensure your amine starting material is pure and accurately weighed.
Problem 2: Catalyst poisoning or deactivation during a Palladium-catalyzed cross-coupling reaction.
Potential Cause Troubleshooting Step & Explanation
Coordination to Heteroatoms The amino, amido, and carboxylic acid groups on your substrate can potentially coordinate to the palladium center, leading to catalyst inhibition or poisoning.[10] Solution: Increase the catalyst and/or ligand loading. While not ideal for atom economy, it can sometimes overcome partial catalyst deactivation. Alternatively, consider a ligand specifically designed to be robust to coordinating functional groups.
Oxidative Deactivation The Pd(0) active species can be sensitive to air. Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents to remove dissolved oxygen.
Formation of Inactive Pd Species With aryl iodides, inactive palladium iodide dimers can sometimes form.[6] Solution: Using bidentate ligands like DPPF or BINAP can help prevent the formation of these dimers.[6] Toluene is often a good solvent choice as it has poor solubility for iodide salts, which can help drive the reaction forward.[8]

Section 3: Experimental Protocols & Workflows

Protocol 1: HATU-Mediated Amide Coupling of 3-Acetamido-5-aminobenzoic acid with Benzylamine

This protocol provides a robust method for a standard amide coupling.

Materials:

  • 3-Acetamido-5-aminobenzoic acid

  • Benzylamine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Acetamido-5-aminobenzoic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Slowly add Benzylamine (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization as needed.

Workflow 1: Catalyst System Selection for Buchwald-Hartwig Amination

This workflow provides a decision-making process for optimizing the catalyst system for coupling 3-Acetamido-5-aminobenzoic acid with an aryl bromide.

Caption: Decision tree for optimizing a Buchwald-Hartwig amination reaction.

Diagram 1: General Catalytic Cycle for Amide Coupling Reagents

This diagram illustrates the general mechanism of carboxylic acid activation by common coupling reagents.

AmideCoupling RCOOH R-COOH (Carboxylic Acid) Active Activated Intermediate (e.g., O-Acylisourea) RCOOH->Active + Reagent Reagent Coupling Reagent (e.g., EDC, HATU) Reagent->Active Product R-CO-NH-R' (Amide Product) Active->Product + Amine Byproduct Byproduct (e.g., Urea) Active->Byproduct forms Amine R'-NH₂ (Amine) Amine->Product

Caption: Generalized workflow for amide bond formation using coupling reagents.

References

  • Catalytic amide bond forming methods. ResearchGate. Available at: [Link]

  • Recent developments in catalytic amide bond formation. ResearchGate. Available at: [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Process for the preparation of 3-acetamido-5-aminobenzoic acid. Google Patents.
  • Esterification (Experiment). Chemistry LibreTexts. Available at: [Link]

  • Some reactions of 3-acetamido-2-nitrobenzo[b]thiophen and its 5-chloro- and 5-bromo- derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]

  • Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds. Journal of the American Chemical Society. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. ResearchGate. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH. Available at: [Link]

  • Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. ResearchGate. Available at: [Link]

  • Method for preparing aminobenzoic acid or its ester. Google Patents.
  • Para-amino benzoic acid esters. Google Patents.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. NIH. Available at: [Link]

  • The Kinetic Story of Tailor-made Additives in Polymorphic Systems: New Data and Molecular Insights for p-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]

  • Kinetic research and modeling of benzoic acid esterification process. ResearchGate. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Struggling with amide coupling. Reddit. Available at: [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Royal Society of Chemistry. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. Available at: [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Rethinking Amines as Reactive Sites for Cross-Coupling in Drug Synthesis. Wiley Online Library. Available at: [Link]

  • Uphill battles in amide couplings. amphoteros. Available at: [Link]

  • Highly selective palladium-catalyzed aminocarbonylation and cross-coupling reactions on a cavitand scaffold. ResearchGate. Available at: [Link]

  • Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Wiley Online Library. Available at: [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

Sources

Optimization

dealing with poor solubility of 3-Acetamido-5-aminobenzoic acid in reactions

Topic: Solubility & Reaction Engineering Guide for Zwitterionic Intermediates Executive Summary & Chemical Context The Problem: 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) is a notorious "brick-dust" intermediate....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Reaction Engineering Guide for Zwitterionic Intermediates
Executive Summary & Chemical Context

The Problem: 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) is a notorious "brick-dust" intermediate. Its poor solubility stems from its zwitterionic nature and a rigid crystal lattice stabilized by a dense network of intermolecular hydrogen bonds (Amide N-H


 Carbonyl; Acid O-H 

Amine N).

The Consequence: Researchers often face heterogeneous reaction mixtures (slurries), leading to:

  • Incomplete conversion (surface-only reaction).

  • Occlusion of reagents within the solid matrix.

  • Difficulty in purification (trapped solvents like DMSO).

The Strategy: Do not fight the lattice with simple solvent addition. You must disrupt the intermolecular forces using pH switching or transient derivatization .

Solubility Matrix & Solvent Selection

The following table summarizes solvent compatibility based on thermodynamic interactions.

Solvent ClassSolventsSolubility RatingTechnical Notes
Dipolar Aprotic DMSO, DMAc, NMPHigh Recommended for reactions. Disrupts H-bonds effectively. Warning: Difficult to remove; high boiling points.
Protic (Acidic) 2N HCl, AcOHHigh Forms the soluble hydrochloride salt (

). Good for diazotization reactions.
Protic (Basic) 1N NaOH, NH

OH
High Forms the soluble carboxylate salt (

). Good for Schotten-Baumann acylations.
Chlorinated DCM, ChloroformNil Avoid. The zwitterion is too polar. Requires silylation (see Section 3) to dissolve.
Ethers THF, DioxanePoor Marginally soluble only at reflux or with additives (e.g., LiCl).
Alcohols Methanol, EthanolLow/Moderate Solubility improves significantly with heating, but risk of esterification exists if acid catalysts are present.
Advanced Protocol: Transient Silylation (The "Stealth" Method)

If your downstream reaction must be performed in an anhydrous, non-polar solvent (e.g., DCM or Toluene) where the starting material is insoluble, use Transient Silylation . This masks the polar groups, rendering the molecule lipophilic.

Mechanism:

  • Silylation: Convert

    
     and 
    
    
    
    .
  • Reaction: Perform the desired transformation (e.g., Acylation) on the solubilized species.

  • Desilylation: Mild aqueous workup removes the silyl groups, returning the core structure.

Step-by-Step Workflow
  • Suspension: Suspend 3-Acetamido-5-aminobenzoic acid (1 eq) in dry DCM or THF under inert atmosphere (

    
    ).
    
  • Silylating Agent: Add BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or HMDS (Hexamethyldisilazane) (2.5 eq).

    • Tip: Add a catalytic amount of TMSCl to initiate the reaction if using HMDS.

  • Solubilization: Reflux for 1–2 hours. The suspension will turn into a clear, homogeneous solution as the lipophilic silyl ester/amine forms.

  • Main Reaction: Cool to desired temperature and add your electrophile (e.g., Acid Chloride, Isocyanate).[1]

  • Workup (Desilylation): Quench with Methanol or dilute aqueous HCl. The silyl groups hydrolyze instantly, and your product will precipitate (if insoluble in DCM) or partition into the organic phase.

Visual Workflow (DOT Diagram)

SilylationWorkflow Start Insoluble Zwitterion (Suspension in DCM) Silylate Add BSTFA/HMDS (Reflux 1-2h) Start->Silylate Mask Polar Groups Soluble Soluble Silyl-Intermediate (Homogeneous Solution) Silylate->Soluble Solubilization React Add Reagent (e.g., Acyl Chloride) Soluble->React Homogeneous Rxn Quench Hydrolysis (MeOH/H2O) Remove Silyl Groups React->Quench Conversion Complete Final Final Product (Precipitate/Extract) Quench->Final Deprotection

Caption: Logical flow for transient silylation to enable homogeneous reactions in non-polar solvents.

Purification Protocol: Isoelectric Precipitation

Because 3-Acetamido-5-aminobenzoic acid is amphoteric, it has a specific Isoelectric Point (pI) where its solubility is lowest. Industrial purification relies on this property rather than chromatography.

Key Parameter: The pI is approximately pH 3.8 [1, 2].[2]

Protocol:

  • Dissolution: Dissolve the crude solid in dilute NaOH (pH > 9) or dilute HCl (pH < 1). Filter off any mechanical impurities (dust, insolubles) while the solution is clear.

  • Precipitation:

    • If starting from Base : Slowly add 2N HCl while monitoring with a pH meter.

    • If starting from Acid : Slowly add 2N NaOH.

  • Target pH: Stop exactly at pH 3.8 .

  • Aging: Allow the slurry to stir for 30–60 minutes. This "Ostwald ripening" allows small amorphous particles to redeposit onto larger crystals, improving filterability.

  • Filtration: Filter the solid and wash with water adjusted to pH 3.8.

Frequently Asked Questions (FAQ)

Q1: I used DMSO for my reaction, but I can't get the product out. Adding water just makes a milky gum.

  • Diagnosis: You added water too fast, trapping DMSO and impurities inside the precipitating solid.

  • Fix: Dissolve the gum back into a minimum amount of DMSO. Add this solution dropwise into a rapidly stirring volume of water (10x volume of DMSO) adjusted to pH 3.8. The high dilution and slow addition prevent occlusion.

Q2: Can I use DMF instead of DMSO?

  • Answer: Yes, but be cautious. DMF can decompose to dimethylamine and CO upon heating or in the presence of strong bases/acids, which might react with your free amine or acid groups. DMSO is chemically more inert for this substrate, though harder to evaporate.

Q3: The reaction works, but the yield is low because the starting material coats the stir bar.

  • Diagnosis: "Clumping" due to partial solubility.

  • Fix: Use sonication to disperse the solid before adding reagents. Alternatively, switch to the Transient Silylation method (Section 3) to achieve a homogeneous phase, which eliminates physical mixing limitations.

Q4: How do I dry the material? It seems to hold water forever.

  • Answer: The molecule likely forms a hydrate (often a monohydrate) [1]. Drying at 50°C is insufficient to break the lattice water. You typically need vacuum drying at >100°C or azeotropic drying with toluene if the next step allows it.

References
  • K. H. G. Pilgram, et al. (1975). Process for the preparation of 3-acetamido-5-aminobenzoic acid. US Patent 3,907,880.

  • H. Obendorf, et al. (1976). Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. US Patent 3,991,105.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 84786, Benzoic acid, 3-(acetylamino)-5-amino-.

  • Farlow, A. and Krömer, J.O. (2016).[3] Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.[3]

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the characterization of 3-Acetamido-5-aminobenzoic acid

An In-Depth Comparative Guide to the Analytical Characterization of 3-Acetamido-5-aminobenzoic Acid For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Analytical Characterization of 3-Acetamido-5-aminobenzoic Acid

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical intermediates is a cornerstone of ensuring final product quality, safety, and efficacy. 3-Acetamido-5-aminobenzoic acid is a key building block in the synthesis of various pharmaceuticals, including contrast media.[1] Its purity and structural integrity are paramount, necessitating a multi-faceted analytical approach for comprehensive characterization. This guide provides a detailed comparison of essential analytical methods, offering field-proven insights and actionable protocols to empower your research and development efforts.

The Analytical Imperative: Why Comprehensive Characterization Matters

The characterization of 3-Acetamido-5-aminobenzoic acid is not a mere procedural step; it is a self-validating system to confirm its identity, purity, and stability. Potential impurities, such as the starting material 3,5-diaminobenzoic acid or the diacetylated byproduct, can influence the reaction kinetics, yield, and safety profile of the final active pharmaceutical ingredient (API).[2] A robust analytical strategy, therefore, employs a suite of orthogonal techniques, each providing a unique piece of the molecular puzzle.

Chromatographic Techniques: Purity and Quantification

Chromatographic methods are the gold standard for separating and quantifying the target molecule from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of 3-Acetamido-5-aminobenzoic acid. Its strength lies in its ability to separate structurally similar compounds, which are often present as process-related impurities.

Expertise & Experience: The Rationale Behind Method Selection

For a molecule like 3-Acetamido-5-aminobenzoic acid, which contains both polar (carboxyl, amino) and non-polar (benzene ring) functionalities, reversed-phase (RP) HPLC is a primary choice.[3] However, its zwitterionic nature at certain pH values can lead to poor peak shape and retention on traditional C18 columns. To overcome this, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, offers superior separation and resolution, particularly for isomeric impurities.[4] The choice of mobile phase is critical; a buffered aqueous solution with an organic modifier like acetonitrile allows for the fine-tuning of retention times.[3][4]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point for the analysis of 3-Acetamido-5-aminobenzoic acid.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A mixed-mode column such as Coresep 100 (3.0 x 100 mm, 5 µm) is recommended for enhanced separation of polar and ionic isomers.[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile

  • Gradient: An isocratic elution with 20% Acetonitrile is often sufficient.[4]

  • Flow Rate: 0.6 mL/min.

  • Detection: UV absorbance at 235 nm or 250 nm.[4]

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase) to a concentration of approximately 0.3 mg/mL.[4] Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Comparative HPLC Methods

ParameterMethod 1Method 2
Column Coresep 100Amaze SC
Dimensions 3.0 x 100 mm3.0x100 mm, 5 um, 100A
Separation Mode Reversed-phase & Cation-exchangeReversed-phase & Cation-exchange
Mobile Phase 20% ACN with 0.1% H3PO4ACN/water/ammonium formate
Detection UV at 235 nmUV at 250 nm
Reference [4][4]
Liquid Chromatography-Mass Spectrometry (LC-MS)

For unequivocal identification of the main component and trace-level impurities, LC-MS is unparalleled. It combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

Expertise & Experience: The Power of Mass Detection

While HPLC with UV detection is excellent for quantification, it cannot definitively identify unknown peaks. LC-MS provides the molecular weight of the eluting compounds, and tandem MS (MS/MS) provides structural fragments, allowing for the confident identification of byproducts and degradants. For MS-compatible methods, volatile buffers like formic acid or ammonium formate must be used instead of phosphoric acid.[3]

Experimental Protocol: LC-MS for Impurity Identification

  • LC System: Utilize the HPLC conditions described previously, replacing the phosphoric acid in the mobile phase with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in both positive and negative modes should be screened for optimal sensitivity. For aminobenzoic acids, positive mode is often effective.

  • Data Acquisition:

    • Full Scan: Acquire data in full scan mode (e.g., m/z 50-500) to detect all ionizable species.

    • MS/MS: Perform product ion scans on the parent ion of 3-Acetamido-5-aminobenzoic acid (m/z 195.07 in positive mode for [M+H]+) and any detected impurities to obtain structural information.[5]

Data Presentation: Expected Mass Ions

CompoundFormulaMolecular WeightExpected [M+H]+ Ion (m/z)
3-Acetamido-5-aminobenzoic acidC9H10N2O3194.19195.07
3,5-Diaminobenzoic acid (impurity)C7H8N2O2152.15153.06
3,5-Diacetamidobenzoic acid (impurity)C11H12N2O4236.23237.08

Workflow for Chromatographic Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation prep Dissolve sample (0.3 mg/mL) & Filter (0.45 µm) hplc HPLC Analysis (Purity & Quantification) prep->hplc Inject lcms LC-MS Analysis (Identification) prep->lcms Inject purity Purity Assessment (% Area) hplc->purity id Impurity Identification (Mass & Fragments) lcms->id report Final Report purity->report id->report

Caption: Workflow for purity and impurity analysis.

Spectroscopic Techniques: Structural Confirmation

Spectroscopic methods provide orthogonal information to confirm the molecular structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating molecular structure. It provides detailed information about the chemical environment of each proton and carbon atom.

Expertise & Experience: Decoding the Structure

For 3-Acetamido-5-aminobenzoic acid, ¹H NMR will confirm the presence and relative positions of the aromatic protons, the acetamido methyl protons, and the amine and carboxylic acid protons. ¹³C NMR will identify all the unique carbon atoms in the molecule. The splitting patterns and chemical shifts are definitive for confirming the 3,5-substitution pattern on the benzene ring.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • If necessary, 2D NMR experiments like COSY and HSQC can be run to confirm proton-proton and proton-carbon correlations.

Data Presentation: Expected ¹H NMR Chemical Shifts (Illustrative) (Note: Exact shifts are solvent-dependent. Data for the parent 3-aminobenzoic acid is shown for context.)

Proton TypeExpected Shift Range (ppm)Reference for 3-Aminobenzoic acid
Aromatic (Ar-H)7.0 - 8.06.97, 7.28, 7.29 (in D₂O)
Amine (NH₂)5.0 - 6.0 (broad)N/A
Acetyl (CH₃)~2.1N/A
Carboxylic (COOH)>10.0 (broad)N/A
Reference General Knowledge[6][7]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule.

Expertise & Experience: A Functional Group Fingerprint

The FTIR spectrum of 3-Acetamido-5-aminobenzoic acid will show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, the C=O stretch of the carboxylic acid and the amide, and the O-H stretch of the carboxylic acid. The presence and position of these bands provide a unique fingerprint for the molecule.

Experimental Protocol: FTIR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample, or place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Data Presentation: Key FTIR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch3300-2500 (broad)
Amine & AmideN-H stretch3500-3100
Carboxylic AcidC=O stretch~1700
AmideC=O stretch (Amide I)~1650
Benzene RingC=C stretch1600-1450
AmideN-H bend (Amide II)~1550

Thermal Analysis: Stability and Physical Properties

Thermal analysis techniques are crucial for determining the physical properties and thermal stability of the compound.

Expertise & Experience: Assessing Thermal Behavior

Differential Scanning Calorimetry (DSC) is used to determine the melting point and purity of the compound. A sharp melting endotherm is indicative of high purity, while impurities will typically cause a broadening and depression of the melting point.[8] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, providing information on thermal stability and decomposition patterns.[9] For 3-Acetamido-5-aminobenzoic acid, a melting point of 220-221°C (after evaporation of crystal water) has been reported.[2]

Experimental Protocol: DSC for Melting Point Determination

  • Instrumentation: A Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperature of the melting endotherm.

G cluster_chrom Separation Science cluster_spec Structural Elucidation cluster_therm Physical Properties center 3-Acetamido-5- aminobenzoic acid HPLC HPLC HPLC->center Purity (%) LCMS LC-MS LCMS->center Impurity ID NMR NMR NMR->center Connectivity FTIR FTIR FTIR->center Functional Groups DSC DSC DSC->center Melting Point Purity

Sources

Comparative

Analytical Control of 3-Acetamido-5-aminobenzoic Acid: HPLC vs. GC-MS

A Comparative Technical Guide for Process Intermediates Executive Summary: The Mono-Acetylation Dilemma 3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) is a critical "switch" intermediate in the synthesis of iodinated...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Process Intermediates

Executive Summary: The Mono-Acetylation Dilemma

3-Acetamido-5-aminobenzoic acid (CAS: 15089-84-6) is a critical "switch" intermediate in the synthesis of iodinated X-ray contrast media, such as Iodixanol and Iohexol. It represents the delicate halfway point in the acetylation of 3,5-diaminobenzoic acid.

The analytical challenge is twofold:

  • Selectivity: You must distinguish the target mono-acetylated product from the starting material (3,5-diaminobenzoic acid) and the over-acetylated byproduct (3,5-diacetamidobenzoic acid).

  • Physicochemical Conflict: The molecule is amphoteric (zwitterionic) and highly polar, causing retention issues in Reversed-Phase HPLC and non-volatility in GC-MS.

This guide provides two field-proven workflows to solve these challenges, contrasting the "Workhorse" HPLC method for routine monitoring against the "Forensic" GC-MS method for structural confirmation.

PART 1: The Chemical Context & Analytical Strategy

Before selecting a method, understand the reaction pathway you are monitoring. The analytical goal is usually to stop the reaction exactly at the mono-acetylated stage.

ReactionPathway Start 3,5-Diaminobenzoic Acid (Starting Material) Target 3-Acetamido-5-aminobenzoic Acid (TARGET) Start->Target + Ac2O / H+ Over 3,5-Diacetamidobenzoic Acid (Impurity) Target->Over + Excess Ac2O

Figure 1: The acetylation pathway. Analytical success is defined by the resolution between the Target and the Over-acetylated impurity.

PART 2: HPLC Methodology (The Routine Workhorse)

High-Performance Liquid Chromatography (HPLC) is the preferred method for process control due to the molecule's high polarity and the aqueous nature of the synthesis matrix.

The Challenge: "The Zwitterion Trap"

Standard C18 columns often fail to retain this molecule because, at neutral pH, the carboxylic acid is ionized (COO-) and the amine is protonated (NH3+), making it extremely hydrophilic.

Solution: Ion Suppression or Mixed-Mode

We recommend two distinct approaches based on your detection needs.

Protocol A: Routine QC (UV Detection)

Best for: Daily reaction monitoring, high robustness.

  • Column: C18 with high carbon load (e.g., YMC-Pack ODS-A or Discovery C18), 5µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Why: Low pH suppresses the ionization of the carboxylic acid (keeping it neutral/hydrophobic) and protonates the amine, allowing interaction with the stationary phase.

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute salts)

    • 5-20 min: 5% -> 40% B (Elution of target)

    • 20-25 min: 40% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) or 305 nm (specific to conjugated amine).

Protocol B: MS-Compatible (LC-MS)

Best for: Impurity identification where non-volatile buffers are forbidden.

  • Column: Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., SIELC Newcrom R1 or Primesep 100).

    • Why: These columns retain the amine group via cation exchange mechanisms even when the molecule is polar, removing the need for aggressive ion-pairing agents.

  • Mobile Phase A: 10mM Ammonium Formate (pH 4.0).

  • Mobile Phase B: Acetonitrile.[1][2][3][4][5]

  • Mode: Gradient similar to Protocol A.

Self-Validating System Suitability

To ensure your HPLC method is trustworthy, every run must meet these criteria:

  • Resolution (Rs): > 2.0 between 3,5-diaminobenzoic acid and 3-acetamido-5-aminobenzoic acid.

  • Tailing Factor (T): < 1.5. Note: If tailing exceeds 1.5, increase buffer ionic strength or lower pH.

PART 3: GC-MS Methodology (The Structural Confirmation)

Gas Chromatography-Mass Spectrometry (GC-MS) is not suitable for direct injection due to the molecule's high boiling point and decomposition risk. Derivatization is mandatory to cap the polar protic groups (-COOH, -NH2, -NH-CO-).

The Challenge: "Triple Polarity"

You must block three active hydrogen sites to make the molecule volatile.

Protocol: Silylation with BSTFA

This protocol converts the analyte into its trimethylsilyl (TMS) derivative.[6]

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide.[1]

  • TMCS: Trimethylchlorosilane (1% acts as a catalyst).

  • Solvent: Anhydrous Pyridine or Acetonitrile.[1]

Step-by-Step Workflow:

  • Sample Prep: Take 5 mg of sample into a GC vial.

  • Drying (CRITICAL): Evaporate any residual water under a nitrogen stream. Moisture will kill the derivatization reagent.

  • Reagent Addition: Add 200 µL of Anhydrous Pyridine + 300 µL BSTFA (with 1% TMCS).

  • Incubation: Cap tightly and heat at 70°C for 30 minutes .

    • Why: The amide nitrogen is sterically hindered and less nucleophilic; heat is required to drive the reaction to completion (Tri-TMS derivative).

  • Injection: Inject 1 µL into GC-MS (Split 20:1).

GC Parameters:

  • Column: DB-5ms or HP-5ms (30m x 0.25mm, 0.25µm).

  • Inlet Temp: 280°C.

  • Oven Program: 100°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • MS Source: Electron Impact (EI) at 70 eV.

Derivatization Sample Dry Sample (3-Acetamido-5-aminobenzoic acid) Reagent Add BSTFA + 1% TMCS (in Pyridine) Sample->Reagent Heat Heat @ 70°C for 30 min (Drive Amide Silylation) Reagent->Heat Inject Inject GC-MS (Analyze Tri-TMS Derivative) Heat->Inject

Figure 2: The critical derivatization workflow for GC-MS analysis.

PART 4: Comparative Performance Guide

Use this table to select the right tool for your specific development stage.

FeatureHPLC (UV/PDA)GC-MS (Derivatized)
Primary Use Case Routine Process Monitoring (IPC)Impurity Identification / Forensic Analysis
Sample State Aqueous / Soluble liquidsMust be strictly dry
Prep Time Fast (Dilute & Shoot)Slow (30-45 min reaction time)
Sensitivity (LOD) ~0.5 - 1.0 ppm (UV dependent)~0.05 ppm (SIM mode)
Linearity Range Wide (0.1 mg/mL - 10 mg/mL)Narrow (Trace levels)
Structural Info Retention Time + UV SpectrumMolecular Fingerprint (Mass Spec)
Major Risk Co-elution of isomersIncomplete derivatization (moisture)
Decision Matrix
  • Scenario A: You are running the acetylation reaction and need to know when to quench. -> Use HPLC. It handles the aqueous reaction matrix directly.

  • Scenario B: You see an unknown peak in the HPLC chromatogram and suspect a regio-isomer or unexpected side reaction. -> Use GC-MS. The mass spectrum will confirm the molecular weight and fragmentation pattern.

References

  • SIELC Technologies. "Separation of Benzoic acid, 3-(acetylamino)-5-amino- on Newcrom R1 HPLC column." SIELC Application Notes.

  • Hovione. "Process for preparation and purification of iodixanol."[7] WIPO Patent WO2011063551.

  • National Institutes of Health (NIH). "Synthesis of an Alleged Byproduct Precursor in Iodixanol Preparation." PubMed Central.

  • Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA." Technical Bulletin.

Sources

Validation

A Senior Application Scientist's Guide to the Structural Elucidation of 3-Acetamido-5-aminobenzoic Acid using ¹H and ¹³C NMR Spectroscopy

For drug development professionals and researchers, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the invalid...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, the unambiguous confirmation of molecular structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the invalidation of entire research programs. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its unparalleled ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.

This guide provides an in-depth, practical interpretation of the ¹H and ¹³C NMR spectra for 3-acetamido-5-aminobenzoic acid, a key intermediate in the synthesis of X-ray contrast agents.[1][2] We will move beyond a simple peak-list and delve into the causal reasoning behind the spectral features, compare NMR with alternative analytical methodologies, and provide a robust experimental protocol to ensure reproducible, high-quality data.

The Strategic Role of NMR in Structural Verification

Before we analyze the spectra, it is crucial to understand why NMR is the gold standard for the structural elucidation of small organic molecules like 3-acetamido-5-aminobenzoic acid. While techniques like Mass Spectrometry (MS) provide an accurate molecular weight and Infrared (IR) Spectroscopy identifies functional groups, only NMR reveals the precise connectivity and spatial relationship of atoms. It achieves this by probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—within a strong external magnetic field. The resulting spectrum is a fingerprint of the molecule's unique electronic environment.

The overall workflow for structural elucidation using NMR follows a logical progression from sample preparation to final interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_analysis Phase 3: Analysis A Weigh Analyte (~5-10 mg) B Dissolve in Deuterated Solvent (e.g., 0.6 mL DMSO-d6) A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire 1H & 13C Spectra D->E F Process Data (Fourier Transform, Phasing) E->F G Analyze Chemical Shift, Integration, & Multiplicity F->G H Assign Signals to Structure G->H I Final Structure Confirmation H->I

Fig 1. Standard workflow for NMR-based structural elucidation.

Experimental Protocol: A Foundation for Trustworthy Data

The quality of an NMR spectrum is directly dependent on the rigor of the experimental setup. The following protocol is designed to be a self-validating system for acquiring high-resolution data for 3-acetamido-5-aminobenzoic acid.

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

  • Standard 5 mm NMR tubes.

Reagents:

  • 3-acetamido-5-aminobenzoic acid (Sample)

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D.

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak of DMSO-d₆ can be used for calibration).[3][4]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and transfer it into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube. The choice of DMSO-d₆ is critical; its high polarity readily dissolves the analyte, and its deuteration prevents a large, interfering solvent signal from obscuring the analyte's proton signals.[3]

  • Dissolution: Cap the tube and gently vortex or invert it until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring sharp, well-resolved NMR signals.

  • Data Acquisition:

    • Insert the sample into the spectrometer.

    • Calibrate (shim) the magnetic field to ensure homogeneity.

    • Reference the spectrum. If TMS is not used, the residual ¹H signal for DMSO-d₅ is set to δ 2.50 ppm, and the ¹³C signal for DMSO-d₆ is set to δ 39.52 ppm.[3]

    • Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.

Interpreting the ¹H NMR Spectrum

The ¹H NMR spectrum provides three key pieces of information:

  • Chemical Shift (δ): Indicates the electronic environment of a proton.

  • Integration: The area under a signal, proportional to the number of protons it represents.

  • Multiplicity (Splitting): Reveals the number of neighboring protons.

G H_COOH Hₐ H_NH Hₑ H_CH3 H_NH2 Hₔ H_Ar1 H꜀ H_Ar2 H_Ar3 H₂ lab H₄ G C_COOH Cₐ C_Ar1 C₁ C_Ar2 C₂ C_Ar3 C₃ C_Ar4 C₄ C_Ar5 C₅ C_Ar6 C₆ C_CO Cₑ C_CH3

Fig 3. Carbon assignments for 3-acetamido-5-aminobenzoic acid.
Carbon Assignment Predicted δ (ppm) Rationale for Chemical Shift
Cₑ (C=O, Amide)168 - 172The carbonyl carbon of the amide group is highly deshielded.
Cₐ (C=O, Acid)167 - 170The carbonyl carbon of the carboxylic acid is also highly deshielded, appearing in a similar region to the amide carbonyl.
C₃, C₅ (Ar-C)140 - 150Quaternary carbons attached to nitrogen atoms. C₅, attached to the electron-donating -NH₂, will be slightly more shielded than C₃, attached to the electron-withdrawing -NHAc.
C₁ (Ar-C)130 - 135The quaternary carbon attached to the carboxylic acid group.
C₂, C₄, C₆ (Ar-CH)110 - 125Carbons bearing protons. Their specific shifts are influenced by the substitution pattern. Carbons ortho and para to the strongly activating -NH₂ group (C₄, C₆) will be more shielded (further upfield) than C₂. [5]
Cբ (CH₃)20 - 25The sp³-hybridized methyl carbon of the acetyl group.

Comparative Analysis: A Multi-Technique Approach

While NMR is powerful, a comprehensive structural confirmation often relies on a combination of techniques. Each method provides a different piece of the puzzle, and their collective data provides a higher degree of confidence.

Analytical Technique Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Detailed C-H framework, atom connectivity, stereochemistry.Unambiguously determines the substitution pattern on the benzene ring and confirms the presence and connectivity of all functional groups.Relatively low sensitivity compared to MS; requires more sample.
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), fragmentation patterns.Confirms the molecular weight (194.19 g/mol ) and can provide fragmentation data consistent with the loss of acetyl or carboxyl groups. [6]Does not differentiate between isomers (e.g., 3-acetamido-4-aminobenzoic acid).
Infrared (IR) Spectroscopy Presence of specific functional groups and bond types.Will clearly show characteristic stretches for N-H (amine and amide), C=O (acid and amide), and aromatic C-H bonds.Provides no information on the connectivity of the functional groups.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification.Used to confirm the purity of the sample before NMR analysis and can be coupled with a UV detector to observe the aromatic chromophore. [7]Provides no direct structural information.

Conclusion

The structural elucidation of 3-acetamido-5-aminobenzoic acid serves as an excellent case study in the application of modern spectroscopic techniques. A thorough analysis of the ¹H NMR spectrum, with its distinct chemical shifts, integrations, and coupling patterns, allows for the assignment of every proton in the molecule. This is complemented by the ¹³C NMR spectrum, which confirms the carbon skeleton.

As Senior Application Scientists, we advocate for a holistic approach. While NMR provides the definitive structural map, its power is magnified when used in concert with orthogonal techniques like Mass Spectrometry and IR Spectroscopy. This multi-faceted strategy ensures the highest level of scientific integrity and provides the unshakeable structural confirmation required for advanced research and drug development.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Google Patents. (n.d.). US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link].

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • PubChem. (n.d.). Benzoic acid, 3-(acetylamino)-5-amino-. Retrieved from [Link].

  • SIELC Technologies. (n.d.). Benzoic acid, 3-(acetylamino)-5-amino-. Retrieved from [Link].

  • PubChem. (n.d.). 3-Aminobenzoic Acid. Retrieved from [Link].

  • SpectraBase. (n.d.). 3-Amino-benzoic acid. Retrieved from [Link].

  • Sjöberg, P. J. R., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ, 9, e12457.
  • Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring.
  • ResearchGate. (2026).
  • YouTube. (2015).
  • Google Patents. (n.d.). US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.
  • University of Puget Sound. (n.d.).
  • PubMed Central. (2017).
  • National Institutes of Health. (2023).
  • ResearchGate. (n.d.). Synthesis of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino)
  • ResearchGate. (2025). High resolution NMR spectra of some tri-substituted benzenes.
  • MDPI. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line.
  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors.
  • PubMed. (n.d.). The development of an NMR chemical shift prediction application with the accuracy necessary to grade proton NMR spectra for identity.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). 3,5-Diaminobenzoic acid 98 535-87-5.
  • MDPI. (n.d.). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • University of Wisconsin-Madison. (n.d.).
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

Sources

Comparative

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Acetamido-5-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of 3-Acetamido-5-aminobenzoic Acid in Pharmaceutical Synthesis 3-Acetamido-5-aminobenzoic acid is a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of 3-Acetamido-5-aminobenzoic Acid in Pharmaceutical Synthesis

3-Acetamido-5-aminobenzoic acid is a key intermediate in the synthesis of complex pharmaceutical compounds, most notably non-ionic, iodinated X-ray contrast media. These agents are essential diagnostic tools in modern medicine, allowing for the visualization of internal body structures. The purity and precise characterization of this intermediate are paramount, as any impurities can be carried through the synthetic process, potentially affecting the safety and efficacy of the final drug product.

This guide provides an in-depth comparison of reference standards for the analysis of 3-Acetamido-5-aminobenzoic acid. As a senior application scientist, my objective is to move beyond a simple product listing and offer a practical framework for selecting and qualifying reference materials, ensuring the integrity and reproducibility of your analytical data.

The Imperative of High-Quality Reference Standards

In analytical chemistry, a reference standard serves as a calibrated benchmark against which a sample is compared. The entire validity of the analytical data hinges on the quality of this standard. There are two principal tiers of reference standards:

  • Primary Standards: These are of the highest purity and are typically provided by national metrology institutes or pharmacopeias (e.g., USP, EP). They are characterized extensively without reference to other standards and come with a certificate detailing their purity and associated uncertainty.

  • Secondary Standards (or Working Standards): These are standards qualified against a primary standard. They are used for routine laboratory analyses to conserve the more expensive primary standard. The traceability of a secondary standard to a primary standard is a critical aspect of good measurement practice.

The choice of a reference standard is therefore a foundational decision in any analytical workflow, directly impacting the reliability of impurity profiling, content uniformity, and stability studies.

Comparison of Commercially Available Analytical Standards for 3-Acetamido-5-aminobenzoic Acid

While a dedicated pharmacopeial primary reference standard for 3-Acetamido-5-aminobenzoic acid is not broadly available, high-purity analytical standards from reputable suppliers serve as excellent candidates for use as in-house primary or secondary standards. Below is a comparison of such alternatives.

SupplierProduct NameCAS NumberPurity/AssayFormatIntended Use/Quality Grade
MilliporeSigma (Supelco) 4-Aminobenzoic acid analytical standard150-13-0≥98.0% (HPLC)[1]NeatAnalytical Standard[1]
LGC Standards 3-Aminobenzoic Acid99-05-8High PurityNeatReference Standard[2]
Carl ROTH 3-Aminobenzoic acid99-05-8≥98 %, for synthesisSolidFor synthesis[3]
Tokyo Chemical Industry (TCI) 3-Aminobenzoic Acid99-05-8>99.0% (Titration), >98.0% (HPLC)[4]SolidReagent

Note: The table includes closely related aminobenzoic acid isomers, which are often used in similar analytical contexts. Researchers should ensure the selected standard is appropriate for their specific method development and validation needs for 3-Acetamido-5-aminobenzoic acid.

Recommended Analytical Methodology: High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for the analysis of aromatic compounds like 3-Acetamido-5-aminobenzoic acid. The following method provides a reliable starting point for method development and validation.

Experimental Protocol: HPLC-UV Analysis

This protocol is based on established methods for similar benzoic acid derivatives.

  • Chromatographic System:

    • HPLC System: A quaternary or binary HPLC system with a UV-Vis detector.

    • Column: A reverse-phase column, such as a C18 (e.g., 4.6 x 150 mm, 5 µm particle size), is a suitable starting point.

    • Column Temperature: 30 °C.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A gradient elution may be necessary to resolve the main peak from any potential impurities. A suggested starting gradient is:

      • 0-1 min: 5% B

      • 1-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: UV detection at approximately 254 nm or a wavelength determined by a UV scan of the analyte.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of the 3-Acetamido-5-aminobenzoic acid reference standard and dissolve in a suitable diluent (e.g., a mixture of water and acetonitrile) in a 100 mL volumetric flask. This creates a stock solution of 100 µg/mL. Further dilutions can be made to create calibration standards.

    • Sample Solution: Prepare the sample containing 3-Acetamido-5-aminobenzoic acid at a similar concentration to the standard solution using the same diluent.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of the analyte in the sample by comparison to the standard.

Workflow for Qualification of a Secondary (Working) Reference Standard

Establishing a well-characterized in-house secondary standard is a cost-effective and compliant approach for routine analysis. The following workflow outlines the process of qualifying a new batch of 3-Acetamido-5-aminobenzoic acid against a primary reference standard.

G cluster_0 Phase 1: Sourcing & Initial Characterization cluster_1 Phase 2: Comparative Analysis & Purity Assignment cluster_2 Phase 3: Documentation & Implementation A Procure High-Purity 3-Acetamido-5-aminobenzoic acid (Candidate Secondary Standard) C Perform Identity Tests on Candidate: FTIR, Mass Spectrometry, NMR A->C B Obtain Certified Primary Reference Standard E Prepare Solutions of Primary and Candidate Standards B->E C->E D Develop & Validate Stability-Indicating HPLC Method F Perform Comparative HPLC Analysis (Multiple Replicates) D->F E->F G Analyze Data: Compare Peak Purity & Response Factor F->G H Assign Purity Value to Secondary Standard (Traceable to Primary) G->H I Create Certificate of Analysis for Secondary Standard H->I J Establish Storage Conditions & Re-qualification Date I->J K Release Secondary Standard for Routine Use J->K

Caption: Workflow for qualifying a secondary reference standard.

Conclusion

The selection and proper use of reference standards are non-negotiable for ensuring the quality and reliability of analytical data in pharmaceutical development. For 3-Acetamido-5-aminobenzoic acid, while a primary pharmacopeial standard may not be readily available, high-purity analytical standards from reputable vendors provide a solid foundation for accurate analysis. By implementing a robust analytical method, such as the HPLC-UV protocol detailed here, and following a systematic workflow for qualifying in-house secondary standards, researchers can ensure their measurements are accurate, reproducible, and traceable, ultimately contributing to the development of safe and effective medicines.

References

  • Carl ROTH. 3-Aminobenzoic acid, 50 g, CAS No. 99-05-8. [Link]

  • PubChem. 3-Aminobenzoic Acid. [Link]

  • Carl ROTH. 3-Aminobenzoic acid, 250 g, CAS No. 99-05-8. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 3-Aminobenzoic acid. [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. [Link]

  • LGC Group. Reference standards, research chemicals & proficiency testing. [Link]

  • Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods. [Link]

  • Alpha Resources. Certificate of Analysis: Benzoic Acid RM. [Link]

  • Kastel, R., Rosival, I., & Blahovec, J. (1994). Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. Biomedical Chromatography, 8(6), 294-296. [Link]

  • John, P., Azeem, W., Ashfaq, M., & Khan, S. U. (2015). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Bulletin of the Chemical Society of Ethiopia, 29(1), 27-39. [Link]

Sources

Validation

performance of 3-Acetamido-5-aminobenzoic acid as an intermediate in drug discovery

CAS: 15089-84-6 | Role: Desymmetrizing Scaffold & Linker[1] Executive Summary In modern drug discovery, particularly within kinase inhibitor design and fragment-based drug discovery (FBDD), the 3,5-disubstituted benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 15089-84-6 | Role: Desymmetrizing Scaffold & Linker[1]

Executive Summary

In modern drug discovery, particularly within kinase inhibitor design and fragment-based drug discovery (FBDD), the 3,5-disubstituted benzoic acid motif is a privileged scaffold.[2] However, the symmetry of the starting material, 3,5-diaminobenzoic acid (DABA), presents a significant "performance bottleneck" regarding regioselectivity.[2]

3-Acetamido-5-aminobenzoic acid (3-A-5-ABA) serves as a pre-desymmetrized "solution" molecule.[1] By masking one amino group as an acetamide, it transforms a statistical synthesis challenge into a deterministic, orthogonal workflow.[2] While historically utilized in the ton-scale manufacture of iodinated X-ray contrast media (e.g., Iodixanol), its performance in medicinal chemistry lies in its ability to enable sequential bi-functionalization without the yield losses associated with statistical protection strategies.[2]

This guide compares 3-A-5-ABA against its primary alternatives, demonstrating its superior performance in generating high-purity, asymmetric libraries.[1]

Comparative Performance Matrix

The following table contrasts 3-A-5-ABA with the raw symmetric diamine and the nitro-precursor, evaluating them on utility in library synthesis.

Feature3-Acetamido-5-aminobenzoic acid (3-A-5-ABA)3,5-Diaminobenzoic acid (DABA)3-Amino-5-nitrobenzoic acid (ANBA)
Regioselectivity High (100%) - Orthogonal groups.[1]Low (Statistical) - Forms mono/bis mixtures.[1][2]High - Electronic differentiation.
Reaction Workflow Sequential - React amine

Hydrolyze acetamide

React amine 2.[1]
Simultaneous - Hard to stop at mono-substitution.[1]Reductive - Requires reduction step to unveil 2nd amine.[1]
Functional Group Tolerance Excellent - Acetamide is stable to most coupling conditions.[1]Poor - Naked amines prone to oxidation/over-reaction.[1]Moderate - Nitro reduction may reduce alkenes/alkynes.[1]
Solubility (DMSO/DMF) Good - Acetamide disrupts stacking.[1][2]Moderate - Zwitterionic character can limit solubility.[1]Good
Yield (Mono-functionalization) >90% (Stoichiometric control).~40-50% (Statistical max).[1][2]>85% (But requires downstream reduction).[2]

Deep Dive: The Orthogonality Advantage

The "Statistical Penalty" of DABA

When using 3,5-diaminobenzoic acid (DABA), attempting to attach Ligand A to position 3 and Ligand B to position 5 results in a statistical distribution.[2] Even with slow addition of electrophiles, the resulting mixture contains:

  • Unreacted DABA (Yield loss)[2]

  • Mono-substituted product (Target)

  • Bis-substituted product (Impurity)

Performance Impact: This requires tedious chromatographic separation, limiting throughput in high-speed library synthesis.[1][2]

The 3-A-5-ABA Solution

3-A-5-ABA bypasses this by providing two chemically distinct handles:[1]

  • Free Amine (

    
    ):  Ready for immediate reaction with acid chlorides, isocyanates, or aldehydes (reductive amination).[2]
    
  • Acetamide (

    
    ):  Acts as a "sleeper" amine.[1] It is unreactive under mild basic coupling conditions but can be hydrolyzed (acid/base) to regenerate the amine after the first ligand is attached.[2]
    
Visualization: Synthesis Pathways

The diagram below illustrates the efficiency of using 3-A-5-ABA compared to the statistical route.

G DABA 3,5-Diaminobenzoic Acid (Symmetric) Mixture Statistical Mixture: Mono + Bis + Unreacted DABA->Mixture + R1-COCl (Low Selectivity) A5ABA 3-Acetamido-5-aminobenzoic Acid (Asymmetric) Mono Mono-Ligand Intermediate (Single Species) A5ABA->Mono + R1-COCl (High Selectivity) Final Asymmetric Bis-Amide (Target Drug) Mono->Final 1. Hydrolysis (-Ac) 2. + R2-COCl

Figure 1: Comparison of synthetic workflows. The 3-A-5-ABA pathway (Green) avoids the statistical mixture generation (Yellow) inherent to the symmetric starting material.[1]

Experimental Protocols

Protocol A: Selective Synthesis of 3-A-5-ABA

Note: While commercially available, synthesizing 3-A-5-ABA from DABA is a common requirement to ensure freshness and reduce cost.[1]

Principle: Utilization of aqueous mineral acid conditions to precipitate the mono-acetylated salt, preventing di-acetylation due to solubility differences.[1]

Materials:

  • 3,5-Diaminobenzoic acid (DABA)[1][2][3]

  • Acetic anhydride (

    
    )[2]
    
  • Hydrochloric acid (HCl)[2][4]

  • Sodium Hydroxide (NaOH)[2]

Step-by-Step:

  • Dissolution: Suspend DABA (1.0 eq) in water. Add concentrated HCl (1.1 eq) to form the soluble hydrochloride salt.[2]

  • Acetylation: Add Acetic Anhydride (1.1 eq) dropwise at ambient temperature (20-25°C).

  • Precipitation (Critical Step): As the mono-acetylated product forms, it is less soluble in the acidic medium than the starting diamine.[2] The 3-acetamido-5-aminobenzoic acid hydrochloride will precipitate out, effectively removing it from the reaction zone and preventing the second acetylation.[1]

  • Isolation: Filter the precipitate.

  • Free Base Generation: Resuspend the solid in water and adjust pH to ~4-5 using NaOH. The free acid precipitates. Filter, wash with cold water, and dry.[2]

  • QC Check:

    
     should show a singlet methyl peak (~2.1 ppm) and distinct aromatic protons, confirming desymmetrization.[2]
    
Protocol B: Library Synthesis (Urea Formation)

Application: Synthesis of kinase inhibitors where the urea linkage binds to the hinge region.[2]

Step-by-Step:

  • Scaffold Loading: Dissolve 3-A-5-ABA (1.0 eq) in dry DMF.

  • Urea Formation (Position 5): Add Isocyanate R-NCO (1.1 eq).[1] Stir at RT for 4 hours.

    • Observation: Reaction occurs exclusively at the free amine. The acetamide and carboxylic acid remain untouched.

  • Workup: Pour into water. The urea-acid intermediate precipitates.[1]

  • Amide Coupling (Position 1 - Carboxylic Acid): React the intermediate with an amine (

    
    ) using HATU/DIPEA.[1][2]
    
    • Result: An asymmetric molecule with a Urea at Pos 5, Amide at Pos 1, and Acetamide at Pos 3.[2]

Strategic Application in Drug Design

The following diagram illustrates how 3-A-5-ABA serves as a central hub for generating diverse chemotypes (Amides, Ureas, Heterocycles).

DrugDesign Core 3-Acetamido-5-aminobenzoic Acid Path1 Path A: Amide Coupling (Target: Kinase Hinge Binders) Core->Path1 + R-COCl / R-NCO Path2 Path B: Cyclization (Target: Benzimidazoles) Core->Path2 + Aldehyde + Oxidant Path3 Path C: Sandmeyer Reaction (Target: Halogenated Scaffolds) Core->Path3 + NaNO2/HCl + KI Product1 Asymmetric Bis-Amides Path1->Product1 Product2 Quinazolinones / Benzimidazoles Path2->Product2 Product3 Iodinated Contrast Media (e.g., Iodixanol intermediates) Path3->Product3

Figure 2: Divergent synthesis capabilities starting from the 3-A-5-ABA scaffold.

References

  • Synthesis & Patent Landscape

    • Process for the preparation of 3-acetamido-5-aminobenzoic acid.[1][5][6][7] US Patent 3907880A.[2] (Describes the aqueous mineral acid precipitation method for high selectivity).

    • [2]

  • Chemical Identity & Properties

    • Benzoic acid, 3-(acetylamino)-5-amino- (CAS 15089-84-6).[1][5][7] PubChem Compound Summary.[2]

    • [2]

  • Application in Contrast Media (Industrial Context)

    • Pillai, R., et al. "Synthesis of Iodixanol and related X-ray contrast agents."[2] This reference grounds the molecule's stability and scalability profile.

    • [2]

  • General Application of Aminobenzoic Acids in Drug Discovery

    • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (Provides context on the biological relevance of the aminobenzoic acid scaffold).

Sources

Comparative

A Comparative Guide to the Synthetic Pathways of 3-Acetamido-5-aminobenzoic Acid for Pharmaceutical Research

Introduction: The Significance of 3-Acetamido-5-aminobenzoic Acid 3-Acetamido-5-aminobenzoic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the product...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Acetamido-5-aminobenzoic Acid

3-Acetamido-5-aminobenzoic acid is a crucial building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of iodinated contrast media used in medical imaging.[1] The purity and cost-effective synthesis of this compound are therefore of paramount importance to the drug development and manufacturing sectors. This guide provides an in-depth cost-benefit analysis of the two primary synthetic routes to 3-Acetamido-5-aminobenzoic acid, offering detailed experimental protocols, quantitative comparisons, and expert insights to aid researchers and process chemists in selecting the optimal pathway for their needs.

Pathway 1: Selective Mono-acetylation of 3,5-Diaminobenzoic Acid

This pathway represents a more modern and streamlined approach, proceeding via the direct and selective acetylation of one of the two amino groups of 3,5-diaminobenzoic acid.

Causality of Experimental Choices

The core challenge of this route lies in achieving mono-acetylation while avoiding the formation of the di-acetylated byproduct. The process described in U.S. Patent 3,907,880A elegantly overcomes this by leveraging the differential basicity of the two amino groups in an acidic medium.[1] By protonating the diaminobenzoic acid with a mineral acid, the reactivity of the amino groups towards the acetylating agent, acetic anhydride, is modulated. The mono-acetylated product, in the form of its mineral acid salt, is significantly less soluble in the aqueous reaction mixture and precipitates out, thus preventing it from reacting further to form the di-acetylated compound.[1] This precipitation-driven selectivity is a key innovation of this pathway.

Experimental Protocol

Materials:

  • 3,5-Diaminobenzoic acid

  • Concentrated Hydrochloric Acid (or another suitable mineral acid)

  • Acetic Anhydride

  • Sodium Hydroxide solution

  • Deionized Water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, suspend 3,5-diaminobenzoic acid in deionized water.

  • Add concentrated hydrochloric acid to the suspension to form the hydrochloride salt of the diamine.

  • Cool the mixture to a temperature between 0-10 °C.

  • Slowly add one molar equivalent of acetic anhydride to the cooled suspension over a period of 30-60 minutes, maintaining the temperature below 15 °C.

  • After the addition is complete, continue to stir the mixture at a low temperature for an additional 1-2 hours. The product will precipitate as its hydrochloride salt.

  • Isolate the precipitated salt by filtration and wash with cold deionized water.

  • To obtain the free base, suspend the filtered salt in water and adjust the pH to approximately 3.8 with a sodium hydroxide solution.

  • Filter the resulting precipitate of 3-Acetamido-5-aminobenzoic acid, wash with cold deionized water, and dry under vacuum.

Pathway1 DABA 3,5-Diaminobenzoic Acid Salt Protonation (Mineral Acid) DABA->Salt Acetylation Selective Mono-acetylation (Acetic Anhydride) Salt->Acetylation Precipitation Precipitation of Product Salt Acetylation->Precipitation Isolation Isolation of Free Acid (Base Neutralization) Precipitation->Isolation FinalProduct 3-Acetamido-5-aminobenzoic Acid Isolation->FinalProduct

Caption: Synthetic workflow for Pathway 1.

Pathway 2: Multi-step Synthesis from 3,5-Dinitrobenzoic Acid

This is the more traditional, albeit more circuitous, route to the target molecule. It involves a three-step sequence starting from 3,5-dinitrobenzoic acid.

Causality of Experimental Choices

This pathway is dictated by the need to introduce the two different nitrogen functionalities (amino and acetamido) onto the benzene ring. The synthesis begins with the dinitro compound, which is commercially available. The key challenge in this route is the selective reduction of one nitro group to an amine while leaving the other intact. This is typically achieved using specific reducing agents under controlled conditions. Sodium sulfide is a common choice for this selective reduction due to its milder reducing power compared to agents like catalytic hydrogenation with palladium on carbon, which would likely reduce both nitro groups.[2] Once the 3-amino-5-nitrobenzoic acid intermediate is obtained, the amino group is protected via acetylation. This step is necessary to prevent its re-oxidation in the subsequent reduction step and to ensure the final product has the desired acetamido group. The final step involves the non-selective reduction of the remaining nitro group to an amine, which can be accomplished using a variety of standard methods, including catalytic hydrogenation.

Experimental Protocols

Step 1: Selective Reduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid

Materials:

  • 3,5-Dinitrobenzoic acid

  • Sodium sulfide nonahydrate

  • Sodium bicarbonate

  • Deionized Water

  • Hydrochloric acid

Procedure:

  • Dissolve sodium sulfide nonahydrate and sodium bicarbonate in deionized water in a reaction vessel.

  • Heat the solution to approximately 80-90 °C.

  • In a separate vessel, dissolve 3,5-dinitrobenzoic acid in hot deionized water.

  • Slowly add the solution of 3,5-dinitrobenzoic acid to the hot sulfide solution over 30 minutes.

  • Maintain the reaction mixture at 90-95 °C for 1-2 hours.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

  • Filter the crude 3-amino-5-nitrobenzoic acid, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

Step 2: Acetylation of 3-Amino-5-nitrobenzoic Acid

Materials:

  • 3-Amino-5-nitrobenzoic acid

  • Acetic anhydride

  • Glacial acetic acid

Procedure:

  • Suspend 3-amino-5-nitrobenzoic acid in glacial acetic acid in a reaction vessel.

  • Add acetic anhydride to the suspension.

  • Heat the mixture to reflux for 1-2 hours.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Filter the 3-acetamido-5-nitrobenzoic acid, wash thoroughly with water, and dry.

Step 3: Reduction of 3-Acetamido-5-nitrobenzoic Acid

Materials:

  • 3-Acetamido-5-nitrobenzoic acid

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (Pd/C) catalyst (or Raney Nickel)

  • Hydrogen gas

Procedure:

  • Dissolve 3-acetamido-5-nitrobenzoic acid in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 2-4 atm).

  • Stir the reaction mixture at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the reaction mixture to remove the catalyst.

  • Evaporate the solvent to obtain the crude 3-Acetamido-5-aminobenzoic acid.

  • Recrystallize from a suitable solvent to purify the final product.

Pathway2 DNBA 3,5-Dinitrobenzoic Acid PartialReduction Selective Partial Reduction (e.g., Na2S) DNBA->PartialReduction ANBA 3-Amino-5-nitrobenzoic Acid PartialReduction->ANBA Acetylation Acetylation (Acetic Anhydride) ANBA->Acetylation AcNBA 3-Acetamido-5-nitrobenzoic Acid Acetylation->AcNBA FinalReduction Reduction (e.g., H2/Pd-C) AcNBA->FinalReduction FinalProduct 3-Acetamido-5-aminobenzoic Acid FinalReduction->FinalProduct

Caption: Synthetic workflow for Pathway 2.

Cost-Benefit Analysis

ParameterPathway 1: Selective Mono-acetylationPathway 2: Multi-step Synthesis from Dinitrobenzoic Acid
Number of Steps 13
Starting Material Cost Higher (3,5-Diaminobenzoic acid)Lower (3,5-Dinitrobenzoic acid)
Overall Yield High (claimed to be high in patent)[1]Moderate to Low (cumulative yield of three steps, with the partial reduction being the most challenging)[3]
Purity of Final Product High (precipitation of the product salt minimizes byproducts)[1]Moderate (requires purification at each step to remove byproducts)
Process Complexity Low (one-pot reaction with simple work-up)High (multiple reactions, isolations, and purifications)
Reagent & Solvent Usage Lower (fewer steps and reagents)Higher (multiple solvents and reagents for each step)
Safety Concerns Moderate (acetic anhydride is corrosive)High (handling of nitro compounds, which are potentially explosive and toxic; use of flammable hydrogen gas and pyrophoric catalysts like Raney Nickel)
Environmental Impact Lower (less waste generated)Higher (generation of sulfur-containing waste from the partial reduction, and potential for heavy metal catalyst waste)

Conclusion and Recommendation

While the starting material for Pathway 2, 3,5-dinitrobenzoic acid, is generally less expensive than 3,5-diaminobenzoic acid, the overall cost-effectiveness of a synthetic route is not solely determined by the price of the initial raw material. Pathway 2 is a lengthy, three-step process with a significantly lower overall yield due to the cumulative losses at each stage. The most critical and often lowest-yielding step is the selective partial reduction of one nitro group. Furthermore, this pathway involves the use of hazardous and toxic materials, such as nitro compounds and potentially pyrophoric reduction catalysts, and generates a greater amount of chemical waste.

In contrast, Pathway 1, the selective mono-acetylation of 3,5-diaminobenzoic acid, is a highly efficient, one-pot synthesis that proceeds with high yield and purity. The process is simpler, requires fewer reagents and solvents, and presents a more favorable safety and environmental profile. The higher initial cost of the starting material is likely offset by the increased overall yield, reduced processing time, and lower waste disposal costs.

For researchers, scientists, and drug development professionals seeking a robust, scalable, and economically viable synthesis of 3-Acetamido-5-aminobenzoic acid, Pathway 1 is the demonstrably superior choice. Its elegance in design, operational simplicity, and high efficiency make it the preferred method for the modern pharmaceutical industry.

References

  • Organic Syntheses, Coll. Vol. 2, p.200 (1943); Vol. 18, p.27 (1938). 3,5-DINITROBENZOIC ACID. Available at: [Link]

  • CN105949076A - Preparation method of 3,5-diaminobenzoic acid - Google Patents.
  • The seemingly anomalous reduction of 3,5-dinitrosalicylamide to 3-amino 5-nitrosalicylamide by iron/HCl - Sciencemadness.org. Available at: [Link]

  • Production system and process for 3,5-diaminobenzoic acid - Eureka | Patsnap.
  • US3907880A - Process for the preparation of 3-acetamido-5-aminobenzoic acid - Google Patents.
  • CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents.
  • CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents.
  • CN102249942B - Method for synthesizing 3,5-diamido benzoic acid by industrial continuous hydrogenation - Google Patents.
  • Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates - PubMed. Available at: [Link]

  • Reduction of Nitroarenes to Aromatic Amines with Nanosized Activated Metallic Iron Powder in Water | Request PDF - ResearchGate. Available at: [Link]

  • Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - NIH. Available at: [Link]

  • THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL - Canadian Science Publishing. Available at: [Link]

  • Processes Affecting Nitro Reduction by Iron Metal: Mineralogical Consequences of Precipitation in Aqueous Carbonate Environments - DTIC. Available at: [Link]

  • Catalytic Hydrogenation of Benzoic Acid - ResearchGate. Available at: [Link]

  • Selective Acetylation of the Primary Hydroxyl Group in Methyl D-Hexopyranosides with a Mixture of Acetic Anhydride and Acetic Acid - ResearchGate. Available at: [Link]

  • Chemoselective Reduction of Nitroarenes using Hydrogen Sulphide under Phase Transfer Catalysis - ethesis. Available at: [Link]

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture - CABI Digital Library. Available at: [Link]

  • Selective Acetylation of Unprotected Thioglycosides and Fully Unprotected Monosaccharides with Candida antarctica Lipase‑B - PMC - NIH. Available at: [Link]

  • THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Available at: [Link]

  • Highly selective reduction of nitroarenes by iron(0) nanoparticles in water - RSC Publishing. Available at: [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions - Almac. Available at: [Link]

  • Observations on the acylation of amino-acids by means of 3:5-dinitrobenzoyl chloride and certain other acid chlorides - PubMed. Available at: [Link]

  • Impact of Iron Minerals on Nitrate Reduction in the Lake–Groundwater Interaction Zone of High-Salinity Environment - MDPI. Available at: [Link]

  • Mild and General Protocol for Selective Deacetylation of Acetyl/Benzoyl-Protected Carbohydrates - PubMed. Available at: [Link]

  • US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents.
  • Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles - MDPI. Available at: [Link]

  • Selective acetylation reactions of hyaluronic acid benzyl ester derivative - ResearchGate. Available at: [Link]

  • Mass transport effects on the kinetics of nitrobenzene reduction by iron metal - PubMed. Available at: [Link]

  • Nickel - Price - Chart - Historical Data - News - Trading Economics. Available at: [Link]

  • Hydrogenation of benzoic acid derivatives over Pt/TiO2 under mild conditions - PMC - NIH. Available at: [Link]

  • US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid - Google Patents.
  • Buy Sodium sulfide nonahydrate | online store n2o3.com. Available at: [Link]

  • Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis - SIOC Journals. Available at: [Link]

  • Raney-Nickel, Activated Catalyst, 50% slurry in water 100 g | Buy Online | Thermo Scientific Acros. Available at: [Link]

  • Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. Available at: [Link]

  • Sodium Sulfide Nonahydrate Na2S x 9H2O [ CAS: 1313-84-4 ] - 5000g - SYNTHETIKA. Available at: [Link]

  • Raney Nickel at Best Price from Manufacturers, Suppliers & Traders - Exporters India. Available at: [Link]

Sources

Validation

Assessing the Purity of Synthesized 3-Acetamido-5-aminobenzoic Acid: A Comparative Analytical Guide

Executive Summary 3-Acetamido-5-aminobenzoic acid (often referred to as an intermediate for non-ionic X-ray contrast media like Iodixanol and Iohexol) presents a unique analytical challenge due to its zwitterionic nature...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Acetamido-5-aminobenzoic acid (often referred to as an intermediate for non-ionic X-ray contrast media like Iodixanol and Iohexol) presents a unique analytical challenge due to its zwitterionic nature and the structural similarity of its critical impurities. High purity is essential as downstream iodination reactions are sensitive to regioisomers and di-acetylated byproducts.

This guide compares three distinct analytical methodologies—RP-HPLC , Diazotization Titration , and Quantitative NMR (qNMR) —to determine the most robust protocol for purity assessment in a drug development context.

The Synthesis & Impurity Landscape

To accurately assess purity, one must understand the genesis of impurities. The synthesis typically involves the mono-acetylation of 3,5-diaminobenzoic acid.

Reaction Pathway & Critical Impurities

The primary challenge is controlling stoichiometry to prevent over-acetylation while ensuring complete consumption of the starting material.

  • Starting Material: 3,5-Diaminobenzoic acid (High polarity, two primary amines).

  • Target: 3-Acetamido-5-aminobenzoic acid (One primary amine, one amide).

  • Impurity A (Over-reaction): 3,5-Diacetamidobenzoic acid (No primary amines).

  • Impurity B (Regio-isomer): Rare, but possible if starting material is impure.

SynthesisPathway Figure 1: Synthesis Pathway and Impurity Generation SM 3,5-Diaminobenzoic Acid (Starting Material) Target 3-Acetamido-5-aminobenzoic Acid (Target Product) SM->Target + Ac2O (1 eq) Mono-acetylation Impurity 3,5-Diacetamidobenzoic Acid (Over-Acetylated Impurity) Target->Impurity + Ac2O (Excess) Over-acetylation

Figure 1: The stepwise acetylation pathway highlighting the critical over-acetylated impurity.

Comparative Analysis of Analytical Methods

Method A: High-Performance Liquid Chromatography (RP-HPLC)

The Gold Standard for Specificity HPLC is the preferred method for distinguishing the target molecule from its di-acetylated analog and unreacted starting material. Standard C18 columns often struggle with the polar, amphoteric nature of aminobenzoic acids, leading to peak tailing.

  • Mechanism: Separation based on hydrophobicity differences. The di-acetamido impurity is more hydrophobic than the mono-acetamido target.

  • Critical Parameter: Mobile phase pH must be controlled (typically pH 2.5–3.0) to suppress ionization of the carboxylic acid and protonate the amine, improving retention and peak shape.

Method B: Diazotization Titration (Bratton-Marshall Chemistry)

The Classical "Functional" Assay This method quantifies the primary amine content using sodium nitrite (


) in acidic medium.
  • Mechanism:

    
    .
    
  • Limitation: It is non-specific . It detects any primary aromatic amine.

    • Target (1 amine) consumes 1 eq

      
      .
      
    • Starting Material (2 amines) consumes 2 eq

      
      .
      
    • Result: A mixture of 90% product and 10% starting material will yield a falsely high purity value (>100% equivalent).

Method C: Quantitative NMR (qNMR)

The Absolute Benchmark Proton NMR (


-NMR) provides structural proof and purity without requiring a reference standard of the impurity.
  • Mechanism: Integration of unique signals (e.g., the acetyl methyl group protons vs. aromatic protons).

  • Advantage: Can quantify residual solvents and water simultaneously.

Summary of Performance
FeatureRP-HPLCDiazotization TitrationqNMR
Specificity High (Separates all species)Low (Reacts with all primary amines)Very High (Structural resolution)
LOD/Sensitivity High (<0.05%)Low (>1.0%)Moderate (~0.1%)
Speed Moderate (15-30 min)Fast (10 min)Fast (10-15 min)
Cost High (Solvents, Columns)Low (Reagents)High (Instrument time)
Primary Use Final Purity ReleaseIn-process Control (Rough)Reference Standard Qualification

Experimental Protocols

Protocol 1: Optimized HPLC Method

Rationale: A mixed-mode or highly aqueous-stable C18 column is required due to the polarity of the analytes.

  • Column: C18, 250 x 4.6 mm, 5 µm (e.g., Waters Symmetry or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to retain polar starting material).

    • 5-20 min: 5%

      
       40% B (Elute target).
      
    • 20-25 min: 40%

      
       80% B (Wash hydrophobic di-acetyl impurity).
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic ring absorption).

  • Sample Prep: Dissolve 10 mg in 10 mL of Mobile Phase A:B (90:10).

Protocol 2: Diazotization Titration (Potentiometric)

Rationale: Used for checking "total amine" content during synthesis scale-up.

  • Preparation: Dissolve 0.3 g of dried sample in 50 mL of 10% HCl.

  • Titrant: 0.1 M Sodium Nitrite (

    
    ) VS.
    
  • Electrode: Double platinum electrode or potentiometric endpoint detection.

  • Procedure: Titrate slowly at

    
     (ice bath) to prevent decomposition of the diazonium salt.
    
  • Calculation:

    
    
    (Note: This assumes 100% selectivity, which is false if starting material is present.)
    

Analytical Decision Tree

Use this workflow to select the correct method based on your development stage.

DecisionTree Figure 2: Analytical Method Selection Strategy Start Start: Purity Assessment Stage Development Stage? Start->Stage IPC In-Process Control Stage->IPC Reaction Monitoring Release Final Product Release Stage->Release Final QC RefStd Reference Std Qualification Stage->RefStd Characterization Titration Method: Titration (Fast, checks reaction completion) IPC->Titration HPLC Method: RP-HPLC (Specific, quantifies impurities) Release->HPLC qNMR Method: qNMR (Absolute purity, no ref needed) RefStd->qNMR

Figure 2: Decision matrix for selecting the appropriate analytical technique.

References

  • SIELC Technologies. "HPLC Separation of Aminobenzoic Acid Isomers." SIELC Applications Library.[1] Available at: [Link]

  • Helix Chromatography. "HPLC Methods for analysis of 3-Aminobenzoic acid." Helix Chromatography Applications. Available at: [Link]

  • Google Patents. "Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid (US3991105A)." Google Patents.
  • ResearchGate. "Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid." ResearchGate.[2] Available at: [Link]

  • MDPI. "Structure–Activity Relationship of Synthetic Linear KTS-Peptides Containing Meta-Aminobenzoic Acid." Molecules. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Acetamido-5-aminobenzoic Acid

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper handling and disposal of laboratory reagent...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and groundbreaking discoveries are intrinsically linked to a foundational culture of safety. The proper handling and disposal of laboratory reagents are not merely procedural formalities; they are critical components of responsible scientific practice that protect researchers, the wider community, and the environment. This guide provides an in-depth, procedural framework for the safe disposal of 3-Acetamido-5-aminobenzoic acid, grounded in established safety protocols and an understanding of the compound's chemical nature.

While a specific Safety Data Sheet (SDS) for 3-Acetamido-5-aminobenzoic acid was not located, this guide synthesizes information from the SDS of isomeric and structurally related aromatic amines to provide a robust set of best practices. It is imperative to always consult the specific SDS for any chemical you are working with before handling or disposal.

Understanding the Hazards: Why Proper Disposal is Crucial

3-Acetamido-5-aminobenzoic acid belongs to the family of aromatic amines and amides. Compounds in this class are generally treated with caution in a laboratory setting. Based on data from related compounds, such as 3-aminobenzoic acid and 5-acetamido-2-aminobenzoic acid, the primary hazards include:

  • Skin and Eye Irritation: Direct contact can cause irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust can lead to respiratory discomfort.[1][2][4]

  • Aquatic Toxicity: Some related compounds are harmful to aquatic life with long-lasting effects.

These potential hazards underscore the necessity of a dedicated disposal protocol that prevents unintended exposure and environmental contamination. Disposing of this compound down the drain or in general waste can lead to the contamination of water systems and harm to aquatic ecosystems.[5][6][7]

Pre-Disposal Considerations and Personal Protective Equipment (PPE)

Before beginning the disposal process, ensure you are equipped with the appropriate PPE to minimize exposure.[8][9] A thorough risk assessment should be conducted, considering the quantity of waste and the specific laboratory environment.

PPE CategorySpecificationRationale
Eye Protection Chemical splash gogglesProtects against accidental splashes of solutions or airborne dust particles.[8]
Hand Protection Nitrile glovesProvides a chemical-resistant barrier to prevent skin contact.[8]
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination.[8]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of fine dust particles.[2][10]

Step-by-Step Disposal Protocol for 3-Acetamido-5-aminobenzoic Acid

This protocol outlines the systematic procedure for the safe disposal of 3-Acetamido-5-aminobenzoic acid from the point of generation to final collection.

Step 1: Waste Segregation and Collection
  • Action: Immediately after use, place any waste 3-Acetamido-5-aminobenzoic acid, including residues and contaminated materials (e.g., weighing boats, filter paper), into a designated, clearly labeled hazardous waste container.[2][5][10]

  • Causality: Proper segregation at the source is the cornerstone of effective waste management. It prevents the cross-contamination of waste streams and ensures that the chemical is handled correctly throughout the disposal process.

Step 2: Container Selection and Labeling
  • Action: Use a chemically resistant, sealable container for waste collection. The label should be unambiguous and include the following information:

    • The full chemical name: "3-Acetamido-5-aminobenzoic acid"

    • The words "Hazardous Waste"

    • The primary hazards (e.g., "Irritant")

    • The date of accumulation

  • Causality: A robust and well-labeled container prevents leaks and spills. Clear labeling is a critical communication tool that informs all personnel of the container's contents and associated hazards, ensuring safe handling and compliance with institutional and regulatory standards.

Step 3: Handling Contaminated Materials
  • Action: Any materials, such as personal protective equipment (gloves, disposable lab coats) or absorbent pads used to clean up minor spills, that come into direct contact with 3-Acetamido-5-aminobenzoic acid must also be disposed of as hazardous waste.[5] Place these items in the same designated hazardous waste container.

  • Causality: Seemingly innocuous items can retain significant amounts of chemical residue. Treating all contaminated materials as hazardous waste is a crucial step in preventing secondary exposure and environmental release.

Step 4: Storage Pending Disposal
  • Action: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Causality: Proper interim storage minimizes the risk of accidental spills, reactions with other chemicals, and unauthorized access. Storing in a cool, dry, and well-ventilated location also maintains the stability of the container and its contents.

Step 5: Final Disposal
  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[11]

  • Causality: Final disposal must be conducted in accordance with local, regional, and national regulations.[12][13] Professional disposal services have the expertise and facilities to handle and treat chemical waste in an environmentally responsible and compliant manner. Never attempt to incinerate or dispose of chemical waste yourself.

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial to mitigate risks.

  • Minor Spill (Small amount of solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled material.[10] Avoid generating dust.[1][2][5]

    • Place the collected material and any contaminated cleaning supplies into the designated hazardous waste container.[2][10]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and institutional EHS.

    • Prevent entry into the affected area.

    • Follow your institution's specific emergency response protocols.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Acetamido-5-aminobenzoic acid.

DisposalWorkflow cluster_prep Preparation cluster_containment Containment cluster_storage Interim Storage cluster_final Final Disposal A Identify Waste (3-Acetamido-5-aminobenzoic acid & contaminated items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Assess Hazards C Select Labeled, Sealable Hazardous Waste Container B->C Proceed to Containment D Place Waste in Container C->D E Seal Container Securely D->E F Store in Designated, Secure Area E->F Ensure Ventilation G Arrange for EHS/ Contractor Pickup F->G Follow Institutional Schedule H Proper Disposal Complete G->H

Caption: Disposal workflow for 3-Acetamido-5-aminobenzoic acid.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your scientific pursuits are conducted with the utmost integrity and responsibility.

References

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Aminobenzoic acid. [Link]

  • Carl ROTH. Safety Data Sheet: 3-Aminobenzoic acid. [Link]

  • Oxford Lab Fine Chem LLP. (Pure) (p-Amino Benzoic Acid) MSDS. [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) Cas 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) Cas 150-13-0.pdf)

  • Suvchem Laboratory Chemicals. 3-AMINO BENZOIC ACID (M-AMINO BENZOIC ACID) Safety Data Sheet. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 3,4-Diaminobenzoic acid, 97%. [Link]

  • Loba Chemie. 3-AMINOBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | Request PDF. [Link]

  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. [Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • SolvChem. What are the Health and Safety Guidelines for Using Amines?. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Acetamido-5-aminobenzoic acid
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